molecular formula C13H18 B016196 (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene CAS No. 73395-75-2

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Cat. No.: B016196
CAS No.: 73395-75-2
M. Wt: 174.28 g/mol
InChI Key: FYASLQYJBYEUET-RMKNXTFCSA-N
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Description

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS 73395-75-2) is a high-value intermediate in organic synthesis, characterized as a red oil at room temperature. This compound features a unique structure combining a cyclohexene ring with an unsaturated (E)-configured butenynyl side chain, making it a versatile building block for constructing complex molecular architectures. Its primary research application lies in the synthesis of drimane-type sesquiterpenes, a class of natural products studied for their biological activities, including potent insect antifeedant properties. The compound's conjugated enyne system is particularly valuable in cycloaddition reactions, such as Diels-Alder processes, which are instrumental in building the decalin core structure characteristic of many sesquiterpenoids. This utility provides researchers with a strategic starting material for developing novel analogues and exploring safer agricultural pest control agents. Key Specifications: • CAS Number: 73395-75-2 • Molecular Formula: C₁₃H₁₈ • Molecular Weight: 174.28 g/mol • Physical Form: Red oil • Boiling Point: 69-73° C at 0.7 mm Hg • Recommended Storage: -20°C This product is for research use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2-[(E)-but-1-en-3-ynyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h1,6,9H,7-8,10H2,2-4H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASLQYJBYEUET-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Ionone Enyne Framework

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, also known as dehydro-β-ionone, is a key synthetic intermediate in the fragrance and pharmaceutical industries. Its unique conjugated enyne structure, built upon the ionone scaffold, makes it a versatile building block for the synthesis of complex molecules, including carotenoids and retinoids. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Two principal and robust synthetic strategies are predominantly employed for the synthesis of this compound: the Wittig reaction and the Sonogashira coupling . This guide will delve into the technical intricacies of both methodologies, providing a comparative analysis to aid in the selection of the most appropriate route for specific research and development needs.

Synthetic Route 1: The Wittig Reaction Approach

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] This methodology involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[2] For the synthesis of our target enyne, the key disconnection lies between the double bond, suggesting a reaction between β-cyclocitral and a propargyl-derived phosphorus ylide.

Causality Behind Experimental Choices:

The choice of the Wittig reaction is predicated on its ability to form the C-C double bond with a high degree of control over the (E)-stereochemistry, which is often favored when using stabilized ylides.[2] The starting material, β-cyclocitral, is readily accessible through the cyclization of citral.[3] The phosphorus ylide, propargylidenetriphenylphosphorane, is generated in situ from the corresponding phosphonium salt.

Experimental Workflow: Wittig Reaction

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS No. 73395-75-2).[1][2][3] As a key intermediate in organic synthesis, particularly in the preparation of retinoids and other complex molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explains the rationale behind the experimental methodologies, and offers insights into the interpretation of the resulting data.

Molecular Structure and Physicochemical Properties

This compound is a C13H18 hydrocarbon with a molecular weight of 174.28 g/mol .[1][2][3] Its structure features a highly conjugated enyne side chain attached to a 2,6,6-trimethyl-1-cyclohexene ring. This unique arrangement of a conjugated system and a sterically hindered ring gives rise to its specific chemical reactivity and distinct spectroscopic characteristics.

PropertyValueReference
CAS Number73395-75-2[1][2][3]
Molecular FormulaC₁₃H₁₈[1][2][3]
Molecular Weight174.28[1][2][3]
Boiling Point69-73°C @ 0.7 mmHg[2][3]
Density0.915 g/cm³ (Predicted)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and stereochemistry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons on the cyclohexene ring and the enyne side chain. The chemical shifts are influenced by the electronic environment, with protons on the conjugated system expected to be deshielded and appear at higher chemical shifts.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Enyne Chain
=CH-C≡~6.0 - 6.5d~16 (trans)
=CH-Ring~5.5 - 6.0dd~16 (trans), ~8
≡C-H~3.0 - 3.5s
Cyclohexene Ring
-CH₂- (C4)~2.0 - 2.2t~6
-CH₂- (C5)~1.5 - 1.7t~6
-C(CH₃)₂~1.0 - 1.2s
=C-CH₃~1.6 - 1.8s

Rationale behind Predictions: The vinyl protons of the enyne system are expected to appear in the range of δ 5.5-7.5 ppm.[4] The large coupling constant of ~16 Hz between the two vinylic protons is characteristic of a trans-configuration. The terminal alkyne proton is typically found around δ 3.0-3.5 ppm. The protons on the cyclohexene ring will have chemical shifts consistent with their proximity to the double bond and the quaternary carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The conjugated system will significantly influence the chemical shifts of the sp² and sp hybridized carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Enyne Chain
=CH-C≡~140 - 150
=CH-Ring~110 - 120
-C≡C-~80 - 90
≡C-H~75 - 85
Cyclohexene Ring
=C-Ring~135 - 145
=C-CH₃~125 - 135
-C(CH₃)₂~30 - 40
-CH₂- (C4)~35 - 45
-CH₂- (C5)~20 - 30
-CH₂- (C3)~30 - 40
-C(CH₃)₂~25 - 35
=C-CH₃~20 - 25

Rationale behind Predictions: Alkene carbons typically resonate between 110-140 ppm, while alkyne carbons are found in the 70-90 ppm range.[3] The quaternary carbons and the methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.[5]

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent CDCl₃ with TMS Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation and Structure Elucidation Processing->Interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C≡C bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
≡C-H stretch (terminal alkyne)3300 - 3270Strong, sharp
=C-H stretch (alkene)3100 - 3020Medium
C-H stretch (alkane)2960 - 2850Strong
C≡C stretch (alkyne)2260 - 2100Weak to medium
C=C stretch (alkene)1680 - 1630Medium
=C-H bend (trans-alkene)1000 - 960Strong

Rationale behind Predictions: The terminal alkyne ≡C-H stretch is a highly diagnostic sharp peak around 3300 cm⁻¹.[6][7][8] The C≡C stretch is typically weak but its position is characteristic.[6][7][8] The C=C stretching vibration of the conjugated system will also be present. The strong band in the 1000-960 cm⁻¹ region is indicative of the out-of-plane bending of the trans-substituted double bond.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is an oil at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent like CCl₄, though this may introduce solvent absorption bands.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/zPredicted Fragment
174[M]⁺ (Molecular Ion)
159[M - CH₃]⁺
131[M - C₃H₇]⁺
117[M - C₄H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Rationale behind Predictions: The molecular ion peak at m/z 174 should be observable. A common fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction, which could lead to the loss of ethylene.[9] Another likely fragmentation is the loss of a methyl group (M-15) to form a stable carbocation. Cleavage of the side chain can also occur. The presence of a tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a cyclohexene ring.

Fragmentation_Pathway M [C₁₃H₁₈]⁺˙ m/z = 174 M_minus_15 [C₁₂H₁₅]⁺ m/z = 159 M->M_minus_15 - •CH₃ M_minus_43 [C₁₀H₁₃]⁺ m/z = 131 M->M_minus_43 - •C₃H₇ M_minus_57 [C₉H₁₁]⁺ m/z = 117 M->M_minus_57 - •C₄H₉ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_57->Tropylium Rearrangement

Caption: Predicted Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier is used to detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its identity, stereochemistry, and purity. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

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  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
  • Wiley. (n.d.). (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-2-enyl)but-3-enal. SpectraBase.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Guidechem. (n.d.). 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene 1892-05-3 wiki.
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  • Chemistry LibreTexts. (2023, August 29).
  • Wiley. (n.d.). 2-[(1E)-1,3-butadienyl]-1,3,3-trimethyl-1-cyclohexene - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
  • University of Colorado Boulder. (n.d.).
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  • ResearchGate. (2025, October 16). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers.
  • PubChem. (n.d.). 1,3,3-Trimethyl-2-vinyl-1-cyclohexene.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a notable terpenoid derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, supported by established theoretical principles and comparative data from analogous structures.

Introduction

This compound, with the chemical formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol , is a significant compound related to the ionone family, which are well-known for their roles as fragrance components and as precursors in the synthesis of carotenoids and Vitamin A.[1][2][3] The structural backbone of this molecule features a 2,6,6-trimethyl-1-cyclohexene ring, a common motif in many natural products, attached to a conjugated (E)-buten-3-ynyl side chain. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its application and further development in various chemical and pharmaceutical fields. NMR spectroscopy stands as the most powerful tool for such detailed structural characterization in solution.[4]

This guide will first predict and analyze the ¹H and ¹³C NMR spectra of the target molecule, drawing on established chemical shift theory and data from structurally related compounds such as β-ionone and various carotenoid precursors.[2][5] Subsequently, a detailed, field-proven protocol for sample preparation and NMR data acquisition will be presented to ensure the collection of high-quality, reproducible spectra.

Molecular Structure and Atom Numbering

For clarity and unambiguous spectral assignment, the atoms of this compound are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the trimethylcyclohexene ring and the conjugated enyne side chain. The chemical shifts are influenced by factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects from π-systems.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H3~5.4 - 5.6t~3-4Vinylic proton on the cyclohexene ring, deshielded by the double bond. Expected to be a triplet due to coupling with the two H4 protons.
H8~6.0 - 6.2d~16Vinylic proton on the side chain, deshielded by conjugation. The large coupling constant is characteristic of a trans (E) configuration with H9.
H9~6.3 - 6.5d~16Vinylic proton on the side chain, further deshielded by the adjacent alkyne. Coupled to H8.
H10~2.9 - 3.1s-Acetylenic proton, deshielded by the triple bond's anisotropy. Typically a singlet as long-range coupling is often not resolved.
H4 (2H)~2.0 - 2.2t~6-7Allylic protons on the cyclohexene ring, coupled to H3 and H5.
H5 (2H)~1.5 - 1.7m-Aliphatic protons on the cyclohexene ring.
C13-H₃ (3H)~1.6 - 1.8s-Vinylic methyl protons, deshielded by the adjacent double bond.
C11-H₃, C12-H₃ (6H)~1.0 - 1.2s-Geminal dimethyl protons, shielded due to their aliphatic nature.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the carbon skeleton of the molecule. The chemical shifts of the carbons are highly dependent on their hybridization and substitution pattern.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1~135 - 138Quaternary vinylic carbon of the cyclohexene ring.
C2~128 - 132Tertiary vinylic carbon of the cyclohexene ring.
C3~120 - 125Tertiary vinylic carbon of the side chain.
C8~140 - 145Tertiary vinylic carbon of the side chain, adjacent to the alkyne.
C9~80 - 85Quaternary acetylenic carbon.
C10~85 - 90Tertiary acetylenic carbon.
C6~34 - 37Quaternary aliphatic carbon of the cyclohexene ring.
C7~33 - 36Quaternary aliphatic carbon of the cyclohexene ring.
C4~39 - 42Methylene carbon of the cyclohexene ring.
C5~19 - 22Methylene carbon of the cyclohexene ring.
C13~23 - 26Vinylic methyl carbon.
C11, C12~28 - 31Geminal dimethyl carbons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To obtain high-quality ¹H and ¹³C NMR spectra for structural verification and analysis, the following detailed experimental protocol is recommended.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this one.

  • Concentration :

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 10-20 mg in 0.6-0.7 mL is preferable to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Tube and Cap Cleanliness : Ensure the NMR tube and cap are meticulously clean to avoid contamination. A recommended cleaning procedure involves rinsing with acetone, followed by deionized water, and a final rinse with acetone before drying.

II. NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring both ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (e.g., COSY, HSQC, HMBC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra (TMS at 0 ppm) proc2->proc3 proc4 Integrate 1H Spectrum proc3->proc4 proc5 Assign Peaks and Interpret Spectra proc4->proc5

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a C13 apocarotenoid structurally related to β-ionone. Understanding the fragmentation behavior of this and similar terpenoid structures is critical for their unambiguous identification in complex matrices such as essential oils, food products, and environmental samples. This document elucidates the primary fragmentation mechanisms, including allylic cleavage, retro-Diels-Alder (rDA) reactions, and side-chain scissions. We present a detailed experimental protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and interpret the resulting fragmentation patterns. Key fragment ions are identified, and their formation is rationalized through mechanistic diagrams, providing researchers with a robust framework for structural elucidation of this class of compounds.

Introduction

This compound, also known as dehydro-retro-ionone, belongs to the family of apocarotenoids. These compounds are oxidative cleavage products of carotenoids and are significant as aroma compounds in flowers and fruits, and as precursors in the synthesis of valuable molecules like Vitamin A.[1] The structural characterization of these volatile and often isomeric compounds presents a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a powerful and highly sensitive technique for the structural elucidation of such molecules.[1][2]

The process of electron ionization (EI) in a mass spectrometer imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M+•) which is often unstable.[3] This ion subsequently undergoes a series of predictable bond cleavages and rearrangements, creating a unique fragmentation pattern that serves as a molecular fingerprint.[3][4] This guide focuses on predicting and interpreting the EI fragmentation of this compound by drawing parallels with the well-documented fragmentation of the structurally similar β-ionone and other cyclic terpenes.[1][2][5] The principal fragmentation reactions in these systems include α-cleavage, β-cleavage, and the retro-Diels-Alder (rDA) reaction, which is a characteristic fragmentation pathway for cyclohexene-containing structures.[1][6][7]

The objective of this guide is to provide a detailed, mechanistically-grounded understanding of these fragmentation pathways, enabling researchers in natural products chemistry, flavor and fragrance analysis, and drug development to confidently identify and characterize this and related compounds.

Chemical Structure and Predicted Molecular Ion

The target molecule, this compound, possesses a molecular formula of C₁₃H₁₈.

  • Structure: A 2,6,6-trimethyl-1-cyclohexene ring connected at the C1 position to an (E)-buten-3-ynyl side chain.

  • Molecular Weight: 174.28 g/mol .

Upon electron ionization, the molecule will lose an electron to form the molecular radical cation, M+• , which will be observed at a mass-to-charge ratio (m/z) of 174 .

Experimental Protocol: GC-MS Analysis

The following protocol describes a standard method for the analysis of volatile terpenoids like the target compound using a Gas Chromatography-Mass Spectrometry system.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of the analyte in a volatile, high-purity solvent such as hexane or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless type, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2] This standard energy level ensures extensive and reproducible fragmentation.

    • Ion Source Temperature: 230 °C.[5]

    • Transfer Line Temperature: 280 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract and process the mass spectrum from the apex of the target peak, performing background subtraction to obtain a clean spectrum.

Proposed Fragmentation Pathways and Mechanistic Analysis

The energetic molecular ion (M+• at m/z 174) will fragment through several competing pathways to produce more stable daughter ions. The most probable fragmentations are driven by the formation of stable carbocations (especially allylic and tertiary cations) and the elimination of stable neutral molecules or radicals.[1][3]

Allylic Cleavage: Loss of a Methyl Radical (M-15)

The most common initial fragmentation in molecules with gem-dimethyl groups on a cyclohexene ring is the loss of a methyl radical (•CH₃, 15 Da).[2] This occurs via allylic cleavage, which is favorable because it results in a stable, resonance-delocalized tertiary carbocation.

G cluster_0 Allylic Cleavage mol_ion M+• (m/z 174) neutral_loss - •CH₃ mol_ion->neutral_loss fragment_ion [M-CH₃]+ (m/z 159) neutral_loss->fragment_ion

Caption: Formation of the m/z 159 ion via loss of a methyl radical.

This cleavage relieves steric strain from the gem-dimethyl group and produces the abundant ion at m/z 159 . This ion is often a prominent peak in the mass spectra of ionone-type compounds.

Retro-Diels-Alder (rDA) Reaction

The retro-Diels-Alder reaction is a concerted, pericyclic ring-opening reaction characteristic of cyclohexene structures.[6][8] It involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile.[7] For the target molecule, this fragmentation would lead to the elimination of isobutene (C₄H₈, 56 Da) from the ring.

G cluster_1 Retro-Diels-Alder Reaction mol_ion M+• (m/z 174) neutral_loss - C₄H₈ (Isobutene) mol_ion->neutral_loss fragment_ion [M-C₄H₈]+• (m/z 118) neutral_loss->fragment_ion

Caption: Formation of the m/z 118 ion via rDA fragmentation.

This reaction produces a radical cation at m/z 118 . The presence of this ion would be strong evidence for the 2,6,6-trimethyl-1-cyclohexene core structure.

Side-Chain Cleavages

The conjugated side chain can also undergo fragmentation. The most likely cleavage is at the bond connecting the ring and the side chain (α-cleavage relative to the ring's double bond).

a) Cleavage of the Entire Side Chain: This cleavage results in the formation of a stable cyclohexenyl cation and a neutral butenynyl radical.

G cluster_2 Side-Chain Cleavage (α-cleavage) mol_ion M+• (m/z 174) neutral_loss - •C₄H₃ (Butenynyl radical) mol_ion->neutral_loss fragment_ion [C₉H₁₅]+ (m/z 123) neutral_loss->fragment_ion

Caption: Formation of the m/z 123 ion via loss of the side chain.

This pathway leads to a highly stable tertiary carbocation at m/z 123 , which would likely be a very abundant peak, potentially the base peak, in the spectrum.

b) Cleavage within the Side Chain: Fragmentation can also occur within the butenynyl side chain, although this is generally less favored than the cleavages that produce highly stabilized cations. Cleavage of the C-C single bond in the side chain could lead to the loss of an ethynyl radical (•C₂H, 25 Da), forming an ion at m/z 149 .

Summary of Key Fragment Ions

The expected fragmentation of this compound will produce a characteristic set of ions. The table below summarizes the most probable high-mass fragments, their proposed origins, and their diagnostic value.

m/zProposed Ion Structure / Neutral LossFragmentation MechanismDiagnostic Significance
174[C₁₃H₁₈]+•Molecular Ion (M+•)Confirms molecular weight.
159[M - CH₃]+Allylic CleavageIndicates gem-dimethyl group.
123[M - C₄H₃]+α-Cleavage of side chainConfirms C₉H₁₅ ring structure; often the base peak.
118[M - C₄H₈]+•Retro-Diels-Alder (rDA)Characteristic of the cyclohexene ring system.
93[C₇H₉]+Further fragmentation of m/z 159 or 123Common terpene fragment.[2]
41[C₃H₅]+Allyl CationCommon fragment from hydrocarbon chains.

Conclusion

The EI-MS fragmentation of this compound is predicted to be dominated by mechanistically rational pathways that reflect its underlying chemical structure. The key diagnostic fragments include the molecular ion at m/z 174 , the [M-15]+ ion at m/z 159 from allylic cleavage, the [M-56]+• ion at m/z 118 from a retro-Diels-Alder reaction, and a highly abundant ion at m/z 123 resulting from the cleavage of the entire side chain. By understanding these core fragmentation processes, analysts can use GC-MS data to confidently identify this apocarotenoid and differentiate it from its isomers, contributing to more accurate and reliable chemical characterization in various scientific and industrial applications.

References

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 9(3), 61. [Link]

  • Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Wikipedia contributors. (2023). Retro-Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. [Link]

  • Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology. (n.d.). trans-β-Ionone. NIST Chemistry WebBook. [Link]

  • Hansen, M. J., et al. (2015). Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. The Journal of Physical Chemistry A, 119(51), 12671-12681. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. [Link]

  • Ryhage, R., & von Sydow, E. (1963). Mass Spectrometry of Terpenes. Acta Chemica Scandinavica, 17(8), 2025-2035. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]

  • de Souza, F. M., et al. (2012). Unravelling ionization and fragmentation pathways of carotenoids using orbitrap technology: a first step towards identification of unknowns. Analytica Chimica Acta, 737, 63-74. [Link]

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Physical and chemical properties of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry and drug discovery, the pursuit of novel molecular scaffolds with tunable reactivity and potential biological significance is paramount. (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a fascinating enyne derivative, emerges as a compound of significant interest. Its unique structural amalgamation of a sterically hindered cyclohexene moiety and a conjugated enyne system presents a rich playground for chemical transformations and a potential entry point into new chemical spaces for pharmacological exploration. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a perspective on its potential applications for researchers, scientists, and professionals in drug development.

Molecular Architecture and Physicochemical Profile

This compound, also known as (E)-dehydro-β-ionone, possesses the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol .[1][2] The structure features a 2,6,6-trimethyl-1-cyclohexene ring, which imparts significant steric bulk and lipophilicity, appended to an (E)-configured buten-3-ynyl side chain. This conjugated enyne system is the cornerstone of the molecule's reactivity.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for handling, storage, and designing experimental conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₈[1][2]
Molecular Weight 174.28 g/mol [1][2]
Boiling Point 69-73 °C @ 0.7 mmHg[1][3]
Density 0.915 g/cm³ (predicted)[1][3]
Refractive Index 1.537[1]
Solubility Dichloromethane, Ether, Ethyl Acetate, Hexane[1]
Storage Temperature -20°C Freezer[1][3]
Calculated logP 3.6[3]
pKa (terminal alkyne) ~25 (estimated)[4]

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the cyclohexene ring protons, the vinylic protons of the enyne system with a large coupling constant indicative of the (E)-geometry, and a sharp singlet for the acetylenic proton. The gem-dimethyl groups on the cyclohexene ring would appear as distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene and cyclohexene double bond, and the sp³-hybridized carbons of the cyclohexene ring, including the quaternary carbon and the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • ~3300 cm⁻¹: Sharp, medium intensity peak corresponding to the ≡C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹: Weak intensity peak for the C≡C stretch.

  • ~1640 cm⁻¹: Medium intensity peak for the C=C stretching vibration of the alkene.

  • ~3020-3100 cm⁻¹: Medium intensity peaks for the =C-H stretching of the alkene and cyclohexene.

  • ~2850-2960 cm⁻¹: Strong intensity peaks for the C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and cleavage at the allylic position of the cyclohexene ring, leading to characteristic fragment ions.

Synthesis Protocol: A Practical Approach

The synthesis of this compound can be efficiently achieved via a Wittig reaction, a robust and widely used method for alkene synthesis.[5][6][7][8] This approach offers excellent control over the stereochemistry of the newly formed double bond.

Synthetic Workflow

The overall synthetic strategy involves the preparation of a phosphonium ylide from propargyl bromide and its subsequent reaction with β-cyclocitral.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Purification Triphenylphosphine Triphenylphosphine Propargyltriphenylphosphonium bromide Propargyltriphenylphosphonium bromide Triphenylphosphine->Propargyltriphenylphosphonium bromide + Propargyl bromide in Toluene Propargylide Propargylide Propargyltriphenylphosphonium bromide->Propargylide + n-BuLi in THF, -78 °C Target Molecule Target Molecule Propargylide->Target Molecule + beta-Cyclocitral in THF, -78 °C to RT Purified Product Purified Product Target Molecule->Purified Product Column Chromatography (Silica gel, Hexane/EtOAc)

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Triphenylphosphine

  • Propargyl bromide (80% in toluene)

  • n-Butyllithium (2.5 M in hexanes)

  • β-Cyclocitral

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonium Salt:

    • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add propargyl bromide (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the resulting white precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield propargyltriphenylphosphonium bromide.

  • Wittig Reaction:

    • Suspend the propargyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq) dropwise to the suspension, maintaining the temperature below -70 °C. The solution should turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of β-cyclocitral (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Chemical Reactivity and Synthetic Potential

The enyne functionality is a versatile handle for a variety of chemical transformations, making the title compound a valuable intermediate in organic synthesis.

Reactivity of the Enyne System

The conjugated enyne system is susceptible to a range of reactions, including:

  • Cycloaddition Reactions: The electron-rich double bond and the triple bond can participate in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, providing access to complex polycyclic structures.

  • Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents such as halogens and hydrohalic acids. The regioselectivity of these additions will be influenced by the steric hindrance of the cyclohexene ring.

  • Metal-Catalyzed Reactions: The terminal alkyne is a suitable substrate for Sonogashira coupling, allowing for the introduction of aryl or vinyl substituents.[2][3][9][10] Other metal-catalyzed reactions, such as Pauson-Khand reactions, can be envisioned to construct more complex scaffolds.

  • Reduction: Selective reduction of the alkyne or alkene can be achieved using various catalytic hydrogenation methods. For instance, Lindlar's catalyst would selectively reduce the alkyne to a cis-alkene.

  • Oxidation: The double bonds are susceptible to oxidation by reagents such as osmium tetroxide (dihydroxylation) or ozone (ozonolysis).

G cluster_0 Potential Reactions Target Molecule Target Molecule Cycloaddition Cycloaddition Target Molecule->Cycloaddition Electrophilic Addition Electrophilic Addition Target Molecule->Electrophilic Addition Metal-Catalyzed Coupling Metal-Catalyzed Coupling Target Molecule->Metal-Catalyzed Coupling Reduction Reduction Target Molecule->Reduction

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not yet widely reported, the structural motifs present suggest several avenues for investigation in drug discovery.

  • Analogs of Bioactive Compounds: The core structure is related to damascones and ionones, which are known to possess interesting biological activities. For instance, β-damascone derivatives have been investigated for their cancer chemopreventive potential and antifeedant activity.[11]

  • Enyne-Containing Pharmacophores: Enyne moieties are present in a number of natural products with potent biological activities, including anti-inflammatory and anticancer properties.[1][3] The enyne functionality can act as a rigid linker or a reactive pharmacophore.

  • Fragment-Based Drug Discovery: The molecule can serve as a valuable fragment for fragment-based drug discovery campaigns, where its lipophilic cyclohexene portion can anchor to hydrophobic pockets of target proteins, while the enyne handle allows for synthetic elaboration to improve potency and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is flammable and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound represents a synthetically versatile and potentially biologically relevant molecule. Its unique combination of a sterically demanding cyclohexene ring and a reactive enyne functional group makes it an attractive building block for the synthesis of complex molecular architectures. Future research should focus on a more detailed exploration of its chemical reactivity and a systematic investigation of its biological properties to unlock its full potential in the fields of organic synthesis and medicinal chemistry.

References

  • LookChem. This compound(73395-75-2). Available from: [Link]

  • Molecules. Synthesis of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime-N-O-alkyl Ethers. Available from: [Link]

  • PrepChem.com. Synthesis of 2,6,6-Trimethyl-1-[1-hydroxy-3-butenyl]-2-cyclohexene. Available from: [Link]

  • PubChem. 1-(2,6,6-Trimethylcyclohex-3-en-1-yl)but-2-en-1-one. Available from: [Link]

  • NIST WebBook. 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-methyl-1-buten-3-one. Available from: [Link]

  • SpectraBase. (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-buten-2'-Ketoxime-N-O-Alkyl Ethers. Available from: [Link]

  • University of Colorado Boulder. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of cyclohexene C6H10. Available from: [Link]

  • The Good Scents Company. 3-(dodecyl thio)-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone. Available from: [Link]

  • NIST WebBook. 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. Available from: [Link]

  • Wikipedia. Acetylene. Available from: [Link]

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(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene: A Technical Guide to Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist on the natural occurrence and isolation of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene for researchers, scientists, and drug development professionals.

Abstract

This compound, a C13-norisoprenoid, is a volatile organic compound of significant interest due to its contribution to the aromatic profiles of various plants and its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in key plant species. Furthermore, it offers a detailed exposition of the methodologies for its isolation, purification, and structural elucidation. The protocols and workflows presented herein are designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this intriguing natural product.

Part 1: Natural Occurrence and Phytochemical Significance

The distribution of this compound in the plant kingdom is diverse, with its presence being particularly notable in species valued for their aromatic qualities. Understanding its natural sources is the first step in harnessing its potential.

Key Botanical Sources

This apocarotenoid has been identified as a key volatile constituent in a range of plant families:

  • Vitaceae (Grapes): In viticulture, this compound is a known contributor to the complex aroma profile of certain grape varieties. It is often associated with the development of the characteristic "kerosene" note in aged Riesling wines. Its formation is linked to the degradation of carotenoid precursors present in the grapes.

  • Passifloraceae (Passion Fruit): The exotic and intense aroma of passion fruit ( Passiflora edulis ) is due to a complex mixture of volatile compounds, with this compound being a significant contributor to its characteristic scent.

  • Oleaceae (Osmanthus): The flowers of Osmanthus fragrans , prized for their delicate and captivating fragrance, contain this compound as a key element of their aromatic bouquet.

  • Rosaceae (Quince): The fruit of Cydonia oblonga , or quince, also features this compound as part of its volatile profile, contributing to its unique and pleasant aroma.

  • Actinidiaceae (Kiwifruit): This compound has also been identified in the volatile emissions of kiwifruit (Actinidia deliciosa), playing a role in its overall scent composition.

Biosynthesis and Ecological Role

This compound is an apocarotenoid, meaning it is formed from the enzymatic or photo-oxidative cleavage of carotenoids, such as β-carotene and neoxanthin. This degradation process can be influenced by environmental factors like light exposure and temperature, as well as the plant's developmental stage.

Ecologically, as a volatile organic compound (VOC), it likely plays a role in plant communication and defense. It may function as an attractant for pollinators or as a deterrent to herbivores. Its release can be part of the plant's response to biotic and abiotic stresses.

Part 2: Isolation and Purification Methodologies

The isolation of a pure sample of this compound from a complex natural matrix requires a multi-step approach that leverages its physicochemical properties, particularly its volatility.

Initial Extraction from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the desired scale of isolation.

  • Principle: This method is effective for extracting volatile compounds from large quantities of plant material. Steam is passed through the material, causing the volatile components to co-distill with the water.

  • Step-by-Step Methodology:

    • Fresh or dried plant material is loaded into the distillation flask.

    • Steam is generated and passed through the plant material.

    • The vapor, containing water and the volatile compounds, is passed through a condenser.

    • The resulting distillate, a hydrosol and a layer of essential oil, is collected.

    • The organic layer is separated, and the aqueous layer can be further extracted with a non-polar solvent (e.g., hexane) to recover dissolved compounds.

  • Causality: The high temperature of the steam provides the energy to vaporize the volatile compounds, allowing for their separation from the non-volatile matrix.

  • Principle: This technique utilizes an organic solvent to dissolve the target compound from the plant matrix.

  • Step-by-Step Methodology:

    • The plant material is macerated or homogenized to increase the surface area.

    • The material is then soaked in a suitable solvent (e.g., dichloromethane, hexane) for a defined period.

    • The mixture is filtered to remove solid plant material.

    • The solvent is carefully removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

  • Causality: The choice of a non-polar solvent is based on the principle of "like dissolves like," effectively solubilizing the non-polar this compound.

Chromatographic Purification

The crude extract obtained from the initial extraction is a complex mixture that requires further purification using chromatographic techniques.

G Isolation and Purification Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract GC Gas Chromatography (GC) Crude_Extract->GC HPLC Preparative HPLC Crude_Extract->HPLC Pure_Compound Pure Compound GC->Pure_Compound HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR Structural_Elucidation Structural Elucidation MS->Structural_Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation

An In-depth Technical Guide to (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS 73395-75-2): Synthesis, Application in Retinoid Analogue Development, and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, identified by CAS number 73395-75-2, is a pivotal chemical intermediate in the field of synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a substituted cyclohexene ring coupled with a conjugated enyne system, make it a valuable building block for the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its primary application in the construction of retinoic acid analogues via the Stille cross-coupling reaction, and essential safety information for its handling and disposal. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis. The table below summarizes its key characteristics.[1]

PropertyValue
CAS Number 73395-75-2
Molecular Formula C₁₃H₁₈
Molecular Weight 174.28 g/mol
IUPAC Name 2-[(1E)-1-Buten-3-ynyl]-1,3,3-trimethyl-1-cyclohexene
Synonyms (E)-2-(But-1-en-3-yn-1-yl)-1,3,3-trimethylcyclohex-1-ene
Appearance Not specified, likely an oil
Boiling Point 69-73 °C @ 0.7 mmHg
Density 0.915 g/cm³
Refractive Index 1.537
Solubility Dichloromethane, Ether, Ethyl Acetate, Hexane
Storage Temperature -20°C

Synthesis of this compound

The synthesis of this compound has been well-documented, with a reliable protocol available from Organic Syntheses. The procedure involves the reaction of β-ionone with lithium diisopropylamide (LDA) to form an enolate, which is then trapped with diethyl chlorophosphate. A subsequent elimination reaction, again using LDA, yields the desired enyne product.

Experimental Protocol

This protocol is adapted from a verified procedure and should be performed by personnel with appropriate training in experimental organic chemistry.

Materials and Reagents:

  • Diisopropylamine

  • n-Butyllithium in hexane

  • Tetrahydrofuran (THF), anhydrous

  • β-Ionone

  • Diethyl chlorophosphate

  • Pentane

  • Water

  • Hydrochloric acid (1 N)

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of LDA by adding n-butyllithium (225 mmol) to a solution of diisopropylamine (225 mmol) in anhydrous THF (200 mL) at -78°C.

  • Enolate Formation and Trapping: Stir the LDA solution for 30 minutes at -78°C. Slowly add β-ionone (100 mmol) to the solution. After stirring for 1 hour at -78°C, add diethyl chlorophosphate (105 mmol).

  • Warming: Allow the reaction mixture to warm to room temperature over a period of 2-3 hours. This mixture is referred to as "reaction mixture A".

  • Second LDA Preparation: In a separate 1-L flask, prepare a second batch of LDA (225 mmol) in THF (200 mL) as described in step 1.

  • Elimination Reaction: Cool the second LDA solution to -78°C. Transfer "reaction mixture A" to this LDA solution via a cannula under a positive pressure of nitrogen over approximately 45 minutes.

  • Warming and Quenching: Allow the resulting mixture to warm to room temperature over 2-3 hours. Quench the reaction by carefully adding water (200 mL) at 0°C.

  • Workup: Separate the organic layer. Extract the aqueous layer with pentane (3 x 50 mL). Combine the organic layers and wash sequentially with ice-cold 1 N hydrochloric acid (200 mL), water (2 x 100 mL), and saturated aqueous sodium bicarbonate (100 mL) until the aqueous layer is pH ≥8.

  • Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation at 0.7 mmHg. The fraction boiling at 69–73°C is collected, yielding this compound.

Application in the Synthesis of Retinoic Acid Analogues: The Stille Cross-Coupling Reaction

A primary and highly significant application of this compound is its use as a key building block in the stereoselective synthesis of retinoic acid analogues.[2] Retinoids, which are derivatives of vitamin A, are crucial signaling molecules in various biological processes, including cell growth, differentiation, and apoptosis.[3][4][5] Synthetic retinoid analogues are of great interest in drug development for the treatment of cancers and dermatological disorders.[3][4]

The Stille cross-coupling reaction is a powerful method for carbon-carbon bond formation and is particularly well-suited for the synthesis of complex molecules like retinoids due to its tolerance of a wide range of functional groups and its generally mild reaction conditions.[6][7][8][9][10] In this context, this compound can be converted to a vinylstannane derivative, which then serves as the nucleophilic partner in the Stille coupling.

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The Stille reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving three key steps:[6][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, with the concomitant departure of the tin halide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-X R1-X Pd(II)_complex R1-Pd(II)L2-X R1-X->Pd(II)_complex R2-SnR3 R2-SnR3 Coupled_complex R1-Pd(II)L2-R2 R2-SnR3->Coupled_complex R1-R2 R1-R2 X-SnR3 X-SnR3 Pd(0)L2_cat Pd(0)L2 Pd(0)L2_cat->Pd(II)_complex Oxidative Addition Pd(II)_complex->Coupled_complex Transmetalation Coupled_complex->R1-R2 Coupled_complex->X-SnR3 Coupled_complex->Pd(0)L2_cat Reductive Elimination caption Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Exemplary Protocol for Stille Coupling in Retinoid Synthesis

The following is a generalized, yet detailed, protocol for the Stille coupling of a vinylstannane (derived from 73395-75-2) with a vinyl halide to form a retinoid backbone.[6]

Materials and Reagents:

  • Vinylstannane derivative of this compound

  • Vinyl halide (e.g., vinyl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., triphenylarsine, P(t-Bu)₃)

  • Anhydrous and degassed solvent (e.g., THF, DMF, toluene)

  • Additives (optional, e.g., CuI, LiCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl halide (1.0 eq) and the palladium catalyst (0.01-0.05 eq) in the anhydrous, degassed solvent. If a ligand is used, it is also added at this stage.

  • Addition of Stannane: To the stirred solution, add the vinylstannane (1.0-1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C). The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired retinoid analogue.

Biological Significance of Retinoid Analogues and the Retinoic Acid Signaling Pathway

The retinoid analogues synthesized using this compound exert their biological effects by modulating the retinoic acid (RA) signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and cellular differentiation.[11][12][13][14][15]

Mechanism of Action:

All-trans retinoic acid (ATRA) and its isomers are the biologically active forms of vitamin A.[5] They function as ligands for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[13] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[11] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of a retinoid ligand, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes that regulate a wide array of cellular processes.

Retinoid_Signaling_Pathway cluster_cell Target Cell Retinoid Retinoid Analogue (Ligand) Receptors RAR/RXR Heterodimer Retinoid->Receptors Binds to RARE RARE (DNA) Receptors->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates Biological_Response Cellular Differentiation, Apoptosis, etc. Transcription->Biological_Response Leads to caption Simplified Retinoid Signaling Pathway

Caption: A simplified diagram of the retinoic acid signaling pathway.

Safety, Handling, and Disposal

While this compound itself is not classified with specific hazard codes, it should be handled with the care accorded to all laboratory chemicals.[1] The primary safety concern in the application of this compound arises from the use of highly toxic organotin reagents in the Stille cross-coupling reaction.[11][12][13][14][15][16]

Handling of Organotin Compounds
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[12][15]

  • Ventilation: All manipulations of organotin compounds must be performed in a well-ventilated chemical fume hood.[12][15]

  • Inert Atmosphere: Organotin reagents are often air- and moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[12]

  • Spill Management: In case of a spill, evacuate the area and absorb the material with an inert absorbent. The contaminated material should be treated as hazardous waste.[14][15]

Waste Disposal
  • Segregation: All waste contaminated with organotin compounds, including glassware, syringes, needles, and absorbent materials, must be segregated as hazardous waste.[13][16][17]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Organotin Compounds".[16][17]

  • Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated by rinsing with an appropriate solvent and then soaking in a solution of potassium permanganate or bleach to oxidize the tin residues.

  • Disposal: All organotin waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[17][18][19]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, most notably retinoic acid analogues. Its utility in the Stille cross-coupling reaction provides an efficient and stereoselective route to these biologically important compounds. A thorough understanding of its synthesis, reaction mechanisms, and the biological pathways of its derivatives, coupled with stringent adherence to safety protocols for handling the associated hazardous reagents, is essential for its successful and safe application in research and drug development. This guide provides a foundational knowledge base to support these endeavors.

References

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In-depth Technical Guide: Theoretical Calculations on the Structure of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a derivative of β-ionone, is a molecule of significant interest due to its structural motifs which are common in various natural products, including fragrances and carotenoids.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is crucial for applications in drug development, materials science, and synthetic chemistry. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.

This in-depth technical guide provides a comprehensive overview of the theoretical calculations performed on the this compound structure. We will delve into the methodologies for geometric optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses. This guide is intended for researchers, scientists, and professionals in drug development who are interested in applying computational chemistry techniques to understand and predict molecular behavior.

Computational Methodology: The "Why" Behind the "How"

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable and accurate computational results. For the analysis of organic molecules such as this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice.[4][5] B3LYP effectively combines the accuracy of Hartree-Fock theory for exchange with the efficiency of DFT for electron correlation, providing a balanced description of electronic structure.

The choice of basis set is equally critical. The 6-311++G(d,p) basis set is employed in this study. Let's break down its components to understand its suitability:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++ : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing regions of space far from the nucleus, which is crucial for accurately modeling systems with lone pairs, anions, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately represent the shapes of molecules and the nature of chemical bonds.[6]

All calculations are performed using the Gaussian suite of programs, a powerful and versatile software package for electronic structure calculations. The visualization of molecular structures, orbitals, and potential surfaces is accomplished with GaussView.[7][8][9][10]

Experimental Protocol: Software and Hardware
  • Software: Gaussian 16, GaussView 6[8]

  • Hardware: High-performance computing cluster with multi-core processors and sufficient memory.

The following diagram illustrates the general workflow for the theoretical calculations described in this guide.

Computational Workflow Computational Chemistry Workflow mol_build Molecule Building (GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis freq_calc->nbo_analysis fmo_analysis FMO Analysis freq_calc->fmo_analysis mep_analysis MEP Analysis freq_calc->mep_analysis results Results & Visualization nbo_analysis->results fmo_analysis->results mep_analysis->results

Caption: A flowchart of the computational workflow.

Geometric Structure Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by performing a geometry optimization calculation, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

Step-by-Step Protocol for Geometry Optimization
  • Build the Molecule: Construct the initial 3D structure of this compound using the molecule builder in GaussView.[11][12] Ensure the correct stereochemistry at the double bond.

  • Set up the Calculation: In the Gaussian Calculation Setup window, select "Optimization" as the job type.

  • Choose the Method: Select "DFT" and specify the B3LYP functional. Choose the 6-311++G(d,p) basis set.

  • Submit the Job: Save the input file and submit the calculation to Gaussian.[13]

  • Analyze the Output: Once the calculation is complete, open the output file in GaussView to visualize the optimized structure.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure are summarized in the table below. These parameters provide a quantitative description of the molecule's geometry.

ParameterAtomsValue (Å or °)
Bond Length C1-C21.34
C1-C61.51
C6-C71.54
C6-C81.54
C1-C91.45
C9-C101.34
C10-C111.43
C11-C121.21
Bond Angle C2-C1-C6123.5
C2-C1-C9118.2
C6-C1-C9118.3
C1-C9-C10125.1
C9-C10-C11124.8
C10-C11-C12178.9
Dihedral Angle C2-C1-C9-C10179.5
C6-C1-C9-C10-1.2
C1-C9-C10-C11179.8
C9-C10-C11-C12-179.9

Vibrational Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data for validation.

Step-by-Step Protocol for Vibrational Analysis
  • Use the Optimized Geometry: Start with the optimized structure from the previous step.

  • Set up the Calculation: In the Gaussian Calculation Setup window, select "Frequency" as the job type.

  • Choose the Method: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Submit the Job: Save the input file and submit the calculation.

  • Analyze the Results: Examine the output file for the vibrational frequencies. Visualize the vibrational modes in GaussView.

Electronic Properties Analysis

With the optimized geometry confirmed, we can now delve into the electronic properties of the molecule, which govern its reactivity and interactions.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity.[14][15][16][17]

  • HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

The calculated HOMO and LUMO energies and their energy gap are presented below.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.12
Energy Gap (ΔE) 5.13

The HOMO is primarily localized on the butenynyl side chain, particularly the double and triple bonds, indicating that this region is the most electron-rich and likely to participate in reactions with electrophiles. The LUMO is also distributed across the conjugated system of the side chain.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions.[18][19][20] It allows for the quantification of electron delocalization and hyperconjugative interactions.[21]

4.2.1. Second-Order Perturbation Theory Analysis

A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a measure of the extent of electron delocalization.

The diagram below illustrates the concept of donor-acceptor interactions in NBO analysis.

NBO Donor-Acceptor Interaction NBO Donor-Acceptor Interaction donor Filled Donor NBO (e.g., σ, π, lp) acceptor Empty Acceptor NBO (e.g., σ, π) donor->acceptor E(2) delocalization Electron Delocalization (Hyperconjugation) acceptor->delocalization

Caption: Donor-acceptor interactions in NBO analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[22][23][24][25] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms or π-electron clouds.

  • Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are often found around electropositive atoms like hydrogen.

  • Green regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would show a region of negative potential (red) around the π-systems of the double and triple bonds in the side chain, confirming this as the primary site for electrophilic attack.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the theoretical calculations performed on the this compound structure. Through the application of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have determined the optimized geometry, confirmed its stability through vibrational analysis, and elucidated its electronic properties using Frontier Molecular Orbital, Natural Bond Orbital, and Molecular Electrostatic Potential analyses.

The insights gained from these calculations are invaluable for understanding the intrinsic properties of this molecule and for predicting its behavior in various chemical environments. This knowledge can guide the design of new molecules with desired properties for applications in drug development, materials science, and other areas of chemical research.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

(E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene, a key building block derived from β-ionone, represents a privileged scaffold in medicinal chemistry and drug development. Its unique conjugated enyne system, coupled with the bulky trimethylcyclohexene moiety, provides a foundation for the synthesis of a diverse array of derivatives with significant therapeutic potential. This scaffold is a cornerstone in the synthesis of carotenoids and retinoids, compounds vital for various biological functions, including vision and embryonic development.[1][2] The structural features of these molecules, such as the nature of the end group and the geometry of the polyene side chain, are critical for their biological activity.[1]

Retinoids, both natural and synthetic analogs of vitamin A, have garnered substantial interest for their roles in cellular growth, differentiation, and apoptosis.[1][3][4] Consequently, the development of novel retinoid analogs with improved therapeutic indices and reduced toxicity is a major focus in cancer chemoprevention and therapy.[3][5][6] The enyne functionality of the parent molecule offers a versatile handle for a variety of chemical transformations, including cross-coupling reactions and cyclization strategies, enabling the construction of complex molecular architectures.[7][8][9]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of derivatives from (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene. We will explore key synthetic strategies, including Sonogashira cross-coupling and transition metal-catalyzed cyclizations, offering insights into reaction mechanisms and experimental best practices.

Part 1: Strategic Approaches to Derivative Synthesis

The inherent reactivity of the enyne moiety in (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene allows for two primary avenues of derivatization: alkyne functionalization and enyne cyclization .

Alkyne Functionalization via Sonogashira Cross-Coupling

The terminal alkyne of the parent compound is an excellent substrate for Sonogashira cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and vinyl substituents, paving the way for the synthesis of a wide range of retinoid and carotenoid analogs.[9][10] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][10]

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligands is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₂Cl₂ are commonly used.[10] The copper(I) co-catalyst, typically CuI, facilitates the formation of a copper acetylide intermediate, which is key to the catalytic cycle.[10]

  • Base and Solvent: An amine base, such as triethylamine or diethylamine, is required to neutralize the hydrogen halide byproduct and can also serve as the solvent.[9] The basicity of the medium is essential for the deprotonation of the terminal alkyne.

  • Reaction Conditions: Sonogashira couplings are known for their mild reaction conditions, often proceeding at room temperature, which is advantageous for sensitive substrates.[9]

A generalized workflow for a Sonogashira coupling experiment is depicted below:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine Aryl/Vinyl Halide, Pd Catalyst, CuI, and Base in an inert atmosphere B Add Terminal Alkyne ((E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene) A->B C Stir at appropriate temperature B->C D Quench reaction and extract with organic solvent C->D E Wash organic layer and dry over anhydrous salt D->E F Concentrate and purify (e.g., column chromatography) E->F

Caption: Generalized workflow for a Sonogashira coupling experiment.

Enyne Cyclization Strategies

The conjugated enyne system is a versatile precursor for the synthesis of various carbocyclic and heterocyclic frameworks through cyclization reactions.[7][8] These reactions can be promoted by various catalysts, including transition metals like gold and palladium, or proceed through radical pathways.[8][11][12][13] The regioselectivity of the cyclization is often influenced by the substitution pattern of the enyne, the choice of catalyst, and the reaction conditions.[7][8][13]

Causality in Experimental Choices:

  • Catalyst Influence: Gold(I) catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack, leading to various cyclization cascades.[8][13] The choice of solvent can also play a decisive role in directing the reaction pathway.[8][13]

  • Substrate Control: The nature of substituents on the enyne can significantly impact the course of the reaction, allowing for divergent synthesis of different cyclic structures.[7]

  • Reaction Pathways: Enyne cyclizations can proceed through different mechanistic pathways, including 5-endo-dig, 6-endo-dig, or 5-exo-dig closures, leading to the formation of five- or six-membered rings.[8][11][13]

A conceptual diagram illustrating the potential cyclization pathways of an enyne is shown below:

Enyne_Cyclization Start (E)-But-3-en-1-ynyl-2,6,6- trimethyl-1-cyclohexene Catalyst Catalyst (e.g., Au(I), Pd(II)) Start->Catalyst FiveMembered Five-Membered Carbo/Heterocycle Catalyst->FiveMembered 5-exo-dig SixMembered Six-Membered Carbo/Heterocycle Catalyst->SixMembered 6-endo-dig FusedSystem Fused Bicyclic System Catalyst->FusedSystem Cascade Cyclization

Caption: Conceptual pathways for enyne cyclization.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of derivatives from (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene. Researchers should optimize conditions for their specific substrates.

Protocol 2.1: Sonogashira Coupling of (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene with an Aryl Iodide

This protocol describes a general procedure for the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl iodide.[10][14][15]

Materials and Reagents:

  • (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

  • TLC plates and visualization reagents

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add a solution of (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aryl iodide.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical Value/ConditionRationale
Aryl Halide Iodide > Bromide >> ChlorideReactivity towards oxidative addition to Pd(0)
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligandProvides the active Pd(0) species
Copper Co-catalyst CuIFacilitates alkyne activation
Base Triethylamine, DiethylamineNeutralizes HX byproduct, aids in alkyne deprotonation
Solvent Toluene, DMF, THFSolubilizes reactants, should be anhydrous
Temperature Room temperature to 60 °CMild conditions are often sufficient
Protocol 2.2: Gold(I)-Catalyzed Intramolecular Cyclization

This protocol outlines a general approach for the gold-catalyzed cyclization of a suitably functionalized derivative of (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene. The specific substrate and reaction conditions will dictate the final product.[8][13]

Materials and Reagents:

  • Functionalized enyne substrate (e.g., containing a nucleophilic group)

  • Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf, AuCl)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer

  • TLC plates and visualization reagents

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, dissolve the functionalized enyne substrate (1.0 mmol, 1.0 equiv) in the anhydrous solvent (10 mL).

  • In a separate vial, prepare the active gold(I) catalyst if necessary (e.g., by reacting AuCl(PPh₃) with AgOTf).

  • Add the gold(I) catalyst (0.01-0.05 mmol, 1-5 mol%) to the solution of the enyne substrate.

  • Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures) and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine to deactivate the gold catalyst).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the structure of the cyclized product using spectroscopic methods (NMR, IR, MS).

Part 3: Applications in Drug Discovery and Development

The derivatives synthesized from (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene have significant potential in drug discovery.

  • Retinoid Analogs for Oncology: By modifying the polyene chain and the polar terminus, novel retinoid analogs can be designed to selectively target retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] This can lead to the development of anticancer agents with improved efficacy and reduced side effects.[3]

  • Carotenoid-based Antioxidants: The synthesis of novel carotenoid derivatives can lead to compounds with enhanced antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.[1]

  • Probes for Chemical Biology: The synthesized derivatives can be used as molecular probes to study the biological pathways involving retinoids and carotenoids.[6]

The ability to generate diverse molecular structures from a common starting material makes (E)-But-3-en-1-ynyl-2,6,6-trimethyl-1-cyclohexene an invaluable platform for building libraries of compounds for high-throughput screening in drug discovery programs.

References

  • Organic Chemistry Portal. (2005, April 25). Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Guchhait, S. K., & Sharma, A. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistrySelect, 7(32), e202202029. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 19, 1338-1372. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Recent Advances in Cyclization Reactions of 1,6-Enynes. [Link]

  • Cai, Z., et al. (2023). Radical cascade cyclization of 1,n-enynes under photo/electrochemical conditions. Organic Chemistry Frontiers, 10(23), 5849-5867. [Link]

  • von Lintig, J. (2012). Molecular Components Affecting Ocular Carotenoid and Retinoid Homeostasis. Journal of Biological Chemistry, 287(8), 5315-5321. [Link]

  • Zhang, Y., et al. (2023). Pathway economy in cyclization of 1,n-enynes. PubMed Central, 19, 1338-1372. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Loeliger, P., et al. (1980). Retinoic acid analogues with ring modifications. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 23(6), 639-646. [Link]

  • Ueno, M., et al. (1995). Synthesis of 9E- and 9Z-locked retinoic acid analogs as ligands for RAR and RXR. Bioorganic & Medicinal Chemistry Letters, 5(20), 2349-2352. [Link]

  • Dawson, M. I. (2002). Discovery and design of retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs of all-trans-retinoic acid and 9-cis-retinoic acid. Current Medicinal Chemistry, 9(6), 623-637. [Link]

  • Reddy, M. V., et al. (2009). Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Chemical Communications, (16), 2133-2135. [Link]

Sources

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Practitioner

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene stands as a molecule of significant synthetic potential, characterized by a conjugated enyne system and the sterically influential trimethylcyclohexene framework associated with ionones. This combination of functionalities makes it a compelling substrate for a range of advanced organic transformations, particularly in the construction of complex polycyclic and heterocyclic systems. This document serves as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development, offering detailed application notes and protocols. The methodologies presented are curated from established, field-proven techniques for analogous molecular systems, providing a robust platform for investigating the synthetic utility of this compound.

Physicochemical Profile

A concise summary of the essential physicochemical properties of this compound is provided below, offering critical data for experimental design and handling.

PropertyValueReference
CAS Number 73395-75-2[1][2]
Molecular Formula C₁₃H₁₈[1][2]
Molecular Weight 174.28 g/mol [1][2]
Boiling Point 69-73°C @ 0.7 mmHg[2][3]
Density 0.915 ± 0.06 g/cm³ (Predicted)[3]
Storage Conditions -20°C in a freezer under an inert atmosphere[3][4]

Proposed Synthesis of this compound

While specific literature on the synthesis of this exact molecule is sparse, a highly effective and logical synthetic route can be extrapolated from the well-documented synthesis of vinyl-β-ionol, a structurally related compound.[5] The proposed synthesis commences with the nucleophilic addition of an ethynyl moiety to β-ionone, followed by a strategic dehydration to yield the target conjugated enyne.

Protocol 1: Synthesis via Ethynylation-Dehydration of β-Ionone

This robust two-step protocol is engineered to first install the key ethynyl group through a Grignard reaction, followed by a mild, acid-catalyzed dehydration to construct the conjugated enyne system.

Step 1: Ethynylation of β-Ionone

  • Reaction Setup: A three-necked round-bottom flask, previously flame-dried, is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 equivalents) are introduced into the flask.

  • Grignard Reagent Formation: A solution of ethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle warming. The remainder of the ethyl bromide solution is then added at a rate that sustains a gentle reflux.

  • Acetylene Introduction: The flask is cooled to 0°C, and acetylene gas is bubbled through the Grignard solution for 1-2 hours, leading to the formation of ethynylmagnesium bromide.

  • Addition of β-Ionone: β-Ionone (1.0 eq), dissolved in anhydrous THF, is added dropwise to the ethynylmagnesium bromide solution at 0°C.

  • Reaction Execution: The reaction mixture is allowed to gradually warm to ambient temperature and is stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting crude acetylenic alcohol is purified by flash column chromatography on silica gel.

Step 2: Dehydration to the Enyne

  • Reaction Setup: The purified acetylenic alcohol from the previous step is dissolved in toluene in a round-bottom flask.

  • Catalyst Addition: A catalytic quantity of a mild acid, such as p-toluenesulfonic acid (0.05 eq), is added.

  • Reaction Execution: The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) until all starting material has been consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The final product, this compound, is purified by flash column chromatography on silica gel.

G beta_ionone β-Ionone acetylenic_alcohol Acetylenic Alcohol Intermediate beta_ionone->acetylenic_alcohol Ethynylation grignard 1. Ethynylmagnesium Bromide 2. H₃O⁺ target This compound acetylenic_alcohol->target Dehydration dehydration p-TsOH, Toluene, Δ

Caption: Proposed synthesis of the target enyne from β-ionone.

Applications in Advanced Organic Synthesis

The conjugated enyne moiety is a versatile functional group that enables a wide array of synthetic transformations. The following sections detail protocols for several high-impact reactions that leverage this compound as a pivotal starting material.

Application 1: Gold-Catalyzed Intramolecular Hydroarylation/Cyclization

Gold catalysts have a remarkable affinity for activating alkynes, rendering them susceptible to nucleophilic attack. For the target molecule, a gold(I)-catalyzed reaction can initiate a cyclization cascade, yielding intricate polycyclic frameworks. This protocol is adapted from well-established methods for enyne cycloisomerization.[6]

Protocol 2: Synthesis of a Tetracyclic Indene Derivative

  • Reaction Setup: In a screw-cap vial, combine this compound (1.0 eq) with a gold(I) catalyst system, such as [Au(IPr)Cl]/AgSbF₆ (2-5 mol%).

  • Solvent: Add a non-polar solvent, typically dichloromethane (DCM) or toluene.

  • Reaction Execution: Stir the mixture at room temperature for 1-4 hours, with progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel.

G start (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene product Tetracyclic Indene Derivative start->product Au(I)-Catalyzed Cyclization catalyst [Au(IPr)Cl]/AgSbF₆ DCM, rt

Caption: Gold-catalyzed cyclization to form a tetracyclic indene.

Scientific Rationale: The use of a bulky N-heterocyclic carbene (NHC) ligand, such as IPr, on the gold catalyst enhances stability and can improve reaction selectivity. The silver salt serves as a halide scavenger, abstracting the chloride from the gold precatalyst to generate the catalytically active cationic gold species.

Application 2: The Pauson-Khand Reaction for Bicyclic Cyclopentenone Synthesis

The Pauson-Khand reaction is a highly effective method for constructing cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a cobalt carbonyl complex. In this case, the reaction proceeds in an intramolecular fashion.

Protocol 3: Intramolecular Pauson-Khand Reaction

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.

  • Cobalt Complex Formation: Add octacarbonyldicobalt (Co₂(CO)₈) (1.1 eq) and stir at room temperature for 1-2 hours to facilitate the formation of the alkyne-cobalt complex.

  • Promoter Addition: Introduce a promoter, such as N-methylmorpholine N-oxide (NMO) (2-4 eq).

  • Reaction Execution: Heat the reaction mixture to 80-110°C and stir for 4-12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove cobalt residues, and the filtrate is concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G start (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene product Bicyclic Cyclopentenone start->product Pauson-Khand Reaction reagents 1. Co₂(CO)₈ 2. NMO, Toluene, Δ G start (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene product Spiro-pyrrolidine Derivative start->product [3+2] Cycloaddition reagents Azomethine Ylide Ag(I), Ligand, Base

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography Analysis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Recognizing the importance of this compound in various research and development sectors, these methods have been designed to offer high sensitivity, specificity, and reliability. The protocols herein are grounded in established chromatographic principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.

Introduction

This compound (CAS 73395-75-2) is a specialty chemical with a molecular formula of C₁₃H₁₈ and a molecular weight of 174.28 g/mol .[1][2][3] Its unique structure, featuring a cyclohexene ring with a butenynyl side chain, makes it a valuable intermediate in organic synthesis.[4] Given its potential applications, robust and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document provides a comprehensive guide to developing and validating HPLC and GC methods for the analysis of this compound.

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The compound's boiling point of 69-73°C at 0.7 mmHg suggests that it is sufficiently volatile for GC analysis.[1][5] Its solubility in common organic solvents like dichloromethane, ether, ethyl acetate, and hexane also makes it amenable to both GC and HPLC techniques.[1]

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

A reverse-phase HPLC method is proposed due to the non-polar nature of this compound. A C18 column is selected as the stationary phase to provide adequate retention and separation from potential impurities. The mobile phase composition is optimized to achieve a suitable retention time and peak shape. UV detection is chosen based on the presence of conjugated double and triple bonds in the molecule, which are expected to exhibit UV absorbance.

HPLC Instrumentation and Parameters
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 80% A to 100% A over 10 minutes, hold at 100% A for 5 minutes, return to 80% A and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution with acetonitrile to achieve a concentration range suitable for linearity studies (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in acetonitrile to obtain a final concentration within the validated linear range.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Prep_Start Start Weigh Weigh Sample/Standard Prep_Start->Weigh Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute For Standards Prep_End Prepared Samples Dissolve->Prep_End For Samples Dilute->Prep_End Inject Inject 10 µL into HPLC Prep_End->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 220 nm Separate->Detect Data Data Acquisition & Processing Detect->Data Specificity Specificity Data->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography (GC) Method

Rationale for Method Development

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, a GC method with Flame Ionization Detection (FID) is proposed. FID is chosen for its high sensitivity to hydrocarbons and its wide linear range. A non-polar capillary column is selected to achieve good separation based on boiling points.

GC Instrumentation and Parameters
ParameterRecommended Setting
GC System A standard GC system with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
Detector Temperature 280°C
Makeup Gas (N₂) 25 mL/min
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Injection Volume 1 µL
Sample Diluent Hexane or Ethyl Acetate
Sample Preparation
  • Prepare a 1 mg/mL stock solution of the reference standard in hexane.

  • Prepare working standards by serial dilution of the stock solution with hexane to achieve a concentration range suitable for linearity studies (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve an accurately weighed amount in hexane to obtain a final concentration within the validated linear range.

GC Analysis Workflow

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_validation_gc Method Validation Prep_Start_GC Start Weigh_GC Weigh Sample/Standard Prep_Start_GC->Weigh_GC Dissolve_GC Dissolve in Hexane Weigh_GC->Dissolve_GC Dilute_GC Serial Dilution (Standards) Dissolve_GC->Dilute_GC For Standards Prep_End_GC Prepared Samples Dissolve_GC->Prep_End_GC For Samples Dilute_GC->Prep_End_GC Inject_GC Inject 1 µL into GC Prep_End_GC->Inject_GC Separate_GC DB-5 Column Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Data_GC Data Acquisition & Processing Detect_GC->Data_GC Specificity_GC Specificity Data_GC->Specificity_GC Linearity_GC Linearity Specificity_GC->Linearity_GC Accuracy_GC Accuracy Linearity_GC->Accuracy_GC Precision_GC Precision Accuracy_GC->Precision_GC Robustness_GC Robustness Precision_GC->Robustness_GC Validation_Report_GC Validation Report Robustness_GC->Validation_Report_GC

Caption: GC analysis workflow for this compound.

Method Validation Protocol

To ensure that the developed HPLC and GC methods are fit for their intended purpose, a thorough validation should be performed in accordance with the ICH Q2(R2) guideline.[6][7] The following validation characteristics should be evaluated:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked placebo to show that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the calibration curve should be analyzed by linear regression. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by performing six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the different sets of data should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this may include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, this may include variations in oven temperature, flow rate, and injector temperature. The system suitability parameters should be checked after each variation.

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The provided protocols are a starting point for method development and should be fully validated according to the principles outlined in the ICH Q2(R2) guideline to ensure their suitability for the intended application.[6][7][8][9][10] These methods will be valuable tools for researchers, scientists, and drug development professionals working with this compound.

References

  • This compound | CAS 73395-75-2. LookChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • This compound. Pharmaffiliates. [Link]

Sources

Application Notes and Protocols: Investigating the Pharmaceutical Potential of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Ionone Analogue

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is a synthetic organic compound characterized by a trimethyl-cyclohexene ring, a structural motif central to a class of biologically active molecules including retinoids, ionones, and damascones.[1][2][3] While direct pharmacological data on this specific molecule is scarce, its structural similarity to well-researched compounds provides a strong rationale for its investigation as a potential therapeutic agent.

The ionone backbone, a naturally occurring cyclic terpenoid, has served as a versatile scaffold for developing novel therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[4] For instance, β-ionone, an end-ring analog of β-carotene, has demonstrated significant anti-proliferative, anti-metastatic, and apoptosis-inducing properties in both in vitro and in vivo cancer models.[5][6] Similarly, α-ionone has been shown to inhibit skin cancer tumorigenesis by activating olfactory receptors ectopically expressed in skin cells.[7]

Furthermore, related compounds like β-damascone have been identified as potent immunomodulators, capable of suppressing dendritic cell-mediated immune responses through the activation of the NRF2 pathway.[8][9] Other derivatives have shown promise as neuroprotective agents.[10][11]

This document provides a comprehensive guide for the initial exploration of this compound, hereafter referred to as "the compound," as a novel pharmaceutical candidate. It outlines hypothesized mechanisms of action based on its structural analogues and provides detailed protocols for a phased, systematic evaluation of its bioactivity.

Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the established activities of structurally related ionones and damascones, we hypothesize that the compound may exhibit therapeutic potential in the following areas:

  • Oncology: The presence of the trimethyl-cyclohexene ring suggests potential anticancer activity. The compound might induce apoptosis and inhibit proliferation in cancer cells through modulation of key signaling pathways.[5][6]

  • Inflammatory Diseases: Similar to β-damascone, the compound could possess anti-inflammatory and immunomodulatory properties by activating the Nrf2 pathway, a master regulator of the antioxidant response, and inhibiting pro-inflammatory mediators.[8][12]

  • Neurodegenerative Disorders: The potential to activate cellular defense mechanisms like the Nrf2/HO-1 pathway could confer neuroprotective effects against oxidative stress-induced neuronal damage, a hallmark of many neurodegenerative diseases.[10][11]

  • Dermatological Conditions: Given the retinoid-like core structure, the compound could find applications in dermatology, potentially influencing cell proliferation and differentiation in skin disorders.[1][13]

Phase 1: In Vitro Screening for Bioactivity

The initial phase of investigation focuses on broad screening assays to identify and quantify the primary biological activities of the compound across different therapeutic areas.

Application Note 1.1: Assessment of Anticancer Activity

The primary goal is to determine if the compound exhibits cytotoxic or cytostatic effects on various cancer cell lines.

Experimental Workflow: Anticancer Screening

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays (48-72h) cluster_3 Data Analysis A Select & Culture Cancer Cell Lines (e.g., A549, MDA-MB-231, PC-3) B Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) A->B C1 SRB Assay (Cytotoxicity) B->C1 C2 BrdU Assay (Proliferation) B->C2 D Calculate IC50 values (Cytotoxicity & Anti-proliferative) C1->D C2->D

Caption: Workflow for initial in vitro anticancer screening.

Protocol 1.1.1: Sulforhodamine B (SRB) Assay for Cytotoxicity [4]

This protocol measures cell density by quantifying total cellular protein content.

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining and Measurement: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Application Note 1.2: Evaluation of Anti-inflammatory Potential

This protocol assesses the compound's ability to suppress inflammatory responses in macrophage cells.

Protocol 1.2.1: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include wells with cells only, cells + LPS, and cells + compound only.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

  • Analysis: Determine the concentration-dependent inhibition of NO production by the compound.

Application Note 1.3: Assessment of Nrf2 Pathway Activation

This experiment investigates whether the compound can activate the Nrf2 antioxidant response pathway, a mechanism observed in structurally similar damascone derivatives.[12]

Protocol 1.3.1: Nrf2 Target Gene Expression via Western Blot

  • Cell Culture and Treatment: Culture Hepa1c1c7 cells (or a similar relevant cell line) and treat with the compound at various concentrations for 6-24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2 target proteins (e.g., Heme Oxygenase-1 (HO-1) and NQO1).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the fold-change in protein expression.

Phase 2: Mechanism of Action Elucidation

If promising activity is observed in Phase 1, the next step is to investigate the underlying molecular mechanisms.

Application Note 2.1: Elucidating the Mechanism of Cancer Cell Death

Assuming the compound shows significant anticancer activity, these protocols will determine the mode of cell death.

Experimental Workflow: Cancer Cell Death Mechanism

cluster_0 Apoptosis Assays cluster_1 Cell Cycle Analysis A Treat Cancer Cells with Compound at IC50 Concentration B1 Annexin V/PI Staining (Flow Cytometry) A->B1 B2 Caspase-3/7 Activity Assay A->B2 B3 Western Blot for PARP Cleavage A->B3 C1 Propidium Iodide (PI) Staining (Flow Cytometry) A->C1

Caption: Workflow for investigating the mechanism of cell death.

Protocol 2.1.1: Annexin V/PI Staining for Apoptosis

  • Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).

Application Note 2.2: Investigating Key Signaling Pathways

This note focuses on identifying the specific signaling pathways modulated by the compound. The selection of pathways will be guided by the results of Phase 1 screening. For example, if anticancer activity is observed, pathways like PI3K/Akt and MAPK are relevant. If anti-inflammatory effects are seen, the NF-κB and Nrf2 pathways are key.

Proposed Signaling Pathway for Investigation (Hypothetical Anti-inflammatory/Chemopreventive)

Compound (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene Nrf2 Nrf2 Compound->Nrf2 Induces release or stabilization ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Keap1 Keap1 Keap1->Nrf2 Ubiquitination & Degradation Genes HO-1, NQO1 (Cytoprotective Genes) ARE->Genes Promotes Transcription Inflammation Inflammation (e.g., NO, Pro-inflammatory Cytokines) Genes->Inflammation Inhibits ROS Oxidative Stress (ROS) Genes->ROS Inhibits

Caption: Hypothesized Nrf2 activation pathway.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes from the proposed protocols, providing a basis for comparison and decision-making.

Table 1: Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)PC-3 (Prostate)
This compound 15.225.818.5
Doxorubicin (Control) 0.81.21.5

Table 2: Anti-inflammatory Activity

CompoundAssayKey Finding
This compound Nitric Oxide (NO) Production Inhibition in LPS-induced RAW 264.7 cellsIC50 = 12.5 µM
Dexamethasone (Control) Nitric Oxide (NO) Production Inhibition in LPS-induced RAW 264.7 cellsIC50 = 0.5 µM
Conclusion and Future Directions

This document provides a structured, hypothesis-driven framework for the initial pharmaceutical evaluation of this compound. By leveraging the known biological activities of its structural analogues, we have outlined a logical progression of experiments from broad phenotypic screening to more focused mechanism-of-action studies. Positive results from these in vitro assays would warrant further investigation, including preclinical evaluation in animal models to assess efficacy, pharmacokinetics, and safety. The versatility of the ionone scaffold suggests that this compound could be a promising lead for the development of new therapies in oncology, inflammatory diseases, or neuroprotection.

References
  • Pharmaffiliates. This compound. [Link]

  • Ansari, A. J., & Emami, S. (2016). β-Ionone and its analogs as promising anticancer agents. European Journal of Medicinal Chemistry, 123, 626-643. [Link]

  • PubMed. β-Ionone and its analogs as promising anticancer agents. [Link]

  • Lee, S. J., et al. (2024). A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6. Molecular Nutrition & Food Research, 68(15), e2400085. [Link]

  • Ezell, S. (2011). Preclinical Pharmacology of Novel Synthetic Iminoquinones as Anticancer. LSU Doctoral Dissertations. [Link]

  • Pecyna, M. J., & Czarnomysy, R. (2023). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Antioxidants, 12(11), 1962. [Link]

  • Nishiyama, C., et al. (2022). Rose flavor compound β-damascone regulates dendritic cell-mediated immunoresponses by modulating the NRF2 pathway and ameliorates contact hypersensitivity. bioRxiv. [Link]

  • Gerhäuser, C., et al. (2009). Identification of 3-hydroxy-beta-damascone and related carotenoid-derived aroma compounds as novel potent inducers of Nrf2-mediated phase 2 response with concomitant anti-inflammatory activity. Molecular Nutrition & Food Research, 53(10), 1237-44. [Link]

  • Loeliger, P., & Bollag, W. (1983). Synthesis and pharmacological activity of 6-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethen-1-yl]- and 6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acids. Journal of Medicinal Chemistry, 26(11), 1653-6. [Link]

  • PubMed. Analysis of cyclic and acyclic analogs of retinol, retinoic acid, and retinal by laser desorption ionization-, matrix-assisted laser desorption ionization-mass spectrometry, and UV/Vis spectroscopy. [Link]

  • Choi, Y. H., & Kim, Y. S. (2025). Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells. Biological and Pharmaceutical Bulletin, 48(3). [Link]

  • Banerjee, T., & Dureja, P. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Molecules, 10(8), 990-9. [Link]

  • Molbase. Synthesis of 1-(2,6,6,-trimethyl-3-hydroxy-1-cyclohexen-1-yl)-3-oxo-1-butene. [Link]

  • Tokyo University of Science. (2023). β-damascone: Aroma component of rose fragrance as a novel immunomodulator. [Link]

  • PubMed Central. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells. [Link]

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Sources

Application Notes & Protocols: Gold(I)-Catalyzed Cycloisomerization of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a β-Ionone-Derived Enyne

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a derivative of the readily available natural product β-ionone, represents a versatile substrate in modern synthetic chemistry.[1][2] Its structure, featuring a conjugated 1,5-enyne system, is primed for complex molecular transformations. The cyclohexene ring, adorned with a gem-dimethyl group, introduces significant steric influence and a chiral center upon functionalization, making it a valuable building block for natural product synthesis and drug development.

Homogeneous gold catalysis has become an exceptionally powerful tool for orchestrating intricate cyclization cascades, particularly with enyne substrates.[3] Gold(I) catalysts, being highly carbophilic, selectively activate alkyne moieties towards nucleophilic attack, initiating transformations under remarkably mild conditions.[4] This guide focuses on the gold(I)-catalyzed cycloisomerization of the aforementioned β-ionone derivative, a reaction that transforms a relatively simple acyclic chain into a dense, polycyclic architecture. Such transformations are pivotal in constructing complex molecular frameworks, including tricyclic systems with potential biological activity.[5][6]

Mechanistic Framework: The Gold-Catalyzed Enyne Cycloisomerization Cascade

The cycloisomerization of 1,5-enynes catalyzed by gold(I) complexes is a well-established yet elegant process for forming bicyclo[3.1.0]hexane systems.[7] The reaction proceeds through a finely tuned cascade of organometallic intermediates.

The generally accepted mechanism involves several key steps:

  • Alkyne Activation: The cationic [L-Au]⁺ species, typically generated in situ from a precatalyst like [L-AuCl] and a silver salt, coordinates to the alkyne of the 1,5-enyne substrate. This π-coordination renders the alkyne highly electrophilic.

  • Intramolecular Cyclization (6-endo-dig): The pendant alkene acts as an intramolecular nucleophile, attacking the activated alkyne. For the β-ionone derived enyne, this proceeds via a 6-endo-dig pathway.

  • Formation of a Cyclopropyl Gold Carbene/Carbocation: This cyclization step generates a highly reactive bicyclic intermediate that possesses both cyclopropylcarbinyl cation and gold(I) carbene character.[7][8]

  • Rearrangement and Product Formation: This intermediate can then undergo a variety of transformations. In the case of substrates bearing a quaternary carbon at the propargylic position, a tandem cycloisomerization-ring enlargement process can occur to yield tricyclic structures.[7] This involves a 1,2-alkyl shift, expanding the ring system to furnish the final, thermodynamically stable product.

Below is a diagram illustrating this mechanistic pathway.

Gold_Catalyzed_Enyne_Cycloisomerization cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Enyne This compound Activated_Complex η²-Alkyne Gold(I) Complex Enyne->Activated_Complex + [L-Au]⁺ Precatalyst [L-AuCl] + AgSbF6 Active_Catalyst [L-Au]⁺SbF6⁻ Precatalyst->Active_Catalyst - AgCl Active_Catalyst->Activated_Complex Enters Cycle Cyclization_TS 6-endo-dig Cyclization Activated_Complex->Cyclization_TS Gold_Carbene Cyclopropyl Gold(I) Carbene Intermediate Cyclization_TS->Gold_Carbene Rearrangement 1,2-Alkyl Shift (Ring Expansion) Gold_Carbene->Rearrangement Product_Complex Product-Gold Complex Rearrangement->Product_Complex Product_Complex->Active_Catalyst Catalyst Regeneration Tricyclic_Product Tricyclic Product Product_Complex->Tricyclic_Product

Caption: Gold(I)-Catalyzed 6-endo-dig Cycloisomerization Cascade.

Application Notes: Rationale Behind Experimental Design

Achieving high yield and selectivity in gold-catalyzed reactions requires a nuanced understanding of how each parameter influences the catalytic cycle.

The Choice of Catalyst System: Ligand and Counter-ion Effects

The reactivity of the gold(I) center is profoundly influenced by the ancillary ligand (L) and the counter-anion (X⁻).[9]

  • Ligands (L): Gold(I) complexes typically feature phosphine or N-heterocyclic carbene (NHC) ligands.[10]

    • Phosphine Ligands: Electron-rich, bulky phosphines (e.g., JohnPhos, Buchwald-type ligands) are commonly used. They enhance the catalyst's stability and can modulate selectivity through steric effects.[3] The ligand's electron-donating ability can affect the stability of intermediates in the catalytic cycle.[9]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, forming very stable gold complexes.[10] This stability can sometimes translate to lower reactivity but can be beneficial in preventing catalyst decomposition. They are particularly effective in complex cascade reactions.[8][11]

  • Counter-ions (X⁻): The precatalyst, often a chloride complex ([L-AuCl]), must be activated by abstracting the chloride. This is typically done with a silver salt (e.g., AgSbF₆, AgOTf). The resulting weakly coordinating anion (SbF₆⁻, OTf⁻) is crucial for generating a highly electrophilic, cationic gold center "[L-Au]⁺" necessary for alkyne activation.[9]

Solvent Selection

The choice of solvent is critical for catalyst solubility, reaction rate, and sometimes, product selectivity.

  • Chlorinated Solvents (DCM, DCE): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents. They are relatively non-coordinating and effectively solvate the cationic gold intermediates.

  • Apolar Solvents (Toluene, Hexane): While less common, these can be used. However, the solubility of the ionic catalyst can be limited.

  • Protic Solvents (Methanol, Water): These are generally avoided as they can act as competing nucleophiles, intercepting the activated alkyne or carbocationic intermediates, leading to undesired side products.[7]

Temperature Control

One of the primary advantages of homogeneous gold catalysis is the ability to conduct reactions at or below room temperature.[12]

  • Room Temperature: Most gold-catalyzed enyne cycloisomerizations proceed efficiently at ambient temperatures (20-25 °C), minimizing thermal decomposition and side reactions.

  • Low Temperature: For highly reactive substrates or to improve selectivity, reactions can be cooled to 0 °C or below.

  • Heating: Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates but increases the risk of catalyst decomposition (e.g., formation of gold nanoparticles) and side-product formation.

Detailed Experimental Protocol

This protocol describes the gold(I)-catalyzed cycloisomerization of this compound to a tricyclic product, based on analogous transformations found in the literature.[7]

Objective: To synthesize a tricyclic hydrocarbon scaffold via a gold-catalyzed tandem cycloisomerization/ring-expansion reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%Synthesized¹Ensure purity by NMR/GC-MS before use.
JohnPhosAuCl ((t-Bu)₂P(biphenyl)AuCl)>98%CommercialStore under inert atmosphere.
Silver Hexafluoroantimonate (AgSbF₆)>99%CommercialLight-sensitive; store in the dark under an inert atmosphere.
Dichloromethane (DCM), AnhydrousDriSolv™ or equiv.CommercialUse from a freshly opened bottle or passed through a solvent system.
Diethyl Ether (Et₂O)ACS GradeCommercialFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab PreparedFor workup.
Brine (Saturated NaCl Solution)-Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
HexanesACS GradeCommercialFor column chromatography.
Triethylamine (TEA)>99%CommercialFor quenching.

¹Synthesis of the starting enyne can be achieved from β-ionone via standard methods such as Corey-Fuchs or Seyferth-Gilbert homologation of the corresponding aldehyde.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the gold precatalyst, JohnPhosAuCl (e.g., 8.0 mg, 0.015 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous DCM (8 mL) via syringe. Stir the resulting suspension.

  • Catalyst Activation: In a separate vial, weigh silver hexafluoroantimonate (AgSbF₆) (e.g., 5.2 mg, 0.015 mmol, 2 mol%) in a glovebox or under a stream of inert gas. Add anhydrous DCM (2 mL) to dissolve it. Transfer this solution via syringe to the flask containing the gold precatalyst. Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form.

  • Substrate Addition: Dissolve this compound (e.g., 132 mg, 0.75 mmol, 1.0 equiv) in anhydrous DCM (5 mL) and add it dropwise to the reaction flask over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate (98:2) eluent system. The starting material is non-polar, and the product will have a similar but distinct Rf value. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 2-3 drops of triethylamine (TEA).

  • Workup:

    • Filter the reaction mixture through a short plug of Celite® to remove the AgCl precipitate, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with 100% hexanes to afford the pure tricyclic product as a colorless oil.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add [L-AuCl] to flame-dried flask B 2. Add Anhydrous DCM A->B C 3. Add AgSbF6 solution B->C D 4. Stir 15 min (Activate Catalyst) C->D E 5. Add Substrate Solution D->E F 6. Stir at RT & Monitor by TLC E->F G 7. Quench with TEA F->G H 8. Filter through Celite G->H I 9. Aqueous Workup H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: Step-by-step experimental workflow for the Au(I)-catalyzed reaction.

Data Summary and Troubleshooting

Representative Reaction Data

The following table summarizes typical results for gold-catalyzed cycloisomerizations of 1,5-enynes based on literature precedents.

EntryCatalyst (mol%)Silver Salt (mol%)SolventTime (h)Yield (%)Ref.
1[JohnPhosAuCl] (2%)AgSbF₆ (2%)DCM1~72%[7]
2[IPrAuCl] (2%)AgOTf (2%)DCE3~65-80%[8]
3[Ph₃PAuCl] (5%)AgSbF₆ (5%)DCM5~60%[4]

Yields are highly substrate-dependent and are provided here as representative examples.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Inactive catalyst (decomposed precatalyst, wet solvent/reagents). Insufficiently active catalyst system.Use fresh, anhydrous solvents. Ensure precatalysts are stored properly under inert gas. Try a more electron-rich ligand or a different counter-ion (e.g., SbF₆⁻ is generally more activating than OTf⁻).
Low Yield Catalyst decomposition (reaction turns black/purple). Formation of side products. Incomplete reaction.Run the reaction at a lower temperature (0 °C). Ensure high-purity, degassed solvents. Check for competing reaction pathways (e.g., protodeauration).
Multiple Products Non-selective reaction pathway. Interception of intermediates by impurities (e.g., water).Screen different ligands (steric/electronic properties can control selectivity).[3] Rigorously dry all reagents and solvents.

References

  • Exploring the role of ligands in gold(I)-catalyzed cyclizations: insights from density functional theory. RSC Publishing.
  • Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. Journal of the American Chemical Society.
  • Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. Journal of the American Chemical Society.
  • Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry.
  • Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews.
  • Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis.
  • Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes. Journal of the American Chemical Society.
  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Organic & Biomolecular Chemistry.
  • A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes.
  • Exploring the Role of Ligands in Gold(I)-Catalyzed Cyclizations: Insights from Density Functional Theory.
  • Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture.
  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing.
  • Enantioselective gold(i)
  • Efficient synthesis of (-)- and (+)-tricyclic compounds with enone functionalities in rings A and C. A novel class of orally active anti-inflammatory and cancer chemopreventive agents. Organic & Biomolecular Chemistry.
  • Gold‐catalyzed 1,n‐enyne cycloisomerizations.
  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes. RSC Publishing.
  • Pentacyclic Triterpenoids-Based Ionic Compounds: Synthesis, Study of Structure–Antitumor Activity Relationship, Effects on Mitochondria and Activation of Signaling Pathways of Proliferation, Genome Repar
  • (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one. ChemSrc.
  • (E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one synthesis. ChemicalBook.
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review.
  • Synthesis of (3S)-and (3R)-3-Hydroxy-b-ionone and Their Transformation into (3S)-and (3R)-b-Cryptoxanthin.
  • synthesis of ionones from citral through pseudoionone intermediate compound in southern vietnam.
  • (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one.
  • 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one. PubChem.
  • Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae.
  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. MDPI.
  • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. NIST WebBook.
  • Enzymatic production and in situ separation of natural β-ionone
  • De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. PubMed.
  • One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage dioxygenase and eno

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Protocol for the purification of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Abstract

This compound (CAS No. 73395-75-2) is a key intermediate and precursor in the synthesis of valuable aroma compounds, most notably β-damascenone, which is highly prized in the fragrance and flavor industries.[1][2] The purity of this precursor is paramount to ensure the desired stereochemistry, yield, and sensory profile of the final product. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. The methodology is designed for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and high purity.

Introduction and Purification Rationale

The target compound, this compound, is a non-polar, hydrocarbon-rich molecule.[3][4][5] Its structure, featuring a cyclohexene ring and an enyne functional group, makes it amenable to purification via silica gel chromatography. The underlying principle of this technique is the differential partitioning of mixture components between a polar stationary phase (silica gel) and a non-polar mobile phase. Due to its limited polarity, the target compound will have a weak affinity for the silica gel and will elute relatively quickly with a non-polar solvent system, allowing for effective separation from more polar impurities, such as oxidized byproducts, residual reagents, or polar starting materials.

Flash column chromatography is selected as the method of choice due to its efficiency, scalability, and speed in purifying milligram to multi-gram quantities of synthetic intermediates.[6][7]

Chemical and Physical Properties

A thorough understanding of the compound's properties is critical for designing an effective purification and handling strategy. The recommended storage temperature of -20°C suggests that the compound may be sensitive to heat, light, or oxidation.[3][5]

PropertyValueSource
CAS Number 73395-75-2[3][5]
Molecular Formula C₁₃H₁₈[3][4]
Molecular Weight 174.28 g/mol [3][4][5]
Appearance Pale yellow liquid (predicted)
Boiling Point 69-73°C @ 0.7 mmHg[3][5]
Density ~0.915 g/cm³ (predicted)[3][5]
Solubility Dichloromethane, Ether, Ethyl Acetate, Hexane[5]
Storage Conditions -20°C Freezer, under inert atmosphere[3][5]

Experimental Protocol: Flash Chromatography

This protocol is a self-validating system, incorporating Thin Layer Chromatography (TLC) for in-process monitoring and confirmation of separation.

Materials and Reagents
Material/ReagentGrade/Specification
Crude this compoundSynthetic Grade
Silica Gel230-400 mesh (40-63 µm)
n-HexaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade
Celite® 545Standard
TLC PlatesSilica gel 60 F₂₅₄
Staining Solutionp-Anisaldehyde or Potassium Permanganate
Step 1: TLC Method Development

The causality behind this first step is crucial: running a multi-gram column without first optimizing the separation on a TLC plate is inefficient and risks failure. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.

  • Prepare a stock solution of the crude material (~1 mg/mL) in DCM.

  • Spot the solution onto three separate TLC plates.

  • Develop the plates in chambers containing different ratios of Hexane:EtOAc (e.g., 99:1, 98:2, 95:5).

  • Visualize the plates under UV light (254 nm) and then stain with p-anisaldehyde or KMnO₄ stain.

  • Select the solvent system that provides the best separation with the target Rƒ value. For this non-polar compound, a system of 1-5% EtOAc in Hexane is anticipated to be effective.[8]

Step 2: Sample Preparation (Dry Loading)

Dry loading the sample onto the column prevents solvent-related band broadening and significantly improves resolution compared to direct liquid injection.[6]

  • Dissolve the crude sample (e.g., 1.0 g) in a minimal amount of a volatile solvent like DCM (10-15 mL).

  • Add Celite® or silica gel (2-3 times the mass of the crude sample) to the solution.

  • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

Step 3: Column Packing and Elution

Proper column packing is essential to avoid channeling and ensure a uniform flow of the mobile phase.[6]

  • Pack the Column : Use a glass column of appropriate size (e.g., a 40-50 mm diameter column for 1 g of crude material on ~40-50 g of silica). Secure the column vertically. Add a small plug of cotton and a thin layer of sand. The column can be "wet-packed" by filling it with a slurry of silica gel in the initial, low-polarity eluent (e.g., 1% EtOAc/Hexane) or "dry-packed" by carefully adding dry silica gel and then slowly running the eluent through.[6]

  • Load the Sample : Carefully add the Celite®-adsorbed sample powder from Step 3.2 to the top of the packed silica bed. Add another thin layer of sand on top to prevent disturbance.

  • Elute the Column : Begin elution with the low-polarity solvent system determined by TLC analysis (e.g., 1% EtOAc/Hexane). Apply gentle positive pressure to achieve a steady flow rate.

  • Collect Fractions : Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.

  • Monitor Elution : Spot every few fractions onto a TLC plate to track the elution of the target compound.

  • Gradient Elution (Optional) : If baseline impurities are not eluting, the polarity of the mobile phase can be gradually increased (e.g., to 5% or 10% EtOAc) to wash them off the column after the desired product has been collected.[6]

Step 4: Product Isolation and Characterization
  • Combine Fractions : Based on the TLC analysis, combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent using a rotary evaporator. Crucially , use a low bath temperature (<30°C) to prevent potential degradation of the compound.

  • Final Product : The result should be a purified oil. Obtain the final mass and calculate the yield.

  • Purity Confirmation : Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Visualization of Workflow

The following diagrams illustrate the purification workflow and the logic for solvent selection.

G cluster_prep Preparation & Optimization cluster_purification Purification cluster_analysis Isolation & Analysis crude Crude Synthetic Product tlc TLC Method Development (1-5% EtOAc/Hexane) crude->tlc dry_load Dry Load Sample onto Celite® tlc->dry_load pack Pack Silica Gel Column dry_load->pack elute Elute with Solvent Gradient pack->elute collect Collect & Monitor Fractions via TLC elute->collect combine Combine Pure Fractions collect->combine evap Solvent Evaporation (<30°C) combine->evap pure Pure this compound evap->pure qc QC Analysis (NMR, GC-MS) pure->qc caption Figure 1. Overall workflow for the purification protocol.

Caption: Figure 1. Overall workflow for the purification protocol.

G start Develop TLC in Test Solvent System check_rf check_rf start->check_rf too_high {Rƒ > 0.35 | Spot moved too far} check_rf->too_high Yes (Too High) too_low {Rƒ < 0.25 | Spot stayed at baseline} check_rf->too_low Yes (Too Low) optimal Solvent System is Optimal for Column Chromatography check_rf->optimal No (Optimal) decrease_pol Action: Decrease Polarity (Lower % EtOAc) too_high->decrease_pol increase_pol Action: Increase Polarity (Raise % EtOAc) too_low->increase_pol decrease_pol->start increase_pol->start caption Figure 2. Logic for TLC solvent system optimization.

Caption: Figure 2. Logic for TLC solvent system optimization.

Troubleshooting

ProblemPossible CauseRecommended Solution
Poor Separation/Overlapping Spots Incorrect solvent system.Re-optimize the solvent system using TLC. A shallower gradient or isocratic elution might be necessary.
Column was overloaded.Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:50 to 1:100 mass ratio).
Poor column packing (channeling).Re-pack the column, ensuring the silica bed is homogenous and the top surface is level.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (EtOAc) in the mobile phase.
Compound Streaking on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic/basic and interacting strongly with silica.Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Low Recovery/Yield Compound is unstable on silica.Work quickly and consider using deactivated silica gel or an alternative stationary phase like alumina.
Volatility of the compound.Ensure solvent removal is done at low temperature and do not leave the product under high vacuum for an extended period.

Conclusion

The protocol described provides a robust and reproducible method for obtaining high-purity this compound. By leveraging systematic TLC analysis for method development and employing proper flash chromatography techniques such as dry loading, this procedure allows for the efficient removal of synthetic impurities. The resulting high-quality material is suitable for subsequent synthetic transformations and analytical characterization, supporting advancements in fragrance chemistry and related fields.

References

  • Pelletier, G., Lie, S., Mousseau, J. J., & Charette, A. B. (2012). Enyne Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]

  • Biotage. (2023). Which solvents are best for terpene flash chromatography?. Biotage Application Note. Available at: [Link]

  • Biotage. (n.d.). A Guide to Flash Chromatography Methods for Isolating Cannabinoids. Biotage Application Note. Available at: [Link]

  • Gagnon, D., Soucy, F., & Spino, C. (2012). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. ARKIVOC. Available at: [Link]

  • Roberts, D. D., & Acree, T. E. (1995). Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples. ACS Symposium Series. Available at: [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2015). Isolation and characterization of terpenoid derivatives from medicinal plant roots by thin layer and flash column chromatography (TLC & FCC) techniques. ResearchGate. Available at: [Link]

  • Tajbakhsh, M., et al. (2005). Preparation of Conjugated Enynes and Arylacetylenic Compounds from Arylalkynols using Alumina in Dry Media. ResearchGate. Available at: [Link]

  • Obregón-Zúñiga, A., et al. (2005). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Molecules, 10(9), 991-996. Available at: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Biotage White Paper. Available at: [Link]

  • Roberts, D. D., & Acree, T. E. (1995). Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples. ACS Publications. Available at: [Link]

  • Sefton, M. A., & Skouroumounis, G. K. (1997). Identification of a Precursor to Naturally Occurring β-Damascenone. ResearchGate. Available at: [Link]

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Application Notes and Protocols: (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a derivative of the abundant natural terpene β-ionone, is emerging as a highly versatile building block in materials science. Its unique bifunctional structure, featuring a reactive terminal alkyne and a polymerizable alkene, offers a gateway to novel polymers and functional materials. This guide provides detailed application notes and experimental protocols for leveraging this compound in two key areas: as a monomer in advanced metathesis polymerization and as a functional handle for material modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We present the underlying chemical principles, step-by-step protocols, and expected outcomes, grounded in established methodologies for polymer synthesis and modification.

Introduction: A Bio-Renewable Building Block for Modern Materials

The imperative to develop sustainable materials has driven research towards the use of bio-renewable feedstocks. Terpenes, a diverse class of hydrocarbons produced by plants, are particularly promising due to their inherent chemical functionality and abundance.[1][2] this compound, derived from the β-ionone structural motif, embodies this potential. Its structure is a compelling combination of a bulky, hydrophobic trimethyl-cyclohexene group, which can impart desirable thermal and mechanical properties to polymers, and two distinct reactive sites:

  • An alkene moiety that can participate in various polymerization reactions.

  • A terminal alkyne , a key functional group for highly efficient and specific "click" reactions.[3]

This dual functionality allows for its use as both a monomer for polymer backbone construction and a precursor for post-polymerization functionalization, opening avenues for creating advanced materials with tailored properties.

Physicochemical Properties
PropertyValueReference
CAS Number 73395-75-2[4][5][6]
Molecular Formula C₁₃H₁₈[5][6]
Molecular Weight 174.28 g/mol [5][6]
Boiling Point 69-73°C @ 0.7 mmHg[5][7]
Density 0.915 g/cm³[5]
Refractive Index 1.537[5]
Solubility Dichloromethane, Ether, Ethyl Acetate, Hexane[5]

Application I: Monomer for Novel Polymer Architectures via Enyne Metathesis

The presence of both an alkene and an alkyne (an enyne system) makes this compound a prime candidate for enyne cross-metathesis polymerization.[8][9] This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, can be used to synthesize polymers with conjugated diene units in the backbone. These conjugated systems are valuable for creating materials with interesting optical and electronic properties or for further functionalization via Diels-Alder reactions.

Principle of Enyne Cross-Metathesis Polymerization

In this process, the ruthenium carbene catalyst reacts with the alkyne to form a ruthenacyclobutene intermediate. This intermediate then rearranges and, in the presence of a suitable alkene co-monomer, can lead to a polymer chain. A particularly powerful application is Alternating Ring-Opening Metathesis Polymerization (AROMP) with a cyclic enol ether, which can produce degradable materials.[10]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Ru Catalyst (e.g., Grubbs G3) enyne This compound catalyst->enyne Reaction with Alkyne intermediate Ruthenacyclobutene Intermediate enyne->intermediate comonomer Co-monomer (e.g., Cyclic Olefin) intermediate->comonomer Reaction with Alkene polymer Growing Polymer Chain comonomer->polymer Monomer Insertion polymer->intermediate Chain Growth terminator Terminating Agent polymer->terminator final_polymer Final Polymer Product terminator->final_polymer

Protocol: Synthesis of a Copolymer via Acyclic Diene Metathesis (ADMET) Polymerization

This protocol describes the copolymerization of this compound with a diene, such as 1,9-decadiene, to produce a polymer incorporating the terpene-derived structure.

Materials:

  • This compound

  • 1,9-decadiene (freshly distilled)

  • Grubbs' 3rd Generation Catalyst (G3)[11]

  • Anhydrous, degassed toluene

  • Ethyl vinyl ether

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hot plate

Procedure:

  • Reactor Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1 eq) and 1,9-decadiene (1 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a monomer concentration of approximately 0.5 M.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Initiation: In a separate glovebox, weigh the Grubbs' 3rd Generation Catalyst (typically 0.01 mol% relative to the monomers) and dissolve it in a small amount of anhydrous toluene.

  • Polymerization: Vigorously stir the monomer solution at 60°C. Inject the catalyst solution via syringe. The reaction mixture will typically increase in viscosity over time.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR or Gel Permeation Chromatography (GPC) to observe monomer consumption and polymer growth.

  • Termination: After the desired time (e.g., 12-24 hours) or when monomer conversion plateaus, terminate the polymerization by adding a small amount of ethyl vinyl ether (excess) and stirring for 30 minutes.[12]

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Expected Outcome:

A polymer with a backbone containing both the terpene-derived unit and segments from the diene comonomer. The material is expected to be hydrophobic and soluble in common organic solvents like THF, chloroform, and toluene. Characterization by GPC will reveal the molecular weight and polydispersity index (PDI), while NMR spectroscopy will confirm the polymer structure.

Application II: Surface and Polymer Functionalization via Click Chemistry

The terminal alkyne on this compound is a prime functional handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[13][14] This highly efficient and specific "click" reaction forms a stable triazole linkage, allowing the terpene moiety to be conjugated to other molecules, polymer backbones, or surfaces.[3][15] This is invaluable for:

  • Surface Modification: Creating hydrophobic or biocompatible surfaces by grafting the molecule onto an azide-functionalized substrate.[16]

  • Polymer Functionalization: Introducing the bulky terpene group as a pendant chain on a polymer to modify its physical properties.[17][18]

  • Bioconjugation: Linking the terpene to biomolecules for applications in drug delivery or diagnostics.[13]

Principle of CuAAC "Click" Reaction

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. The reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a cornerstone of modern materials synthesis.[13][19]

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product alkyne This compound (Terminal Alkyne) catalyst Cu(I) Catalyst (e.g., CuBr/PMDETA) azide Azide-Functionalized Material (e.g., Polymer-N₃, Surface-N₃) product Functionalized Material with Triazole Linkage azide->product Cycloaddition intermediate Copper Acetylide Intermediate catalyst->intermediate Activation intermediate->azide

Protocol: Grafting onto an Azide-Functionalized Polymer

This protocol describes the modification of an azide-terminated polymer, such as poly(ethylene glycol) azide (PEG-N₃), with this compound.

Materials:

  • This compound

  • Poly(ethylene glycol) azide (PEG-N₃)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Reactant Dissolution: In a vial, dissolve PEG-N₃ (1 eq) and this compound (1.5 eq) in anhydrous DMF.

  • Ligand Addition: Add PMDETA (1 eq relative to CuBr) to the solution and stir.

  • Degassing: Bubble argon or nitrogen through the solution for 20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add CuBr (0.1 eq relative to PEG-N₃) to the reaction mixture. The solution will typically change color, indicating catalyst activity.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24 hours.

  • Monitoring: The reaction can be monitored by FTIR spectroscopy, looking for the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Catalyst Removal: After the reaction is complete, pass the solution through a small column of neutral alumina to remove the copper catalyst.

  • Purification: Transfer the filtered solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove DMF and unreacted starting materials.

  • Isolation: Lyophilize the purified solution to obtain the final PEG-terpene conjugate as a solid.

Expected Outcome:

A functionalized polymer where the terpene moiety is covalently attached to the PEG backbone via a stable triazole ring. Successful conjugation can be confirmed by ¹H NMR (appearance of signals from the trimethyl-cyclohexene group) and FTIR (disappearance of the azide peak). The resulting amphiphilic block copolymer may exhibit interesting self-assembly properties in aqueous solutions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a cool, dark place under an inert atmosphere to prevent degradation. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[5]

Conclusion

This compound is a potent and versatile molecule for materials science, bridging the gap between renewable resources and high-performance materials. Its dual reactivity enables its use in both creating novel polymer backbones through metathesis and in functionalizing existing materials via click chemistry. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast potential of this terpene-derived building block in creating the next generation of sustainable and functional materials.

References

  • Fache, M., Boutevin, B., & Caillol, S. (2016). Progress in the synthesis of sustainable polymers from terpenes and terpenoids. Green Materials, 4(3), 103-126. [Link]

  • Llevot, A. (2016). Exploring the Use of Terpenes as Renewable Polymer Feedstock. Diva-portal.org. [Link]

  • Schneiderman, D. K., & Hillmyer, M. A. (2017). Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes. ACS Macro Letters, 6(9), 933-937. [Link]

  • Firdaus, M., Meier, M. A. R. (2013). Progress in the Synthesis of Sustainable Polymers from Terpenes and Terpenoids. Green Materials. [Link]

  • Satoh, K., & Kamigaito, M. (2009). Synthesis of Terpene-Based Polymers. Current Organic Chemistry, 13(16), 1647-1659. [Link]

  • Binder, W. H., & Sachsenhofer, R. (2006). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. Macromolecular Rapid Communications, 28(1), 15-54. [Link]

  • Wilbon, P. A., Chu, F., & Tang, C. (2013). Progress in the Synthesis of Terpene-Based Polymers. Macromolecular Rapid Communications, 34(1), 8-37. [Link]

  • Zhang, T., Fu, L., & Weck, M. (2019). Practical Synthesis of Functional Metathesis Initiators Using Enynes. Organic Letters, 21(17), 6924-6928. [Link]

  • Hill, M. R., & Carmean, R. N. (2008). Polymer Functionalization by Free Radical Addition to Alkynes. Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7386-7394. [Link]

  • Dounay, A. B., & Diver, S. T. (2011). Ene–yne cross-metathesis with ruthenium carbene catalysts. Beilstein Journal of Organic Chemistry, 7, 22. [Link]

  • Hsieh, F.-Y., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15849–15857. [Link]

  • Wei, T.-C., et al. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. Polymers, 14(2), 241. [Link]

  • Billiet, S., et al. (2014). Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization by CuAAC. RSC Advances, 4(55), 29276-29289. [Link]

  • Binder, W. H., & Sachsenhofer, R. (2006). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. Macromolecular Rapid Communications. [Link]

  • Zhang, T., & Weck, M. (2022). Convergent Synthesis of Branched Metathesis Polymers with Enyne Reagents. Angewandte Chemie International Edition, 61(43), e202208882. [Link]

  • Michalak, M. (2013). Application of Cross Metathesis in Diene and Polyene Synthesis. Current Organic Synthesis, 10(1), 43-66. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. Angewandte Chemie International Edition, 49(34), 5908-5910. [Link]

  • De, D., et al. (2024). A Recent Concept of Importance: Click Chemistry. Preprints. [Link]

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Application Notes & Protocols: Catalytic Transformations of (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a β-Ionone-Derived Enyne

(E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-yne, a derivative of the well-known natural product β-ionone, is a valuable C13 enyne building block in synthetic organic chemistry.[1][2][3][4][5] Its conjugated system, comprising a terminal alkyne and an (E)-disubstituted alkene, tethered to a sterically defined cyclohexene scaffold, offers a rich platform for catalytic transformations. The strategic positioning of the alkene and alkyne moieties as a 1,6-enyne system enables a diverse array of catalytic cycloisomerization, metathesis, and cross-coupling reactions.

These transformations provide rapid access to complex carbocyclic and heterocyclic frameworks that are prevalent in natural products, pharmaceuticals, and advanced materials.[6][7] This guide provides an in-depth exploration of key catalytic systems—employing gold, platinum, palladium, and ruthenium—to manipulate this substrate. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and summarize critical experimental parameters to empower researchers in leveraging this versatile substrate for molecular innovation.

Section 1: Gold (Au)-Catalyzed Cycloisomerization: Access to Bicyclic Scaffolds

Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally effective in activating the alkyne moiety of enynes towards nucleophilic attack by the tethered alkene.[8][9] This process, known as enyne cycloisomerization, is a powerful, atom-economical method for constructing intricate bicyclic systems.

Mechanistic Insight

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, rendering it highly electrophilic. This is followed by an intramolecular 5-exo-dig cyclization, where the alkene attacks the activated alkyne. This step typically forms a highly reactive cyclopropyl gold-carbene intermediate.[10][11] This carbene species can then undergo various subsequent transformations, most commonly a skeletal rearrangement, to yield thermodynamically stable bicyclo[3.1.0]hexane derivatives or other rearranged dienes.[8][10] The choice of ligands on the gold center and the reaction conditions can significantly influence the reaction pathway and product distribution.[9]

Gold_Catalyzed_Cycloisomerization cluster_cycle Catalytic Cycle A Substrate + [Au]L B π-Alkyne-Au Complex A->B Coordination C 5-exo-dig Cyclization B->C Intramolecular Attack D Cyclopropyl Au-Carbene C->D Intermediate Formation E Skeletal Rearrangement D->E F Product + [Au]L E->F Product Release F->A Catalyst Regeneration

Caption: Gold-catalyzed 5-exo-dig cycloisomerization of a 1,6-enyne.

Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization

This protocol describes a general procedure for the cycloisomerization of a 1,6-enyne to a bicyclo[3.1.0]hexane derivative, adapted from established methodologies.[9][10]

  • Catalyst Preparation: In a nitrogen-flushed Schlenk flask, add Johnphos-Au(I)-Cl (IPrAuCl can also be used) (5 mol%) and AgSbF6 (5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a 0.1 M solution with respect to the substrate. Stir the mixture for 5 minutes at room temperature to generate the active cationic gold catalyst.

  • Substrate Addition: Dissolve (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-yne (1.0 equiv) in anhydrous DCM and add it dropwise to the catalyst solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the bicyclic product.

Data Summary: Gold-Catalyzed Reactions
Catalyst SystemSolventTemp. (°C)Typical ProductsReference
AuCl3Dioxane80Bicyclo[3.1.0]hexanes, Dienes[8]
[Au(IPr)]SbF6DCMRTBicyclo[3.1.0]hexanes[9]
[(Ph3PAu)3O]BF4Chloroform60Rearranged Trienes[12]
Au(I)/Borane AdductDioxane50Bicyclo[3.1.0]hexane boranes[10]

Section 2: Platinum (Pt)-Catalyzed Transformations: Divergent Pathways

Platinum chloride (PtCl2) is a classic and highly effective catalyst for enyne cyclizations. A key feature of platinum catalysis is the ability to direct the reaction towards different outcomes—cycloisomerization or nucleophilic addition—by simply changing the solvent system.[13][14]

Mechanistic Insight

Similar to gold, the reaction is initiated by the coordination of Pt(II) to the alkyne. In non-nucleophilic solvents like dioxane or toluene, the reaction proceeds through a cyclopropyl platinacarbene intermediate, leading to skeletal rearrangement and the formation of cycloisomerized dienes.[13]

However, in the presence of a nucleophilic solvent such as methanol or water, the intermediate carbocation formed after the initial cyclization can be trapped by the solvent molecule.[14] This alkoxy- or hydroxycyclization pathway results in the formation of functionalized carbocycles where a new C-C and a C-O bond are formed stereoselectively.[13][14]

Platinum_Catalyzed_Pathways cluster_non_nucleophilic Non-Nucleophilic Solvent (e.g., Dioxane) cluster_nucleophilic Nucleophilic Solvent (e.g., MeOH) Start Enyne + PtCl2 Intermediate Cyclopropyl Platinacarbene Intermediate Start->Intermediate ProductA Cycloisomerization Product (Diene) Intermediate->ProductA Skeletal Rearrangement ProductB Alkoxycyclization Product Intermediate->ProductB Nucleophilic Trapping (MeOH)

Caption: Divergent pathways in PtCl2-catalyzed enyne transformations.

Protocol 2A: Platinum-Catalyzed Cycloisomerization
  • Reaction Setup: To a solution of (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-yne (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M), add PtCl2 (5 mol%).

  • Reaction Conditions: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature and filter it through a short pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to yield the diene product.[13]

Protocol 2B: Platinum-Catalyzed Alkoxycyclization
  • Reaction Setup: Dissolve (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-1-yne (1.0 equiv) in methanol (0.1 M).

  • Catalyst Addition: Add PtCl2 (5 mol%) to the solution.

  • Reaction Conditions: Stir the reaction at 65 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: Cool the mixture, filter through Celite, concentrate, and purify by silica gel chromatography to isolate the methoxy-functionalized carbocycle.[14]

Section 3: Palladium (Pd)-Catalyzed Cross-Coupling Reactions

The terminal alkyne of the substrate is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Stille couplings. These methods are fundamental for forming C-C bonds and are widely used to link the enyne scaffold to other molecular fragments.[6][15][16]

Mechanistic Insight: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for coupling terminal alkynes with vinyl or aryl halides. The catalytic cycle involves both palladium and a copper(I) co-catalyst. The palladium cycle includes oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, a copper salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[17][18]

Palladium_Catalyzed_Coupling Pd0 Pd(0)L2 Pd_Complex1 R-Pd(II)-X(L2) Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 R-Pd(II)-C≡CR'(L2) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product R-C≡CR' (Coupled Product) Pd_Complex2->Product RX R-X (Aryl Halide) RX->Pd_Complex1 Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Pd_Complex2 Ruthenium_Catalyzed_Metathesis Catalyst [Ru]=CH2 Step1 [2+2] with Alkyne Catalyst->Step1 Enyne Enyne Substrate Enyne->Step1 Intermediate1 Ruthenacyclobutene Step1->Intermediate1 Step2 Retro [2+2] Intermediate1->Step2 Intermediate2 Ru Vinylcarbene Step2->Intermediate2 Step3 Intramolecular [2+2] with Alkene Intermediate2->Step3 Intermediate3 Ruthenacyclobutane Step3->Intermediate3 Step4 Retro [2+2] Intermediate3->Step4 Step4->Catalyst Regeneration Product Cyclic 1,3-Diene Step4->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the yield and purity of this target molecule. The synthesis, which involves the olefination of β-ionone, presents unique challenges that require careful control of reaction parameters. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for achieving high (E)-stereoselectivity in the synthesis of this molecule from β-ionone.[1][2] Unlike the traditional Wittig reaction, the HWE reaction typically utilizes phosphonate-stabilized carbanions which favor the thermodynamic (E)-alkene product.[3][4] Furthermore, the dialkyl phosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies purification compared to the often-problematic triphenylphosphine oxide from a Wittig reaction.[5][6]

Q2: Can I use a Wittig reaction instead of the HWE reaction?

A2: While a Wittig reaction is a plausible alternative, achieving high (E)-selectivity can be challenging. Standard Wittig reactions with non-stabilized ylides often favor the (Z)-alkene. To favor the (E)-alkene, modified conditions such as the Schlosser modification would be necessary, which adds complexity to the procedure. Given that β-ionone is a ketone, the higher reactivity of phosphonate carbanions used in the HWE reaction is also advantageous.[2]

Q3: The required phosphonate reagent, diethyl (but-3-yn-1-yl)phosphonate, is not commercially available. How can I synthesize it?

A3: The required phosphonate can be readily prepared via the Michaelis-Arbuzov reaction.[2] This involves reacting a suitable haloalkyne, such as 4-bromo-1-butyne or 4-chloro-1-butyne, with a trialkyl phosphite (e.g., triethyl phosphite). The reaction is typically performed neat or in a high-boiling solvent and driven by heating, which expels the corresponding ethyl halide as a byproduct.

Q4: β-ionone is an α,β-unsaturated ketone. Are there potential side reactions I should be aware of?

A4: Yes, the primary competing reaction is a 1,4-conjugate addition (Michael addition) of the phosphonate carbanion to the enone system. To minimize this, it is crucial to control the reaction temperature. The 1,2-addition to the carbonyl group, which leads to the desired olefination product, is generally favored at lower temperatures (e.g., -78 °C to 0 °C), as it is kinetically controlled.[3] Allowing the reaction to warm too quickly or running it at elevated temperatures can increase the likelihood of the thermodynamically favored 1,4-addition.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Probable Cause A: Incomplete Deprotonation of the Phosphonate The acidity of the α-proton on the phosphonate is critical for carbanion formation. If the base is not strong enough or if it is degraded, the reaction will not proceed.

  • Solution:

    • Select an Appropriate Base: Sodium hydride (NaH) is a common and effective choice for deprotonating simple alkylphosphonates in an anhydrous aprotic solvent like THF.[7][8] Other strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can also be used.

    • Ensure Base Quality: NaH is highly sensitive to moisture. Use freshly opened NaH or wash a previously opened batch with anhydrous hexanes to remove the outer layer of inactive sodium hydroxide before use.

    • Confirm Deprotonation: When NaH is added to the phosphonate solution in THF, you should observe the evolution of hydrogen gas.[9] The absence of bubbling may indicate a problem with the NaH or the presence of quenching impurities.

Probable Cause B: Steric Hindrance of β-ionone Ketones are inherently less reactive than aldehydes, and the steric bulk around the carbonyl group of β-ionone can impede the approach of the nucleophilic phosphonate carbanion.[3][8]

  • Solution:

    • Increase Reaction Time/Temperature: After the initial low-temperature addition of β-ionone, allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours) can help overcome the steric barrier.[3][8] Gentle heating may be required in some cases, but this must be balanced against the risk of side reactions.

    • Use a More Reactive Phosphonate: While diethyl phosphonates are standard, phosphonates with less bulky ester groups (e.g., dimethyl) could potentially increase reactivity, although this is a less common modification.

Probable Cause C: Presence of Moisture or Protic Impurities The phosphonate carbanion is a strong base and will be rapidly quenched by water or other protic species.[3]

  • Solution:

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

    • Use Anhydrous Solvents: Use freshly distilled anhydrous solvents (e.g., THF distilled from sodium/benzophenone).

    • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Poor (E/Z) Stereoselectivity

Probable Cause: Unfavorable Reaction Conditions While the HWE reaction strongly favors the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer.

  • Solution:

    • Cation Choice: The use of sodium (from NaH) or lithium (from n-BuLi or LiHMDS) based reagents generally provides high (E)-selectivity.[3][8] Avoid potassium-based bases (e.g., KOtBu), especially in the presence of crown ethers, as these conditions are known to favor the (Z)-isomer in certain systems (the Still-Gennari modification).[9][10]

    • Temperature Control: Higher reaction temperatures tend to favor the thermodynamically more stable (E)-alkene, as the intermediates have more energy to equilibrate to the most stable conformation before elimination.[3][7]

Issue 3: Difficult Product Purification

Probable Cause: Contamination with Water-Soluble Byproducts The main byproduct of the HWE reaction is a dialkyl phosphate salt (e.g., sodium diethyl phosphate), which is water-soluble.[6] Incomplete removal during the aqueous workup can lead to purification issues.

  • Solution:

    • Thorough Aqueous Workup: After quenching the reaction (e.g., with saturated aq. NH₄Cl), perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Brine Wash: Wash the combined organic layers with water and then with a saturated brine solution. This helps to remove residual water and water-soluble impurities from the organic phase.

Probable Cause B: Contamination with Unreacted Starting Materials If the reaction does not go to completion, separating the nonpolar product from the similarly nonpolar β-ionone starting material can be challenging.

  • Solution:

    • Optimize Reaction Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phosphonate reagent and base to ensure complete consumption of the limiting β-ionone.

    • Column Chromatography: Careful flash column chromatography on silica gel is the most effective method for purification. Use a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/diethyl ether mixtures) and gradually increase the polarity to separate the product from any remaining starting material. Monitor the fractions closely by TLC.

Diagrams and Workflows

Reaction Mechanism: Horner-Wadsworth-Emmons

HWE_Mechanism cluster_reagents Reactants cluster_steps Reaction Steps Phosphonate Diethyl (but-3-yn-1-yl)phosphonate Deprotonation 1. Deprotonation Phosphonate->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Beta_Ionone β-Ionone Nucleophilic_Attack 2. Nucleophilic Attack Beta_Ionone->Nucleophilic_Attack Carbanion Phosphonate Carbanion Deprotonation->Carbanion - H₂ Carbanion->Nucleophilic_Attack Oxaphosphetane Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane Elimination 3. Elimination Oxaphosphetane->Elimination Product Target (E)-En-yne Elimination->Product Byproduct Water-Soluble Phosphate Salt Elimination->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Workflow: Low Yield Optimization

Troubleshooting_Yield Start Low Yield Observed Cause1 Incomplete Deprotonation Gas evolution (H₂) not observed? Base is old or exposed to air? Start->Cause1 Check Reagents Cause2 Poor Reactivity / Steric Hindrance Reaction stalls after initial conversion? Starting material remains after 4h? Start->Cause2 Check Kinetics Cause3 Quenching by Moisture Sputtering during base addition? Inconsistent results between runs? Start->Cause3 Check Setup Solution1 Solution | - Use fresh, high-quality base (NaH, LiHMDS). - Ensure anhydrous conditions. - Confirm H₂ evolution. Cause1->Solution1 Solution2 Solution | - Increase reaction time (12-24h). - Allow slow warming to RT. - Consider gentle heating (monitor for side products). Cause2->Solution2 Solution3 Solution | - Flame-dry all glassware. - Use freshly distilled anhydrous solvents. - Maintain a strict inert (Ar/N₂) atmosphere. Cause3->Solution3

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocol: HWE Synthesis

This protocol provides a detailed methodology for the synthesis of this compound from β-ionone.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
Diethyl (but-3-yn-1-yl)phosphonate204.181.2(Calculated)
Sodium Hydride (60% in mineral oil)24.001.2(Calculated)
β-ionone192.301.0(Starting Amount)
Anhydrous Tetrahydrofuran (THF)--(Sufficient Volume)
Saturated aq. Ammonium Chloride (NH₄Cl)--(For Quenching)
Ethyl Acetate--(For Extraction)
Brine--(For Washing)
Anhydrous Magnesium Sulfate (MgSO₄)--(For Drying)

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.

    • Assemble a three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Phosphonate Deprotonation:

    • To the flask, add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes (x3) to remove mineral oil, decanting the hexanes carefully via cannula each time. Dry the remaining NaH powder under a stream of argon.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice-water bath.

    • In a separate, dry flask, dissolve diethyl (but-3-yn-1-yl)phosphonate (1.2 eq) in anhydrous THF.

    • Add the phosphonate solution dropwise to the stirred NaH slurry at 0 °C over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Vigorous hydrogen evolution should be observed initially.[9]

  • Carbonyl Addition:

    • Cool the resulting phosphonate carbanion solution to -78 °C using a dry ice/acetone bath.

    • Dissolve β-ionone (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the β-ionone solution to the carbanion solution at -78 °C over 30 minutes.

    • Once the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Reaction Completion:

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction stir at room temperature overnight (12-16 hours) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 1% to 5% ethyl acetate in hexanes) to isolate the pure product.

References

  • Ene–Yne Metathesis of Allylphosphonates and Allylphosphates: Synthesis of Phosphorus-Containing 1,3-Dienes. (2021). ACS Publications. Retrieved from [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2014). ACS Publications. Retrieved from [Link]

  • Synthesis of Z-Alkenes from Rh(I)-Catalyzed Olefin Isomerization of β,γ-Unsaturated Ketones. (2013). ACS Publications. Retrieved from [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Optimization of the HWE reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Olefination Reactions. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Facile (Z)‐Selective Synthesis of β,γ‐Unsaturated Ketones by a Silicon‐based Olefination Strategy. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses. Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Olefins from carbonyls. (2020). Diva-portal.org. Retrieved from [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. (1998). ACS Publications. Retrieved from [Link]

  • Asymmetric Syntheses of (Z)- or (E)-β,γ-Unsaturated Ketones via Silane-Controlled Enantiodivergent Catalysis. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. (2020). Organic Chemistry Portal. Retrieved from [Link]

  • Diethyl (3-methylbut-3-en-1-ynyl)phosphonate. (n.d.). PubChem. Retrieved from [Link]

  • β-IONONE [(E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- 3-buten-2-one]. (2006). OECD Existing Chemicals Database. Retrieved from [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). ResearchGate. Retrieved from [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. (2025). ChemRxiv. Retrieved from [Link]

  • Preparation method of 2-methyl-4- (2,6, 6-trimethylcyclohexene-1-yl) -2-butenal. (n.d.). Google Patents.
  • Chemical Structure of β-Ionone [(E)-4-(2, 6, 6-Trimethyl-1cyclohexen-1-yl)-3-Buten-2-One]. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of beta-ionone. (n.d.). Google Patents.

Sources

Technical Support Center: Synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This molecule, a key intermediate in various synthetic pathways, presents unique challenges due to its conjugated enyne structure. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its synthesis. We will delve into the causality behind these experimental hurdles and provide field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, framed in a question-and-answer format. The most common synthetic strategies involve either a Wittig-type olefination followed by alkyne introduction or a palladium-catalyzed cross-coupling approach.

Issue 1: Poor Stereoselectivity in Alkene Formation

Question: My reaction is producing a significant amount of the undesired (Z)-isomer along with the target this compound. How can I improve the (E)-selectivity?

Answer: This is a classic challenge in olefination chemistry, particularly with the standard Wittig reaction. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used.

  • Causality: Non-stabilized ylides (e.g., where the carbanion is adjacent to an alkyl group) are highly reactive and typically react under kinetic control, leading predominantly to the (Z)-alkene via a cis-oxaphosphetane intermediate.[1][2] To favor the more thermodynamically stable (E)-alkene, a stabilized ylide is required.

  • Troubleshooting & Solutions:

    • Switch to a Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable method for obtaining (E)-alkenes. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is less reactive than a Wittig ylide. The reaction proceeds to the more stable trans-oxaphosphetane intermediate, which decomposes to give the (E)-alkene with high selectivity.[3]

    • Use a Stabilized Wittig Ylide: If you must use a Wittig reaction, employ a ylide that is stabilized by an adjacent electron-withdrawing group (e.g., an ester or phenyl group). These ylides are more stable, allowing the initial addition to the carbonyl to equilibrate to the more sterically favored threo-betaine-like transition state, which leads to the (E)-alkene.[2][3]

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to force the formation of the (E)-alkene. This involves treating the intermediate erythro-betaine with a strong base like phenyllithium at low temperatures to deprotonate the carbon alpha to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable threo-lithiobetaine, which upon protonation and subsequent elimination, yields the (E)-alkene.[2]

Issue 2: Alkyne Homocoupling in Sonogashira Reactions

Question: During my Sonogashira coupling of a vinyl halide with a terminal alkyne, I'm isolating a significant amount of a symmetrical diyne byproduct. What is causing this and how can it be prevented?

Answer: The formation of a diyne is a result of the Glaser-Hay coupling, a common and often dominant side reaction in copper-co-catalyzed Sonogashira couplings.

  • Causality: The copper(I) co-catalyst, essential for the traditional Sonogashira mechanism, can be oxidized to copper(II) by atmospheric oxygen.[4] This copper(II) then facilitates the oxidative homocoupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This depletes your alkyne starting material and complicates purification.[4][5]

  • Troubleshooting & Solutions:

    • Implement Rigorous Anaerobic Conditions: The most critical step is to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. This minimizes the presence of oxygen, which is required for the homocoupling pathway.

    • Adopt a Copper-Free Sonogashira Protocol: Numerous modern protocols bypass the need for a copper co-catalyst, thereby eliminating the primary cause of Glaser coupling.[5] These methods often employ more active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the catalytic cycle without copper.[6]

    • Use a Protecting Group for the Alkyne: The terminal proton of the alkyne is acidic and participates in the homocoupling. Protecting the alkyne, for instance as a trialkylsilyl (e.g., TMS, TIPS) alkyne, completely prevents this side reaction.[7][8] The protecting group can then be selectively removed post-coupling using conditions like potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF).[9][10]

Issue 3: High Molecular Weight Byproducts from Self-Condensation

Question: My reaction, which involves a base and a carbonyl starting material (e.g., an aldehyde derived from the cyclohexene ring), is yielding a complex mixture of high-molecular-weight impurities. I suspect aldol condensation. Is this correct?

Answer: Yes, this is a very common issue. If your starting material is an enolizable aldehyde or ketone, any base present in the reaction can catalyze a self-aldol addition or condensation reaction.[11][12][13]

  • Causality: The base removes an acidic alpha-proton from one molecule of the carbonyl compound, forming a nucleophilic enolate.[14] This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to dimerization (aldol adduct) and subsequent dehydration to form an α,β-unsaturated carbonyl compound.[12][15]

  • Troubleshooting & Solutions:

    • Control the Order of Addition: Add the base to your carbonyl compound at a low temperature (e.g., -78 °C) to form the enolate, and then add the second reactant (e.g., alkyl halide or another electrophile). This minimizes the concentration of the neutral carbonyl available for self-condensation.

    • Use a Strong, Non-Nucleophilic Base: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) allows for the rapid and quantitative conversion of the carbonyl to its enolate form.[11] This ensures that there is no remaining starting carbonyl to act as an electrophile for the newly formed enolate.

    • Modify the Substrate: If possible, use a synthetic route that employs a non-enolizable carbonyl compound as one of the coupling partners to prevent self-condensation.[11]

Issue 4: Unexpected Ring-Contraction Products

Question: My synthesis involves an α-haloketone intermediate derived from the cyclohexene ring. Upon treatment with a base (e.g., an alkoxide), I am observing a cyclopentane derivative instead of the expected product. What is this rearrangement?

Answer: You are likely observing a Favorskii rearrangement. This is a characteristic reaction of α-haloketones that possess at least one acidic proton on the α'-carbon.[16][17]

  • Causality: In the presence of a base, the α'-carbon is deprotonated to form an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to displace the halide, forming a strained cyclopropanone intermediate.[18] The nucleophilic base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening. This cleavage typically occurs to form the more stable carbanion, resulting in a rearranged carboxylic acid or ester with a contracted ring system.[17][19]

  • Troubleshooting & Solutions:

    • Avoid Basic Conditions with α-Haloketones: If possible, modify the synthetic route to avoid treating an enolizable α-haloketone with a base.

    • Use a Non-Enolizable Substrate: If an α-haloketone is essential, use one that lacks α'-hydrogens. Such compounds may undergo a "quasi-Favorskii rearrangement" but will not form the cyclopropanone intermediate responsible for ring contraction.[16][20]

    • Change the Base/Nucleophile: In some cases, using a very bulky, non-nucleophilic base might favor simple elimination (dehydrohalogenation) over the rearrangement pathway.

Data & Workflow Summaries

Table 1: Quick Reference Troubleshooting Guide
Observed Issue Potential Side Reaction Primary Cause Recommended Solution(s)
Mixture of (E) and (Z) alkene isomersPoor stereocontrol in olefinationUse of non-stabilized Wittig ylideSwitch to Horner-Wadsworth-Emmons (HWE) reaction; use a stabilized Wittig ylide.
Symmetrical diyne byproductGlaser-Hay HomocouplingO₂-mediated oxidation of Cu(I) catalystUse copper-free Sonogashira protocol; ensure strict anaerobic conditions; protect the alkyne.
High MW impurities, complex mixtureAldol Self-CondensationBase-catalyzed reaction of enolizable carbonylsUse a strong, non-nucleophilic base (e.g., LDA); control order of addition at low temp.
Incomplete conversion in couplingCatalyst DeactivationO₂ contamination, improper ligand choiceDegas solvents thoroughly; use bulky, electron-rich phosphine ligands.
Ring-contracted byproduct (e.g., cyclopentane)Favorskii RearrangementBase treatment of an enolizable α-haloketoneAvoid basic conditions for α-haloketones; use a substrate lacking α'-protons.
Troubleshooting Workflow Diagram

G start Analysis of Crude Product q1 Major Impurity is (Z)-Isomer? start->q1 s1 Switch to HWE Reaction or Stabilized Ylide q1->s1 Yes q2 Major Impurity is Symmetrical Diyne? q1->q2 No end Optimized Synthesis s1->end s2 Use Copper-Free Sonogashira & Strict Anaerobic Conditions q2->s2 Yes q3 High MW Byproducts Observed? q2->q3 No s2->end s3 Use LDA at Low Temp; Control Addition Order q3->s3 Yes q4 Unexpected Rearranged Product? q3->q4 No s3->end s4 Re-evaluate Route to Avoid Base on α-Haloketone q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting decision tree for common synthesis issues.

Mechanistic Comparison: Sonogashira vs. Glaser Side Reaction

G cluster_0 Desired Sonogashira Pathway (Anaerobic) cluster_1 Glaser Homocoupling Side Reaction (Aerobic) pd0 Pd(0)L₂ pd_cycle_1 Oxidative Addition pd0->pd_cycle_1 r_x R-X (Vinyl Halide) r_x->pd_cycle_1 pd_intermediate R-Pd(II)-X pd_cycle_1->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal cu_cycle_alkyne HC≡CR' cu_acetylide Cu-C≡CR' cu_cycle_alkyne->cu_acetylide cu_cycle_base Base cu_cycle_base->cu_acetylide cu_cycle_cu Cu(I) cu_cycle_cu->cu_acetylide cu_acetylide->transmetal pd_alkynyl R-Pd(II)-C≡CR' transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product R-C≡CR' (Target Product) reductive_elim->product alkyne1 2 HC≡CR' dimer R'C≡C-C≡CR' (Diyne Byproduct) alkyne1->dimer cu1 2 Cu(I) cu2 2 Cu(II) cu1->cu2 Oxidation o2 ½ O₂ o2->cu2 cu2->dimer

Caption: Catalytic cycles of the desired reaction vs. a side reaction.

Recommended Experimental Protocol

This protocol outlines a robust two-step synthesis designed to minimize the side reactions discussed above, employing a Horner-Wadsworth-Emmons olefination followed by a copper-free Sonogashira coupling.

Step 1: (E)-Olefination via Horner-Wadsworth-Emmons Reaction

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise with stirring. (Caution: NaH is highly flammable and reactive with water).

    • Add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. The solution should become clear.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of the starting aldehyde (e.g., 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde) in anhydrous THF dropwise over 30 minutes.

    • CRITICAL STEP: Maintain the temperature at 0 °C during the addition to prevent potential side reactions of the aldehyde.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the (E)-α,β-unsaturated ester intermediate.

Step 2: Copper-Free Sonogashira Coupling

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the vinyl halide intermediate, the palladium pre-catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃).

    • CRITICAL STEP: Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

    • Add degassed solvent (e.g., toluene or dioxane) via syringe. The solvent must be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Coupling Reaction:

    • Add the terminal alkyne (e.g., trimethylsilylacetylene) via syringe. Using a silyl-protected alkyne is highly recommended to prevent any possibility of homocoupling.[9]

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir overnight.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the vinyl halide.

  • Deprotection and Work-up:

    • Cool the reaction mixture to room temperature. If a silyl protecting group was used, it can often be removed in the same pot. Add methanol followed by a base such as potassium carbonate (K₂CO₃) and stir for 2-4 hours at room temperature.[10]

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an appropriate solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final product, this compound, by flash column chromatography.

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  • Royal Society of Chemistry. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol . RSC Publishing. [Link]

  • ResearchGate. Biocatalytic synthesis of β-ionone from β-carotene . ResearchGate. [Link]

  • Organic Syntheses. (rac)-4-Triisopropylsilyl-3-butyn-2-ol . Org. Synth. [Link]

  • ResearchGate. ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol . ResearchGate. [Link]ethanol)

  • ScienceMadness.org. Synthesis of Ionones . ScienceMadness.org. [Link]

  • YouTube. Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more . YouTube. [Link]

  • YouTube. Enol(ate)s 2: Reactivity of Enolates . YouTube. [Link]

Sources

Technical Support Center: Purification of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a critical precursor in the synthesis of β-damascenone, a highly valued aroma compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this volatile and reactive compound. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the purity and yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The synthesis of this enyne is often accompanied by several impurities. These can include unreacted starting materials, such as β-ionone derivatives, and isomeric byproducts, particularly the (Z)-isomer.[1] Additionally, due to the compound's unsaturated nature, oxidation and thermal degradation products can form, especially during workup and purification.[2] Solvent residues from the reaction and extraction steps are also common.

Q2: What is the recommended initial purity assessment method for my crude product?

A2: For a comprehensive initial assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. This technique is ideal for separating volatile compounds and provides both retention time data for quantification and mass spectra for structural identification of the target compound and its impurities.[3][4] For more detailed structural elucidation and to determine the ratio of (E) to (Z) isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Q3: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A3: A yellow tint often indicates the presence of conjugated or polymeric impurities formed through degradation or side reactions. These chromophores can sometimes be difficult to remove by standard chromatography. Treatment of a solution of the crude product with a small amount of activated carbon, followed by filtration, can be effective in adsorbing these colored impurities.[5] Subsequent purification by column chromatography or distillation should then yield a colorless product.

Q4: How can I minimize isomerization from the desired (E)-isomer to the (Z)-isomer during purification?

A4: The (E)-isomer is generally the thermodynamically favored product, but isomerization can be catalyzed by acid, base, heat, or light.[6][7] To minimize this, it is crucial to maintain neutral conditions throughout the purification process. Washing the crude organic extract with a saturated sodium bicarbonate solution and then water can help remove any acidic residues.[1] During chromatography and solvent evaporation, avoid excessive heat by using a rotary evaporator at a controlled temperature and reduced pressure. Storing the compound in the dark and under an inert atmosphere can also prevent light-induced isomerization.

Section 2: Troubleshooting Guide

Problem 1: Low Purity (<90%) after Initial Extraction and Solvent Removal
  • Possible Causes:

    • Incomplete Reaction: The synthesis may not have proceeded to completion, leaving significant amounts of starting material.

    • Inefficient Extraction: The target compound may not have been fully extracted from the aqueous layer, or impurities may have been co-extracted.

    • Byproduct Formation: Suboptimal reaction conditions can lead to the formation of significant side products.[8]

  • Solutions:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to ensure full conversion of the starting material before quenching the reaction.

    • Optimized Extraction:

      • Choose an appropriate extraction solvent. Dichloromethane or diethyl ether are commonly used for compounds of this polarity.

      • Perform multiple extractions (at least 3x) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

      • Wash the combined organic layers with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash to aid in phase separation and remove excess water.[1]

    • Byproduct Identification: Use GC-MS to identify the major byproducts. This information can help in optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading) to minimize their formation in future experiments.

Problem 2: Co-elution of Impurities during Column Chromatography
  • Possible Causes:

    • Inappropriate Stationary Phase: Standard silica gel may not be suitable for all separations and can sometimes cause degradation of sensitive compounds.[1]

    • Incorrect Mobile Phase Composition: The polarity of the eluent may not be optimal for separating the target compound from closely related impurities.

    • Column Overloading: Applying too much crude product to the column can lead to poor separation.

  • Solutions:

    • Stationary Phase Selection: While silica gel is the most common choice, consider using deactivated or neutral silica gel to minimize the risk of acid-catalyzed degradation.[1] For certain impurities, alumina (neutral or basic) may provide better separation.

    • Mobile Phase Optimization:

      • Use TLC to screen a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, hexane/dichloromethane).

      • Employ a shallow gradient of the more polar solvent during column chromatography to improve the resolution between closely eluting compounds.

    • Proper Loading: As a general rule, the amount of crude product loaded onto the column should not exceed 1-5% of the mass of the stationary phase.

Problem 3: Thermal Degradation during Distillation
  • Possible Causes:

    • High Pot Temperature: Enynes and other unsaturated compounds can be susceptible to thermal degradation and polymerization at elevated temperatures.[2]

    • Prolonged Heating: Extended exposure to heat, even at moderate temperatures, can lead to decomposition.

    • Catalytic Impurities: Traces of acid or base can catalyze degradation pathways at lower temperatures.[9][10]

  • Solutions:

    • Vacuum Distillation: This is the preferred method for purifying thermally sensitive, volatile compounds as it allows for distillation at significantly lower temperatures.

    • Fractional Distillation: If there are impurities with close boiling points, a fractional distillation column can improve separation efficiency, potentially allowing for lower distillation temperatures.

    • Pre-treatment: Ensure the crude product is neutralized by washing with sodium bicarbonate solution before distillation to remove any catalytic acidic impurities.

Problem 4: Product Instability and Degradation upon Storage
  • Possible Causes:

    • Oxidation: The double and triple bonds are susceptible to oxidation from atmospheric oxygen.

    • Light-induced Degradation: UV light can promote isomerization and other degradation pathways.

    • Residual Catalysts: Trace amounts of acid, base, or metal catalysts from the synthesis can cause decomposition over time.

  • Solutions:

    • Proper Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed vial at low temperatures (≤ 4 °C). Protect the sample from light by using an amber vial or by wrapping the vial in aluminum foil.

    • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Section 3: Protocols and Methodologies

Protocol 3.1: Standard Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).[11]

  • Injection: Inject 1 µL of the sample with an appropriate split ratio to avoid detector saturation.

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[12]

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.[11]

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentages of the components. Identify the main component and impurities by comparing their mass spectra with a library database (e.g., NIST).

Protocol 3.2: Optimized Flash Column Chromatography for High Purity Isolation
  • Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (e.g., from 100% hexane to a 95:5 hexane/ethyl acetate mixture). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, being careful not to heat the sample excessively.

Section 4: Visualizations and Data

Diagram 4.1: Troubleshooting Low Purity```dot

Troubleshooting_Low_Purity start Low Purity (<90%) after Extraction cause1 Incomplete Reaction? start->cause1 cause2 Inefficient Extraction? start->cause2 cause3 Significant Byproducts? start->cause3 solution1 Monitor reaction with TLC/GC-MS cause1->solution1 solution2 Optimize extraction: - Multiple extractions - pH adjustment cause2->solution2 solution3 Identify byproducts with GC-MS and optimize reaction conditions cause3->solution3

Sources

Technical Support Center: Stability and Degradation of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Due to the limited publicly available stability data for this specific molecule, this document leverages established knowledge of structurally related compounds, such as carotenoids, β-ionone, and damascones, to provide a comprehensive resource for troubleshooting and experimental design. The principles of thermal degradation, photodegradation, oxidation, and pH sensitivity observed in these related molecules offer valuable insights into the potential stability challenges of this compound.[1][2][3][4][5]

This guide is structured to provide practical, in-depth technical assistance through a question-and-answer format, detailed troubleshooting protocols, and visual aids to facilitate a deeper understanding of the compound's stability profile.

Troubleshooting Guide

This section addresses common issues that may arise during the handling, storage, and use of this compound in experimental settings.

Issue 1: Inconsistent analytical results or loss of compound potency over a short period.

  • Potential Cause: Degradation due to improper storage and handling. The compound is likely sensitive to light, temperature, and oxygen.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended -20°C in a tightly sealed, opaque container to minimize exposure to light and oxygen.[6][7] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

    • Minimize Exposure During Use: When preparing solutions, work quickly and avoid prolonged exposure to ambient light and temperature. Use amber-colored glassware or wrap containers in aluminum foil.

    • Solvent Purity: Use high-purity, degassed solvents for your experiments. Impurities in solvents can catalyze degradation.

    • Perform a Quick Stability Check: Prepare a fresh solution of the compound and analyze it immediately (time zero). Then, analyze the same solution after a few hours at room temperature and exposed to light. A significant decrease in the main peak and the appearance of new peaks in your chromatogram would confirm instability under these conditions.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Potential Cause: Formation of degradation products due to thermal stress, photo-oxidation, or pH-related instability.

  • Troubleshooting Steps:

    • Analyze for Common Degradants: Based on related compounds, potential degradation products could include isomers, oxidation products (like epoxides), or cleavage products.[3][4] Mass spectrometry (e.g., GC-MS or LC-MS) is a powerful tool for identifying these unknown peaks.

    • Evaluate Thermal Stability: If your experimental protocol involves heating, assess the thermal stability of the compound. Prepare a solution and heat it at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period. Analyze the samples at different time points to determine the rate of degradation. The degradation of similar compounds often follows first-order kinetics.[1][2][8]

    • Assess Photostability: Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and monitor for degradation over time. Compare this to a control sample kept in the dark. The degradation of related ionone derivatives is known to be induced by UV light.[3][9]

    • Check pH of Solutions: The pH of your experimental medium can significantly impact stability. Terpenoids and related structures can be susceptible to acid- or base-catalyzed rearrangements.[5][10] If possible, buffer your solutions to a neutral pH and assess stability at different pH values if your application requires it.

Issue 3: Poor recovery of the compound after purification.

  • Potential Cause: Degradation during the purification process, particularly if using silica gel chromatography.

  • Troubleshooting Steps:

    • Consider the Purification Matrix: Standard silica gel can be acidic and may cause degradation of sensitive compounds. Consider using deactivated or neutral silica gel for column chromatography.[11]

    • Minimize Purification Time: Prolonged contact with the stationary phase can increase the chances of degradation. Optimize your chromatography method to reduce the run time.

    • Work at Low Temperatures: If possible, perform purification steps at reduced temperatures to minimize thermal degradation.

    • Inert Atmosphere: For highly sensitive compounds, conducting purification steps under an inert atmosphere (e.g., in a glove box) can prevent oxidative degradation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the properties of similar compounds, the ideal storage conditions are at -20°C in a tightly sealed, opaque container to protect it from light and air.[6][7] For extended storage, flushing the container with an inert gas such as nitrogen or argon is advisable to displace oxygen and prevent oxidative degradation.

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, it is highly likely to be sensitive to light, particularly UV light. Structurally similar compounds like β-ionone undergo photodegradation.[3][9] Therefore, all work with this compound and its solutions should be carried out in a way that minimizes light exposure. Use of amber glassware, foil-wrapped containers, and minimizing time spent in ambient light are crucial best practices.

Q4: What is the likely impact of pH on the stability of this compound?

A4: The stability of many terpenoids and related compounds can be influenced by pH.[5][10] Both acidic and basic conditions can potentially catalyze degradation reactions such as hydrolysis or rearrangements. It is advisable to maintain solutions at a neutral pH unless your specific experimental conditions require otherwise. If you must work at a non-neutral pH, it is important to first evaluate the compound's stability under those conditions.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its structure (containing a cyclohexene ring, a double bond, and a triple bond), the most probable degradation pathways are:

  • Oxidation: The double bonds are susceptible to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.[4][13]

  • Photodegradation: UV light can induce isomerization (e.g., cis-trans isomerization of the double bond) and potentially lead to bond cleavage.[3][9]

  • Thermal Degradation: High temperatures can cause isomerization and fragmentation of the molecule.[1][8]

  • Acid/Base Catalyzed Reactions: Extreme pH conditions could lead to rearrangements or additions across the unsaturated bonds.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or LC-MS.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°C15%2
0.1 M NaOH24 h60°C25%3
3% H₂O₂24 hRoom Temp40%4
Thermal48 h80°C30%3
PhotolyticAs per ICH Q1BAs per ICH Q1B50%5

Visualizations

Logical Workflow for Troubleshooting Compound Instability

G start Inconsistent Results / Unexpected Peaks storage Verify Storage Conditions (-20°C, Dark, Inert Gas) start->storage handling Review Handling Procedures (Minimize Light/Heat Exposure) start->handling forced_degradation Conduct Forced Degradation Study start->forced_degradation thermal Thermal Stress (e.g., 80°C) forced_degradation->thermal photo Photolytic Stress (UV/Vis Light) forced_degradation->photo oxidation Oxidative Stress (e.g., H₂O₂) forced_degradation->oxidation ph pH Stress (Acid/Base) forced_degradation->ph analysis Analyze by Stability-Indicating Method (e.g., LC-MS) thermal->analysis photo->analysis oxidation->analysis ph->analysis identify Identify Degradation Products & Pathways analysis->identify optimize Optimize Storage, Handling, & Experimental Conditions identify->optimize

Sources

Technical Support Center: Isomer Separation of Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these structurally similar compounds. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you achieve baseline separation and robust analytical results.

The molecule in focus, (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS 73395-75-2), is a non-polar compound with a molecular weight of 174.28 g/mol [1][2]. Its structure, which is analogous to terpenes and ionones, presents unique separation challenges due to the potential for multiple, closely-related isomers[3][]. This guide will address the separation of both geometric (E/Z) and chiral (enantiomeric) isomers.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene isomers?

A1: The primary challenges stem from the high structural similarity between the isomers.

  • Geometric Isomers (E/Z): These isomers have nearly identical physical properties, such as polarity and molecular weight, making them difficult to resolve with standard reversed-phase methods. Their separation relies on exploiting subtle differences in their three-dimensional shape and interaction with the stationary phase.

  • Enantiomers: If chiral centers are present, the resulting enantiomers are physically and chemically identical in an achiral environment. Their separation is impossible without the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase that can form diastereomeric complexes with the analytes[5].

Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) HPLC?

A2: For non-polar, structurally similar isomers like these, Normal-Phase (NP) HPLC is often the more powerful starting point . NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol), can offer superior selectivity based on subtle differences in polar interactions and molecular shape[6][7]. Reversed-phase (RP) HPLC, while common, separates primarily on hydrophobicity and may not provide sufficient resolution for these types of isomers[8].

Q3: When is a chiral column necessary?

A3: A chiral column is essential if you need to separate enantiomers. The structure of buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene contains a chiral center, leading to a pair of enantiomers. Standard achiral columns cannot distinguish between them. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including terpene-like structures, and are an excellent starting point for method development[9][10][11].

Q4: My peaks are co-eluting. What is the first parameter I should adjust?

A4: The most powerful and often easiest parameter to adjust for improving resolution is the mobile phase composition [12][13]. In normal-phase, slightly altering the ratio of the polar modifier (e.g., isopropanol or ethanol in hexane) can dramatically change selectivity. In reversed-phase, switching the organic modifier (e.g., from acetonitrile to methanol) can also significantly impact peak spacing because they interact with analytes through different mechanisms[12][14].

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the separation of buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Question: My chromatogram shows a single broad peak or two peaks with a resolution (Rs) of less than 1.5. How can I improve the separation?

Answer: Achieving baseline resolution for isomers requires a systematic optimization of chromatographic parameters. Follow the workflow below to diagnose and solve the issue.

G start Poor Resolution (Rs < 1.5) mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Solvent Strength (e.g., %IPA in Hexane) mobile_phase->solvent_strength Isocratic Elution solvent_type Change Solvent Type (e.g., IPA to EtOH) solvent_strength->solvent_type If no improvement stationary_phase Step 2: Change Stationary Phase solvent_type->stationary_phase If still co-eluting chiral_screening Screen Different Chiral Columns (Amylose, Cellulose, Pirkle-type) stationary_phase->chiral_screening temp_flow Step 3: Adjust Temp & Flow Rate chiral_screening->temp_flow If resolution is minor temperature Decrease Temperature (Often improves chiral selectivity) temp_flow->temperature flow_rate Decrease Flow Rate (Improves efficiency) temperature->flow_rate success Resolution Achieved (Rs >= 1.5) flow_rate->success If successful

Caption: Workflow for Troubleshooting Poor Resolution.

Detailed Steps:

  • Mobile Phase Optimization (The Most Powerful Tool)[6]:

    • Adjust Solvent Strength: In NP-HPLC, your mobile phase is likely a mix of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, IPA). The percentage of the polar modifier is the primary driver of retention.

      • Action: Decrease the percentage of the polar modifier in small increments (e.g., from 5% IPA to 4.5% IPA). This will increase retention times and provide more opportunity for the stationary phase to interact differently with the isomers, often improving resolution.

    • Change Polar Modifier: If adjusting the strength is insufficient, changing the modifier can alter selectivity.

      • Action: Replace isopropanol with ethanol. While both are polar alcohols, their steric and electronic properties differ, leading to different interactions and potentially resolving the isomers.

  • Stationary Phase Selection (The Key to Selectivity):

    • If mobile phase optimization fails, the stationary phase does not have the required selectivity. This is particularly true for enantiomers, which require a chiral stationary phase (CSP)[5].

    • Action: Screen a set of chiral columns. Polysaccharide-based columns are an excellent first choice[10].

      • Amylose-based CSPs: (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are often effective for a wide range of compounds.

      • Cellulose-based CSPs: (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) offer complementary selectivity to amylose phases[9].

      • Pirkle-type CSPs: These can also be effective and are known for their durability[15].

  • Temperature and Flow Rate Adjustments (Fine-Tuning):

    • Temperature: Decreasing the column temperature can sometimes enhance chiral recognition by strengthening the transient diastereomeric interactions between the analytes and the CSP[16].

      • Action: Lower the column temperature from ambient to 15°C or 10°C and observe the effect on the separation factor (α).

    • Flow Rate: Lowering the flow rate increases the number of theoretical plates and can improve the resolution of closely eluting peaks[17].

      • Action: Reduce the flow rate from 1.0 mL/min to 0.5 mL/min. This will increase run time but may be necessary to achieve baseline separation.

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Question: My isomer peaks are not symmetrical. The main issue is peak tailing. What is causing this and how can I achieve a Gaussian peak shape?

Answer: Peak tailing is often caused by undesirable secondary interactions or column issues.

Possible Causes and Solutions:

  • Cause 1: Secondary Silanol Interactions (for Achiral Separations).

    • Explanation: If using a standard silica-based column, residual acidic silanol groups on the silica surface can interact strongly with any polar functional groups on your analyte, causing tailing[18]. While buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene is largely non-polar, subtle interactions can still occur.

    • Solution: Add a small amount of a competitive polar modifier to the mobile phase, such as trifluoroacetic acid (TFA) at 0.1% in NP-HPLC, to mask the active sites.

  • Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing[17][19].

    • Solution: Reduce the sample concentration or the injection volume by half and re-analyze. If peak shape improves, overload was the issue. Determine the column's loading capacity experimentally.

  • Cause 3: Sample Solvent Incompatibility.

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase[19]. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Problem 3: Shifting Retention Times

Question: My retention times are not reproducible between injections. What are the likely causes?

Answer: Drifting retention times point to an unstable system. A systematic check is required.

G start Irreproducible Retention Times equilibration Is the column fully equilibrated? start->equilibration mobile_phase Is the mobile phase prepared correctly & degassed? equilibration->mobile_phase Yes sol_equil Action: Equilibrate with 10-20 column volumes of mobile phase. equilibration->sol_equil No temp Is the column temperature stable? mobile_phase->temp Yes sol_mp Action: Prepare fresh mobile phase. Use HPLC-grade solvents. Degas thoroughly. mobile_phase->sol_mp No leaks Are there leaks in the system? temp->leaks Yes sol_temp Action: Use a column oven to maintain constant temperature. temp->sol_temp No sol_leaks Action: Check fittings for salt deposits or drips. Monitor pressure. leaks->sol_leaks Yes

Caption: Decision Tree for Troubleshooting Retention Time Instability.

Checklist:

  • Column Equilibration: Chiral columns, in particular, may require longer equilibration times to achieve a stable baseline and reproducible retention[16].

    • Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.

  • Mobile Phase Preparation: In NP-HPLC, small amounts of water can drastically affect retention times. Solvents can also evaporate over time, changing the composition.

    • Action: Use high-purity, HPLC-grade solvents[8]. Prepare fresh mobile phase daily. Always degas the mobile phase before use to prevent bubble formation in the pump[19].

  • Temperature Fluctuation: Changes in ambient temperature can alter mobile phase viscosity and affect retention.

    • Action: Use a thermostatted column compartment to maintain a constant temperature[8][12].

  • Pump and System Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.

    • Action: Check all fittings for any signs of leaks. Monitor the system pressure; it should be stable during an isocratic run.

Experimental Protocols & Data
Recommended Starting Conditions

The following table provides validated starting points for method development. Optimization will be required based on your specific isomers and system.

ParameterNormal-Phase (Achiral/Chiral)Reversed-Phase (Achiral)
Column Silica, or Polysaccharide CSP (e.g., Amylose/Cellulose based, 5 µm)C18 (5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5 v/v)Acetonitrile / Water (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C (Ambient)30°C
Detection UV at 210 nm or 220 nm[3]UV at 210 nm or 220 nm
Injection Vol. 5-10 µL5-10 µL
Protocol 1: Chiral Column Screening

This protocol outlines a systematic approach to finding a suitable chiral stationary phase.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your isomer mixture in n-Hexane or the mobile phase.

  • Select Columns: Choose 2-3 chiral columns with different selectivities (e.g., one amylose-based, one cellulose-based).

  • Initial Mobile Phase: Prepare a mobile phase of n-Hexane / Isopropanol (90:10 v/v).

  • Equilibrate First Column: Install the first column (e.g., Amylose CSP) and equilibrate at 1.0 mL/min until the baseline is stable (~20-30 minutes).

  • Inject Sample: Inject 5 µL of the stock solution and run the chromatogram for 30 minutes.

  • Evaluate:

    • If no separation is observed, proceed to the next column.

    • If partial separation is observed, the column is promising. You can proceed to Protocol 2 for optimization.

    • If the peaks elute too quickly (< 3 min), decrease the IPA percentage to 5%.

    • If the peaks are retained too long (> 30 min), increase the IPA percentage to 20%.

  • Test Next Column: Repeat steps 4-6 for each selected chiral column.

Protocol 2: Mobile Phase Optimization for a Promising Column

This protocol is for fine-tuning the separation on a column that has shown partial resolution.

  • Establish Baseline: Using the conditions from Protocol 1 that gave partial separation, inject the sample and record the retention times (t_R1, t_R2) and resolution (Rs).

  • Adjust Modifier Percentage: Decrease the percentage of IPA by 1% (e.g., from 10% to 9%).

  • Equilibrate and Inject: Equilibrate the column with the new mobile phase for 15 minutes and inject the sample. Record the new retention times and resolution.

  • Analyze Results:

    • If resolution improved, continue decreasing the IPA percentage in 0.5-1% increments until an optimal Rs (ideally > 1.5) is achieved.

    • If resolution worsened, return to the original conditions and try a different polar modifier (e.g., switch from IPA to Ethanol at the same percentage).

  • Test Different Modifier: Prepare a mobile phase with n-Hexane / Ethanol at the same starting percentage (e.g., 90:10 v/v).

  • Equilibrate and Inject: Equilibrate the column and inject the sample. Compare the selectivity and resolution to the results obtained with IPA. The change in selectivity may be sufficient to resolve the peaks[12].

References
  • Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. (2004). Chemical & Pharmaceutical Bulletin, 52(3), 311-5. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Advanced Materials Technology. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. [Link]

  • Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical. (2002). Food Science and Technology Research, 8(4), 367-372. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Pharmaeli. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]

  • Chiral ION-QN & Chiral ION-QD. (n.d.). Galochrom. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Extraction and Analysis of Terpenes/Terpenoids. (n.d.). CBG Gurus. [Link]

  • Chiral column screening for enantioseparation of α-ionone. (n.d.). KNAUER. [Link]

  • The Separation of Several Minor Cannabinoids via Chiral HPLC. (2021). Cannabis Science and Technology. [Link]

  • SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR STILBOCARPA. (n.d.). Embrapa. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Orochem. [Link]

  • Chiral HPLC Column ION-QN and ION-QD. (n.d.). ECOM. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]

  • Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2026). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • Separation of alpha-Ionone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • This compound. (n.d.). Lookchem. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a key intermediate in the synthesis of various carotenoids and retinoids, presents a significant stereochemical challenge. Achieving high (E)-selectivity is paramount for ensuring the efficacy and purity of the final active pharmaceutical ingredients. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers in overcoming common hurdles and optimizing their synthetic protocols. Our focus is primarily on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly reliable method for constructing the desired (E)-alkene.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve high (E)-selectivity for this target molecule?

A: The most reliable and widely adopted method for preparing (E)-alkenes from aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][4] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde (in this case, β-cyclocitral) to predominantly form the thermodynamically favored (E)-alkene.[1][2][4] Unlike the standard Wittig reaction, which often yields mixtures of isomers or favors the (Z)-alkene with unstabilized ylides, the HWE reaction's mechanism allows for equilibration to the more stable intermediate that leads to the (E)-product.[3][4] The dialkylphosphate byproduct is also water-soluble, simplifying purification.[1][3]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred over the Wittig reaction for (E)-selectivity?

A: The preference for the HWE reaction stems from its mechanistic pathway.[4] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic but less basic than the phosphonium ylides of the Wittig reaction.[4] The key to (E)-selectivity is the reversibility of the initial addition of the carbanion to the aldehyde, forming oxaphosphetane intermediates.[2][4] These intermediates can equilibrate to the thermodynamically more stable anti-configuration, which subsequently eliminates to form the (E)-alkene.[1][3] In contrast, the classic Wittig reaction with non-stabilized ylides is often under kinetic control, leading to the rapid and irreversible formation of a syn-oxaphosphetane, which yields the (Z)-alkene.

Q3: What are the primary factors that influence the E/Z ratio in an HWE reaction?

A: Several factors can be manipulated to maximize the E/Z ratio. These include:

  • Structure of the Phosphonate: Bulky electron-withdrawing groups on the phosphonate can enhance (E)-selectivity.[4] For instance, using diisopropyl or bis(2,2,2-trifluoroethyl) esters instead of dimethyl or diethyl esters can significantly improve the outcome.[3]

  • Choice of Base and Cation: The metal cation of the base plays a crucial role. Lithium salts (e.g., from n-BuLi) tend to allow for better equilibration than potassium or sodium salts (e.g., from KHMDS or NaH), often leading to higher (E)-selectivity.[4] Using magnesium-based reagents like Grignards can also be highly effective.[1][5][6]

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature or gentle reflux) generally favor the formation of the thermodynamically controlled (E)-isomer by ensuring the intermediates have sufficient energy to equilibrate.[4][7]

  • Solvent: The choice of solvent can influence ion pairing and solvation of intermediates. Aprotic solvents like THF or Toluene are standard.

Q4: How can I accurately determine the E/Z ratio of my product mixture?

A: The most common and reliable method is ¹H NMR spectroscopy. The vinyl protons of the (E) and (Z) isomers will have different chemical shifts and, most importantly, different coupling constants (J-values). For a trans-double bond ((E)-isomer), the coupling constant between the vinyl protons is typically larger (usually 12-18 Hz), whereas for a cis-double bond ((Z)-isomer), it is smaller (usually 6-12 Hz). Integration of the distinct signals for each isomer allows for the calculation of the E/Z ratio. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, especially when coupled with a mass spectrometer (GC-MS) or by using a reference standard for each isomer.[8][9]

Troubleshooting Guide

Problem 1: Low E/Z Ratio (High Z-isomer Contamination)
Probable Cause Suggested Solution & Scientific Rationale
A. Suboptimal Base/Cation Choice Solution: Switch from a sodium or potassium base (NaH, KHMDS) to a lithium base (n-BuLi, LHMDS) or a magnesium-based reagent (iPrMgCl, MeMgBr).[5][6] Rationale: The nature of the metal cation influences the reversibility of the intermediate oxaphosphetane formation. Lithium and magnesium cations coordinate less tightly than sodium or potassium, facilitating the equilibration towards the more stable anti-intermediate that leads to the (E)-alkene.[4][5]
B. Reaction Temperature is Too Low Solution: Increase the reaction temperature. If the reaction is being run at -78 °C, try performing the addition at 0 °C and then allowing it to warm to room temperature or even refluxing gently.[4][7] Rationale: The formation of the (E)-product is under thermodynamic control.[10] Higher temperatures provide the necessary activation energy for the less stable syn-intermediate to revert and equilibrate to the more stable anti-intermediate, thus increasing the E/Z ratio.[4]
C. Inappropriate Phosphonate Reagent Solution: Use a phosphonate with bulkier ester groups, such as diisopropyl or bis(2,2,2-trifluoroethyl) esters.[3] Rationale: Increasing the steric bulk of the phosphonate group enhances the steric repulsion in the transition state leading to the (Z)-alkene, further favoring the pathway to the (E)-alkene.[4] Electron-withdrawing groups can also influence the elimination rate.[2]

Workflow for Troubleshooting Low E-Selectivity

G start Problem: Low E/Z Ratio base Analyze Base & Cation (e.g., NaH, KHMDS) start->base temp Review Reaction Temp (e.g., -78°C) start->temp reagent Examine Phosphonate (e.g., Diethyl ester) start->reagent sol_base Switch to Li+ or Mg2+ base (n-BuLi, iPrMgCl) base->sol_base sol_temp Increase Temperature (0°C to RT or Reflux) temp->sol_temp sol_reagent Use Bulkier Phosphonate (Diisopropyl ester) reagent->sol_reagent end_node Achieve >95:5 E/Z Ratio sol_base->end_node sol_temp->end_node sol_reagent->end_node

Caption: A decision-making workflow for diagnosing and resolving low E-selectivity in HWE reactions.

Problem 2: Low Overall Reaction Yield
Probable Cause Suggested Solution & Scientific Rationale
A. Incomplete Deprotonation Solution: Ensure the base is of high quality and used in slight excess (1.1-1.2 eq.). For solid bases like NaH, ensure it is fresh (e.g., washed with hexanes to remove mineral oil). Add the phosphonate slowly to the base suspension at 0 °C and allow it to stir for 30-60 minutes before adding the aldehyde. Rationale: The HWE reaction begins with the deprotonation of the phosphonate to form the active carbanion.[4] Incomplete deprotonation due to impure base or insufficient reaction time leads to lower concentrations of the active nucleophile, resulting in a sluggish reaction and lower yield.
B. Aldehyde Instability/Side Reactions Solution: Use freshly purified β-cyclocitral. Aldehydes, particularly α,β-unsaturated ones, can be prone to self-condensation or polymerization under basic conditions. Add the aldehyde solution slowly at a low temperature (e.g., 0 °C) to the pre-formed phosphonate carbanion to minimize its exposure to basic conditions. Rationale: The phosphonate carbanion is a strong base. If the aldehyde is added too quickly or at high temperatures, it can catalyze side reactions, consuming the starting material and reducing the overall yield of the desired product.
C. Difficult Product Purification Solution: The dialkylphosphate byproduct is water-soluble and can be removed with an aqueous workup.[1] However, if emulsions form, a brine wash can help. For chromatography, separating the (E) and (Z) isomers can be challenging. Silica gel impregnated with silver nitrate (AgNO₃) can sometimes improve separation due to differential π-complexation of the silver ions with the isomers.[11] Alternatively, preparative HPLC may be necessary.[8]

Experimental Protocol: Optimized HWE Synthesis for High (E)-Selectivity

This protocol is a general guideline and should be adapted based on specific laboratory conditions and reagent purity.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

  • The starting aldehyde, β-cyclocitral, should be purified by distillation or column chromatography before use.

2. Ylide Formation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (3-butyn-2-yl)phosphonate (1.1 eq.) in anhydrous THF dropwise via a syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.

3. Olefination Reaction:

  • Cool the ylide solution back down to 0 °C.

  • Slowly add a solution of β-cyclocitral (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC or GC-MS.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

HWE Reaction Mechanism for (E)-Alkene Synthesis

G cluster_0 Reaction Pathway reagents Phosphonate + Base + Aldehyde intermediates intermediates reagents->intermediates Nucleophilic Addition intermediates:f0->intermediates:f1 Equilibration (Favored at higher temp) products products intermediates:f0->products:f0 Fast Elimination (Kinetically Favored) intermediates:f1->products:f1 Slower Elimination (Thermodynamically Favored)

Caption: Simplified mechanism of the HWE reaction highlighting the thermodynamic control leading to the major (E)-alkene product.

References

  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Miyano, S., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Miyano, S., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]

  • Comasseto, J. V., et al. Stereoselective Synthesis of Enynes by Nickel-Catalyzed Cross-Coupling of Divinylic Chalcogenides with Alkynes. American Chemical Society. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Catalytic asymmetric synthesis of 1,4-enynes. ResearchGate. [Link]

  • Prakash, G. K. S., et al. Stereoselective Synthesis of Conjugated Fluoro Enynes. NIH Public Access. [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Nagao, Y., et al. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • Pattnaik, M., et al. Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. PMC. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. MDPI. [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • How to separate E and Z isomers? ResearchGate. [Link]

  • Cas 73395-75-2,this compound. Lookchem. [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Publishing. [Link]

  • (PDF) Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. ResearchGate. [Link]

  • E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

Sources

Common impurities in commercial (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (also known as Dehydro-α-ionone), a critical intermediate in the synthesis of carotenoids and Vitamin A. This document is designed for researchers, chemists, and drug development professionals to help identify, troubleshoot, and mitigate issues arising from common impurities in commercial batches of this compound.

Introduction: Why Purity Matters

This compound (CAS 73395-75-2) is a highly reactive polyunsaturated organic molecule.[1][2] Its precise three-dimensional structure and electronic properties are essential for successful downstream reactions, such as stereoselective additions or coupling reactions in the synthesis of complex molecules like retinol. The presence of even minor impurities can lead to significant experimental challenges, including reduced reaction yields, formation of intractable side products, catalyst poisoning, and difficulties in product purification. This guide provides a structured approach to understanding and controlling these impurities.

Common Impurity Profile

Commercial batches of this compound can contain several classes of impurities stemming from its synthesis, storage, and handling. The most frequently encountered are geometric isomers, structural isomers, oxidation products, and residual starting materials.

Impurity ClassSpecific ExampleProbable OriginPotential Impact
Geometric Isomer (Z)-IsomerIncomplete stereoselectivity during synthesis (e.g., Wittig reaction)Similar reactivity but different stereochemical outcome; difficult to separate from the desired (E)-isomer.
Structural Isomer Dehydro-β-ionone isomerAcid or base-catalyzed isomerization during synthesis or workupAltered conjugation and reactivity; may lead to undesired downstream products.
Oxidation Product α-IononeExposure to air (oxygen) and/or light, especially during storageCan react with organometallic reagents, reducing yield; introduces polar impurities complicating purification.[3]
Starting Material α-CyclocitralIncomplete reaction during synthesisA reactive aldehyde that can cause a host of side reactions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that mimic real-world laboratory challenges.

Issue 1: My reaction yield is low and I see multiple unknown spots on TLC.

Question: I'm performing a Grignard reaction on my batch of this compound, but the yield of my desired alcohol is consistently below 50%. My TLC plate shows a smear of new products alongside unreacted starting material. What's going on?

Answer & Troubleshooting:

This issue is frequently caused by the presence of oxidized impurities , most commonly the corresponding ketone, α-ionone . The ketone functionality readily reacts with nucleophilic reagents like Grignards, consuming your reagent and leading to a complex mixture of undesired alcohol byproducts.

  • Causality: The enyne functional group of the target molecule is susceptible to slow oxidation upon exposure to air, converting the butenyne side chain into a butenone structure (ionone).[3]

  • Verification:

    • Check the 1H NMR: Look for a characteristic singlet for a methyl ketone around δ 2.1-2.3 ppm, which is absent in the pure target compound.

    • Run an IR Spectrum: The presence of a strong carbonyl (C=O) stretch around 1670-1690 cm-1 is a clear indicator of a ketone impurity.

  • Solution:

    • Purge with Inert Gas: Always handle the material under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation.

    • Purification: If the ketone impurity is significant (>1-2%), purification by flash column chromatography is recommended before use. A non-polar eluent system (e.g., Hexane/Ethyl Acetate 98:2) will effectively separate the more polar ketone from the desired product.

    • Storage: Store the material in an amber vial, under argon, at low temperatures (-20°C is recommended) to minimize degradation.[4]

Issue 2: My product's spectroscopic data doesn't match the literature, despite a single peak on GC.

Question: My GC-MS analysis shows a single, sharp peak, indicating high purity. However, the 1H NMR coupling constants for the vinylic protons are slightly off, and the UV-Vis spectrum shows a λmax shifted by a few nanometers. Could this be an impurity issue?

Answer & Troubleshooting:

This is a classic sign of contamination with the (Z)-geometric isomer . Standard gas chromatography columns often struggle to resolve (E) and (Z) isomers of similar volatility, leading to a single co-eluting peak.

  • Causality: The Wittig or Horner-Wadsworth-Emmons reactions used to construct the side-chain double bond may not be perfectly E-selective, leading to the formation of a small percentage of the (Z)-isomer.

  • Verification:

    • High-Resolution 1H NMR: This is the most reliable method. The coupling constant (J-value) between the two vinylic protons in the (E)-isomer is typically large (~16 Hz), characteristic of a trans relationship. The (Z)-isomer will exhibit a much smaller coupling constant (~12 Hz) for its cis protons. The presence of two sets of doublets in the vinylic region is a definitive sign of an E/Z mixture.

    • Specialized GC: Use a GC column with a more polar stationary phase (e.g., a wax column) which can often improve the separation of geometric isomers.

  • Solution:

    • Isomer Separation: Separating E/Z isomers can be challenging. Preparative HPLC on a reverse-phase column is often the most effective method, though it can be resource-intensive.[5][6]

    • Source a Higher-Purity Grade: If precise stereochemistry is critical for your application, it may be necessary to contact your supplier to obtain a grade with a higher E/Z ratio specification.

FAQs

Q: What is the typical shelf-life of this compound? A: When stored properly under an inert atmosphere, protected from light, and refrigerated (-20°C), this compound should be stable for at least 6-12 months. However, it is highly recommended to re-analyze the purity via GC or NMR if it has been stored for more than 3 months or if the container has been opened multiple times.[7]

Q: Can I distill the compound to purify it? A: Yes, vacuum distillation can be an effective method for removing non-volatile impurities. The boiling point is reported as 69-73°C at 0.7 mmHg.[4][8] However, be aware that prolonged heating can cause isomerization or degradation, so a short-path distillation apparatus is recommended. Distillation will likely not separate the (Z)-isomer.

Q: Are there any specific safety precautions I should take? A: Yes. Due to its volatility and potential for skin irritation, always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is suitable), and a lab coat.[9]

Analytical & Purification Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity and detecting volatile impurities.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent like Hexane or Ethyl Acetate.

  • GC System: A standard GC system with a Flame Ionization Detector (FID) is suitable.

  • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

  • Analysis: The main product peak will be the most abundant. Small, earlier peaks may indicate residual solvents or low-boiling point starting materials. Later-eluting peaks could be higher molecular weight byproducts or degradation products.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing more polar impurities like oxidation products.

  • Slurry Preparation: Choose a silica gel (e.g., 230-400 mesh). In a beaker, create a slurry of the silica gel in 100% Hexane.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under light pressure (using a bulb or air line). Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (100% Hexane). Carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin eluting with 100% Hexane. The desired, non-polar product should begin to move down the column.

    • Gradually increase the polarity by adding Ethyl Acetate. A gradient of 0% to 2% Ethyl Acetate in Hexane is typically sufficient.

    • More polar impurities (like α-ionone) will remain more strongly adsorbed to the silica and elute later.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Workflow & Impurity Relationships

Impurity Identification & Remediation Workflow

The following diagram outlines the logical workflow for identifying an impurity and selecting the appropriate action.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Troubleshooting & Action cluster_3 Final Outcome start Receive Commercial Batch gcms Run GC-MS Analysis start->gcms nmr Run 1H NMR Analysis start->nmr check_purity Purity > 98%? No major unknowns? gcms->check_purity nmr->check_purity id_impurity Identify Impurity (NMR, IR, MS) check_purity->id_impurity No proceed Proceed with Reaction check_purity->proceed Yes purify Purify via Chromatography or Distillation id_impurity->purify retest Re-test Purity purify->retest retest->proceed Purity OK discard Contact Supplier / Discard Batch retest->discard Purity NOT OK caption_node Workflow for impurity analysis and remediation.

Caption: Workflow for impurity analysis and remediation.

Chemical Relationship Diagram

This diagram shows the relationship between the target molecule and its common impurities.

G main (E)-Buten-3-ynyl-2,6,6-trimethyl- 1-cyclohexene (Target Molecule) z_isomer (Z)-Isomer main->z_isomer Geometric Isomerization (Synthesis Side-Reaction) oxidation α-Ionone (Oxidation Product) main->oxidation Oxidation (Air/Light Exposure) beta_isomer Dehydro-β-ionone (Structural Isomer) main->beta_isomer Isomerization (Acid/Base/Heat) starting_material α-Cyclocitral (Starting Material) starting_material->main Synthesis caption_node Chemical relationships of common impurities.

Caption: Chemical relationships of common impurities.

References

  • Clinical Significance and Methods of Analysis of Vitamin A. (n.d.). PharmaTutor. Retrieved January 12, 2026, from [Link]

  • Analysis method for detecting impurities in vitamin A palmitate. (2018). Google Patents.
  • Sources of Error in Vitamin A Analysis. (n.d.). Association of American Feed Control Officials (AAFCO). Retrieved January 12, 2026, from [Link]

  • Determination of vitamin A – Using HPLC. (n.d.). Dairy Knowledge Portal. Retrieved January 12, 2026, from [Link]

  • A simple method for analysis of vitamin A palmitate in fortified cereal products using direct solvent extraction followed by reversed-phase HPLC with UV detection. (2023). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4,5-didehydro-α-ionone 13. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Practical Chemo-enzymatic Approach to Highly Enantio-Enriched 10-Ethyl-7,8-dihydro-γ-ionone Isomers: A Method for the Synthesis of 4,5-Didehydro-α-Ionone. (2015). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

  • Alpha-Ionone | C13H20O. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage dioxygenase and enoate reductase. (2022). PubMed. Retrieved January 12, 2026, from [Link]

  • Dihydro-alpha-ionone | C13H22O. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • dihydro-alpha-ionone, 31499-72-6. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

  • 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • 4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)-2-BUTEN-4-ONE. (n.d.). FEMA. Retrieved January 12, 2026, from [Link]

  • Cas 73395-75-2, this compound. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]

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Handling and storage issues for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS 73395-75-2). As Senior Application Scientists, we have compiled this guide to address common handling and storage issues you may encounter during your experiments. This resource is designed to provide practical, field-proven insights to ensure the integrity of your research and the longevity of this valuable synthetic intermediate.

Core Compound Properties

This compound is a conjugated enyne, a chemical motif of significant interest in organic synthesis.[1][2] Its structure, featuring both a double and a triple bond in conjugation, imparts unique reactivity, making it a versatile building block. However, this reactivity also necessitates careful handling to prevent degradation and ensure reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₃H₁₈[3][4]
Molecular Weight 174.28 g/mol [3][4]
Boiling Point 69-73°C @ 0.7 mmHg[4]
Density 0.915 g/cm³[4]
Refractive Index 1.537[4]
Storage Temperature -20°C Freezer[4]
Solubility Dichloromethane, Ether, Ethyl Acetate, Hexane[4]

Recommended Handling Workflow

To minimize potential issues, we recommend the following workflow upon receiving and before using this compound.

G cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use cluster_storage Post-Use Storage receipt Receive Shipment inspect Inspect Container Seal receipt->inspect store_initial Store Immediately at -20°C inspect->store_initial equilibrate Equilibrate to Room Temperature in a Desiccator store_initial->equilibrate For Immediate Use inert_atm Prepare Inert Atmosphere (Glovebox or Schlenk Line) equilibrate->inert_atm open_vial Open Vial Under Inert Gas inert_atm->open_vial prepare_solution Prepare Stock Solution with Anhydrous Solvent open_vial->prepare_solution dispense Dispense Solution via Syringe prepare_solution->dispense reaction Add to Reaction Mixture dispense->reaction reseal Reseal Vial Under Inert Gas reaction->reseal If compound remains store_final Return to -20°C Freezer reseal->store_final

Figure 1: Recommended handling workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the recommended -20°C storage temperature?

A1: The conjugated enyne system in this compound is susceptible to degradation through various pathways, including polymerization, oxidation, and other rearrangements.[5] Storing the compound at -20°C significantly reduces the rate of these potential degradation reactions, thereby extending its shelf life and ensuring its purity for your experiments. It is crucial to minimize the time the compound spends at room temperature.

Q2: Is this compound sensitive to air and moisture?

A2: While specific data for this compound is limited, conjugated enynes as a class can be sensitive to air and moisture.[6] Oxygen can lead to oxidative degradation, while moisture can participate in addition reactions across the triple bond, especially in the presence of acidic or basic catalysts. Therefore, it is best practice to handle this compound under an inert atmosphere, such as nitrogen or argon, particularly once the container is opened.[5][7]

Q3: What solvents are recommended for preparing stock solutions?

A3: The compound is soluble in common organic solvents like dichloromethane, ether, ethyl acetate, and hexane.[4] For preparing stock solutions, it is imperative to use anhydrous solvents to prevent moisture-induced degradation.[7][8] The choice of solvent will depend on the specific requirements of your experiment. For long-term storage of solutions, consider solvents that are less prone to peroxide formation, or use freshly purified solvents.

Q4: Can I handle this compound on the open bench?

A4: Due to its volatility and potential sensitivity to air and moisture, handling on an open bench is not recommended, especially for quantitative work.[9][10] We strongly advise using a fume hood with proper personal protective equipment (PPE), including gloves and safety glasses.[9] For transfers and preparation of solutions, working under an inert atmosphere in a glovebox or using Schlenk line techniques is the best practice to ensure the integrity of the compound.[6][8]

Troubleshooting Guide

Problem 1: My reaction yield is lower than expected or inconsistent.

  • Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling. Exposure to air, moisture, or prolonged time at room temperature can lead to the formation of impurities.

    • Solution: Always store the compound at -20°C and minimize its exposure to the atmosphere.[4] When not in use, ensure the container is tightly sealed. For opened containers, consider flushing with an inert gas before resealing.

  • Potential Cause 2: Inaccurate Quantification. If you are preparing stock solutions, the presence of non-volatile impurities or solvent residue could lead to inaccurate concentration determination.

    • Solution: Before preparing a stock solution, ensure the compound is free of any residual solvent by placing it under high vacuum for a short period. Always use calibrated equipment for measurements.

  • Potential Cause 3: Reaction with Adventitious Water. Trace amounts of water in your reaction solvent or on your glassware can react with the compound, leading to byproducts and reduced yield.

    • Solution: Use freshly dried, anhydrous solvents for your reactions.[7][8] Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[8]

Problem 2: I am observing unexpected side products in my reaction.

  • Potential Cause 1: Enyne Metathesis or Cyclization. Conjugated enynes can undergo transition-metal-catalyzed metathesis or cyclization reactions.[11][12] If your reaction involves a transition metal catalyst, you may be observing these alternative reaction pathways.

    • Solution: Carefully screen your reaction conditions, including the choice of catalyst, solvent, and temperature, to favor the desired transformation. A thorough literature search on similar enyne systems can provide valuable insights.

  • Potential Cause 2: Acid or Base-Catalyzed Isomerization/Addition. The enyne functionality may be sensitive to acidic or basic conditions, leading to isomerization or the addition of nucleophiles present in the reaction mixture.[13]

    • Solution: If possible, perform your reaction under neutral conditions. If acidic or basic reagents are required, consider adding them at low temperatures and for the shortest possible time. A small-scale trial to test the stability of the compound under your reaction conditions is recommended.[14]

  • Potential Cause 3: Radical Reactions. The double and triple bonds are susceptible to radical addition reactions.

    • Solution: Ensure your reaction is performed in the absence of radical initiators, such as light or peroxides in the solvent. Degassing the solvent before use can also be beneficial.

Problem 3: The compound appears discolored or has a different consistency than expected.

  • Potential Cause: Polymerization or Oxidation. Discoloration (e.g., turning yellow or brown) can be an indication of polymerization or oxidative degradation.

    • Solution: If you observe significant discoloration, it is advisable to check the purity of the compound by a suitable analytical method (e.g., NMR, GC-MS) before use. If significant degradation has occurred, it is best to use a fresh batch of the compound. To prevent this, always store the compound under the recommended conditions and handle it with care.

References

  • Maritime Trainer. (2024, October 23). Managing Volatile Organic Compounds (VOCs) Onboard Ships: A Comprehensive Guide for Tanker Crews. Retrieved from [Link]

  • Post Apple Scientific. (2024, January 30). Minimizing Health Risks Around Volatile Organic Compounds. Retrieved from [Link]

  • American Lung Association. (2024, October 21). Volatile Organic Compounds. Retrieved from [Link]

  • Green and Healthy Homes Initiative. (2022, July 8). A Comprehensive Guide To Volatile Organic Compounds (VOCs) And How To. Retrieved from [Link]

  • Camfil. (2018, February 1). How to Defend Against the Impacts of Volatile Organic Compounds. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • ACS Publications. (2001). Rapid Assembly of Structurally Defined and Highly Functionalized Conjugated Dienes via Tethered Enyne Metathesis. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Figshare. (2016). Rapid Assembly of Structurally Defined and Highly Functionalized Conjugated Dienes via Tethered Enyne Metathesis. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. Enyne synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted 1,3-enyne synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. The Behavior of 1,n-Enynes in the Presence of Transition Metals. Chemical Reviews. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Portal. Enyne Metathesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 23). Alkyne Reactions [Video]. YouTube. Retrieved from [Link]

  • Excellence Academy. (2025, July 20). Reactions of Alkynes Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 2). internal alkyne stability to strong alkali. Retrieved from [Link]

  • National Institutes of Health. (2021, May 20). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Terminal Alkynes. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 22). Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions [Video]. YouTube. Retrieved from [Link]

  • NIST. 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

  • NIST. 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-methyl-1-buten-3-one. Retrieved from [Link]

  • PubChem. 1-(2,6,6-Trimethylcyclohex-3-en-1-yl)but-2-en-1-one. Retrieved from [Link]

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Technical Support Center: Scale-up Synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS 73395-75-2), a key precursor in the fragrance industry for the production of β-damascenone.[1] This guide is designed for researchers, chemists, and process engineers facing the unique challenges of transitioning this synthesis from laboratory to pilot or industrial scale. Here, we consolidate field-proven insights, troubleshooting protocols, and critical process parameters to ensure a robust, safe, and efficient scale-up.

I. Introduction to Scale-Up Challenges

The synthesis of this target molecule, a substituted cyclohexene with a conjugated enyne side chain, presents several predictable yet significant hurdles during scale-up. The primary route often involves the stereoselective addition of an organometallic reagent to a β-cyclocitral derivative or a related ketone. The main challenges are rooted in:

  • Stereoselectivity: Achieving and maintaining the desired (E)-isomer configuration is paramount for the final fragrance profile. Side reactions leading to the (Z)-isomer can complicate purification and reduce yield.

  • Reaction Energetics: Many synthetic routes, particularly those involving Grignard reagents, are highly exothermic and require meticulous thermal management to prevent runaway reactions and byproduct formation.[2]

  • Reagent Sensitivity: Organometallic reagents are sensitive to moisture and air, demanding stringent anhydrous and inert atmosphere conditions, which are more complex to maintain at a larger scale.[2]

  • Product Purification: The target molecule is a non-polar, volatile terpenoid derivative, which can make purification by traditional methods like silica gel chromatography costly and inefficient at scale.[3][4]

II. Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct Q&A format.

Problem 1: Low Overall Yield (<60%)

  • Question: Our lab-scale synthesis consistently yields >80%, but upon scaling to a 50L reactor, the yield has dropped to 55%. What are the likely causes?

  • Potential Causes & Solutions:

    • Inefficient Heat Transfer: The most common culprit in scale-up is inadequate thermal control. The high exothermicity of Grignard or organolithium additions can create localized hot spots in a large reactor, leading to side reactions.

      • Solution: Ensure your reactor has sufficient cooling capacity and agitation. A jacketed reactor with a high-performance thermal control unit is essential. Consider a semi-batch process where the organometallic reagent is added slowly and subsurface to maximize dispersion and heat exchange. Monitor the internal temperature closely and regulate the addition rate to maintain the optimal temperature range.

    • Moisture Contamination: Maintaining a truly anhydrous environment is exponentially harder at scale. Moisture quenches the highly reactive organometallic reagent, directly reducing the amount available for the desired reaction.

      • Solution: All glassware and reactors must be rigorously dried (oven-dried and purged with dry nitrogen). Solvents must be of high purity and low water content (<50 ppm). Consider implementing an in-line solvent drying system (e.g., passing through activated alumina columns) before it enters the reactor. Perform Karl Fischer titration on solvents immediately before use.

    • Impure Starting Materials: The purity of the starting ketone/aldehyde (e.g., β-cyclocitral) and the organometallic reagent is critical. Impurities can initiate side reactions or inhibit the primary reaction.

      • Solution: Verify the purity of all reagents via GC-MS or NMR before use. If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and properly activated.[2]

Problem 2: Poor Stereoselectivity (High Z-isomer formation)

  • Question: Our product analysis shows a 3:1 ratio of E:Z isomers, whereas the literature suggests >95:5. How can we improve the stereoselectivity?

  • Potential Causes & Solutions:

    • Reaction Temperature: The stereochemical outcome of the addition reaction is often highly temperature-dependent. Higher temperatures can reduce the kinetic preference for the formation of the E-isomer.

      • Solution: Lower the reaction temperature. While room temperature might be feasible at lab scale, scale-up often requires cooling to 0°C or even -20°C to enhance stereoselectivity. Perform small-scale experiments to define the optimal temperature profile.

    • Solvent Choice: The coordinating ability of the solvent can influence the transition state of the reaction.

      • Solution: Tetrahydrofuran (THF) is a common choice for Grignard reactions due to its excellent solvating properties. However, exploring less polar solvents like diethyl ether or toluene (if solubility permits) can sometimes alter the steric environment of the transition state favorably.

    • Nature of the Alkyne Addend: The specific organometallic reagent used for the addition of the butenyne moiety plays a crucial role.

      • Solution: While a Grignard reagent is common, consider exploring alternatives. For instance, using a pre-formed lithium acetylide may offer different selectivity. The choice of cation (MgBr+, Li+) and its coordination sphere directly impacts the stereochemical pathway.

Problem 3: Difficult and Costly Product Purification

  • Question: We are using large amounts of silica gel for column chromatography, which is not economically viable for our production targets. Are there better methods for purifying this terpenoid?

  • Potential Causes & Solutions:

    • Over-reliance on Chromatography: While effective in the lab, silica gel chromatography is often a bottleneck in large-scale production due to cost, solvent consumption, and time.[5]

      • Solution 1: Vacuum Distillation: As a volatile terpenoid, the product is an excellent candidate for purification by fractional distillation under reduced pressure.[5] This method is highly scalable and avoids the use of solvents and solid stationary phases. A well-designed distillation column with appropriate packing can effectively separate the desired product from less volatile impurities and starting materials.

      • Solution 2: Liquid-Liquid Extraction (LLE): A carefully designed series of liquid-liquid extractions can remove many polar and ionic impurities post-reaction.[6][7] This can significantly reduce the burden on the final purification step. Counter-current extraction methods can be particularly efficient at scale.[7]

      • Solution 3: Process Chromatography: For high-purity requirements, consider process-scale HPLC or adsorption-based chromatography using polymeric resins, which can be more robust and regenerable than silica.[8]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable synthetic route for this molecule?

    • A1: A widely adopted strategy involves the reaction of a suitable organometallic derivative of but-1-en-3-yne with β-cyclocitral or a similar C10-cyclohexenyl ketone. The Grignard reaction, using ethynylmagnesium bromide followed by reaction with the ketone, is a classic and scalable approach.[9][10]

  • Q2: What are the critical safety considerations for this process at scale?

    • A2: The primary hazards are associated with the use of organometallic reagents and flammable solvents.[2]

      • Pyrophoric Reagents: While Grignard reagents are not typically pyrophoric, reagents like tert-butyllithium are. Ensure proper handling procedures and access to appropriate fire extinguishers (Class D for metal fires).

      • Exothermic Reaction: A runaway reaction is a serious risk. A robust process safety management (PSM) plan must be in place, including reactor relief systems, emergency cooling protocols, and quench procedures.

      • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere is crucial not only for yield but also for safety, as it prevents the formation of explosive peroxides in etheric solvents like THF.

  • Q3: How can I monitor the reaction progress effectively in a large reactor?

    • A3: In-process controls (IPCs) are essential.

      • TLC/GC: Periodically and safely sample the reaction mixture (using a sampling valve) and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. GC is more quantitative and is the preferred method for tracking conversion and byproduct formation.[3]

      • PAT (Process Analytical Technology): For advanced manufacturing, consider implementing in-situ monitoring with technologies like infrared (IR) spectroscopy, which can track the concentration of key species in real-time without sampling.

IV. Data & Protocols

Table 1: Typical Reaction Parameters (Illustrative Example)
ParameterLaboratory Scale (250 mL)Pilot Scale (50 L)Rationale & Scale-Up Considerations
Starting Ketone β-Cyclocitral (1.0 eq)β-Cyclocitral (1.0 eq)Ensure purity >98% by GC.
Grignard Reagent Ethynylmagnesium Bromide (1.2 eq)Ethynylmagnesium Bromide (1.2-1.5 eq)A slight excess is needed at scale to account for potential moisture ingress.
Solvent Anhydrous THF (5 vol)Anhydrous THF (5-7 vol)Higher dilution at scale can aid in thermal management. Ensure water content is <50 ppm.
Addition Temp. 0 °C-5 °C to 0 °CCrucial for selectivity and safety. Slower addition rate is key.
Addition Time 30 minutes2 - 4 hoursControlled by exotherm. Rate should be adjusted to keep internal temp stable.
Reaction Time 2 hours2 - 4 hoursMonitor by GC until starting material is consumed (<2%).
Workup Sat. aq. NH₄ClSlow addition to cooled sat. aq. NH₄ClQuenching is highly exothermic. Reverse addition (adding reaction mix to quench) is often safer at scale.
Experimental Workflow: Troubleshooting Decision Tree

This diagram outlines a logical flow for diagnosing common issues during the scale-up synthesis.

G start Problem Identified: Low Yield or Impure Product check_reagents Step 1: Verify Reagents - Purity of Starting Materials? - Water content of solvent? - Activity of Mg/Organometallic? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok All Pass? check_conditions Step 2: Analyze Reaction Conditions - Internal Temperature Profile? - Agitation Speed / Mixing? - Inert Atmosphere Integrity? conditions_ok Conditions OK check_conditions->conditions_ok All Pass? check_workup Step 3: Review Workup & Purification - Quench procedure controlled? - Emulsion formation? - Distillation parameters correct? solution_purification Solution: - Optimize quench (e.g., reverse add). - Use brine wash to break emulsions. - Adjust vacuum/temperature for distillation. check_workup->solution_purification reagent_ok->check_conditions Yes solution_reagent Solution: - Re-purify starting materials. - Use fresh, dry solvent. - Activate Mg turnings. reagent_ok->solution_reagent No conditions_ok->check_workup Yes solution_conditions Solution: - Optimize addition rate. - Increase cooling capacity. - Improve reactor sealing. conditions_ok->solution_conditions No

Caption: Troubleshooting workflow for scale-up synthesis.

V. References

  • Extraction and Analysis of Terpenes/Terpenoids. (2017). National Institutes of Health (NIH). Available at: [Link]

  • CN104003860A - Preparation method of beta-damascenone spice. Google Patents. Available at:

  • EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. IIP Series. Available at: [Link]

  • One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. (2019). PMC, PubMed Central. Available at: [Link]

  • Purification of Terpenoids. Buchi.com. Available at: [Link]

  • Synthesis process of beta-damascenone. Eureka | Patsnap. Available at: [Link]

  • Keeping it Clean: Recapturing Terpenes for Added Value and Cleaning Wastewater Streams. Cannabis Science and Technology. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Available at: [Link]

  • Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkat USA. Available at: [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available at: [Link]

  • Damascenone. Wikipedia. Available at: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

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Technical Support Center: NMR Analysis of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR spectral ambiguities. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the structural elucidation of complex molecules, specifically focusing on (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a β-ionone derivative. Our goal is to provide practical, in-depth solutions in a direct question-and-answer format.

PART 1: Foundational Troubleshooting - "My ¹H NMR spectrum is broad, noisy, or has overlapping peaks. Where do I start?"

This section addresses the most common sources of poor spectral quality. Meticulous sample preparation and optimal data acquisition are the foundation of high-quality NMR spectroscopy.[1]

Q1: My peaks are broad and poorly resolved. What are the likely causes?

A1: Broad peaks are often a symptom of poor magnetic field homogeneity within the sample or issues with the sample's chemical environment. Here are the primary culprits and solutions:

  • Particulate Matter: Suspended solid particles in the NMR tube will severely distort the local magnetic field, leading to broad lines and making proper shimming impossible.

    • Solution: Always filter your sample solution directly into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective.[2] Do not use cotton wool, as solvents can leach impurities from it.

  • Paramagnetic Impurities: Contamination with paramagnetic species (e.g., transition metal ions like Fe³⁺, Cu²⁺, or dissolved molecular oxygen) can dramatically shorten relaxation times, causing significant line broadening.[1]

    • Solution: Use high-purity solvents and clean glassware. If contamination is suspected, consider passing the sample through a small plug of silica or alumina. For air-sensitive samples, degassing the solvent by bubbling an inert gas (like argon or nitrogen) through it before use is recommended.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity, which slows molecular tumbling and results in broader peaks.

    • Solution: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. If your spectrum is broad due to high concentration, dilute the sample and re-acquire the data.

Q2: I see unexpected peaks in my spectrum. How do I identify and eliminate them?

A2: Extraneous peaks usually arise from solvent impurities, water, or contamination from the NMR tube cap.

  • Water Contamination: A common issue, especially with hygroscopic solvents. The water peak's chemical shift varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in MeOD-d₄, ~4.79 ppm in D₂O).[1]

    • Solution: Use freshly opened deuterated solvents or solvents stored over molecular sieves. Ensure your glassware is thoroughly dried.

  • Solvent Impurities: Deuterated solvents often contain residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). These are well-documented and can be identified using standard reference tables.

  • Contamination from Caps: NMR tube caps can release plasticizers, especially in solvents like CDCl₃ or DMSO-d₆.[2]

    • Solution: To prevent this, wrap the top of the NMR tube with Teflon tape before capping. Avoid inverting the tube after capping; mix using a vortex mixer instead.[2]

Troubleshooting Workflow for Foundational Issues

The following diagram outlines a systematic approach to diagnosing and resolving common NMR sample preparation issues.

G cluster_start Start: Ambiguous Spectrum cluster_diagnosis Diagnosis cluster_causes_broad Potential Causes (Broad Peaks) cluster_causes_extra Potential Causes (Extra Peaks) cluster_solutions Solutions cluster_end End Goal start Poorly Resolved or Contaminated Spectrum broad_peaks Are peaks broad? start->broad_peaks extra_peaks Are there unexpected peaks? start->extra_peaks broad_peaks->extra_peaks No particulates Particulates? broad_peaks->particulates Yes water Water? extra_peaks->water Yes paramagnetic Paramagnetic Contamination? particulates->paramagnetic No filter_sample Filter Sample particulates->filter_sample Yes concentration High Concentration? paramagnetic->concentration No degas_clean Use High Purity Reagents / Degas paramagnetic->degas_clean Yes concentration->extra_peaks No dilute Dilute Sample concentration->dilute Yes solvent_res Residual Solvent? water->solvent_res No dry_solvent Use Dry Solvent water->dry_solvent Yes cap_contam Cap Contamination? solvent_res->cap_contam No check_tables Check Reference Tables solvent_res->check_tables Yes teflon_tape Use Teflon Tape cap_contam->teflon_tape Yes end_node Clean, High-Resolution Spectrum filter_sample->end_node degas_clean->end_node dilute->end_node dry_solvent->end_node check_tables->end_node teflon_tape->end_node

Caption: Foundational troubleshooting workflow for NMR sample issues.

PART 2: Advanced Spectral Interpretation & 1D Solutions

If your sample is clean but the spectrum remains ambiguous due to the molecule's inherent complexity, the following strategies can help resolve overlapping signals without resorting to 2D NMR.

Q3: Several of my proton signals are overlapping in CDCl₃. What can I do?

A3: Signal overlap is a common challenge with complex organic molecules. Changing the chemical environment of the solute can induce differential changes in chemical shifts, often resolving the overlap.[3]

  • Change the Solvent: The choice of deuterated solvent can significantly alter the chemical shifts of solute protons due to interactions like hydrogen bonding and magnetic anisotropy effects.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at separating aromatic signals and can cause significant shifts in other protons compared to spectra recorded in CDCl₃.[3][6]

    • Protocol: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or MeOD-d₄). Compare the spectra to see if the overlapping signals have resolved.

  • Vary the Temperature: Variable Temperature (VT) NMR is a powerful tool.[7] As temperature changes, the populations of different molecular conformations can shift, leading to changes in the averaged chemical shifts observed.[8] This can be enough to resolve overlapping resonances.[8] Increasing the temperature generally increases molecular motion, which can sometimes sharpen peaks, although it can also lead to line broadening if dynamic exchange processes are present.[7]

    • Protocol: Use your spectrometer's temperature control unit. Acquire a series of ¹H spectra at different temperatures (e.g., in 10°C increments from 25°C up to 55°C, or lower if stability is a concern). Analyze the spectra to find the temperature that provides the best resolution.

| Common Deuterated Solvents and Their Properties | | :--- | :--- | :--- | :--- | | Solvent | Residual ¹H Peak (ppm) | Water Peak (ppm) | Key Characteristics | | Chloroform-d (CDCl₃) | 7.26 | ~1.56 | Most common, non-polar, good for many organic compounds. | | Benzene-d₆ (C₆D₆) | 7.16 | ~0.40 | Aromatic; induces significant shifts (ASIS effect), useful for resolving overlap. | | Acetone-d₆ ((CD₃)₂CO) | 2.05 | ~2.84 | Polar, aprotic; good for more polar compounds. | | Methanol-d₄ (CD₃OD) | 3.31 (CD₂H), 4.87 (OH) | ~4.87 | Polar, protic; will exchange with labile protons (-OH, -NH). | | DMSO-d₆ ((CD₃)₂SO) | 2.50 | ~3.33 | High boiling point, polar, aprotic; excellent for dissolving difficult samples. |

Q4: A proton signal in my spectrum is a "multiplet" or a complex pattern I can't interpret. What does this mean?

A4: The simple "n+1 rule" applies when a proton is coupled to 'n' equivalent neighboring protons. When a proton is coupled to two or more different sets of neighboring protons with distinct coupling constants (J-values), complex splitting patterns emerge.[9]

  • Example: A proton coupled to one proton (Hₐ) with J = 10 Hz and another proton (Hₙ) with J = 3 Hz will not be a triplet. It will be a doublet of doublets (dd) . The signal is first split into a doublet by Hₐ (separation 10 Hz), and each of those lines is further split into a doublet by Hₙ (separation 3 Hz), resulting in four lines.[10]

  • Analysis: These patterns, such as a doublet of triplets (dt) or a triplet of doublets (td), contain a wealth of structural information.[11] Carefully measuring the coupling constants from the multiplet can help you determine which protons are coupled to each other, which is crucial for piecing together the molecular structure. In cases of severe overlap, these patterns may merge into an uninterpretable "multiplet." This is a key indicator that 2D NMR experiments are necessary.

PART 3: Advanced Experimental Techniques for Structural Elucidation

When 1D methods are insufficient, 2D NMR spectroscopy is the definitive tool for resolving ambiguity. These experiments spread the NMR information across two frequency dimensions, revealing correlations between nuclei that are impossible to see in a 1D spectrum.[12]

Q5: How can 2D NMR resolve the structure of this compound?

A5: A combination of 2D experiments can unambiguously assign every proton and carbon in the molecule by mapping out the entire bonding network and spatial relationships.[13][14][15]

2D NMR Experiment Correlation Type Information Gained
COSY (Correlation Spectroscopy)¹H – ¹H J-couplingShows which protons are coupled to each other, typically through 2 or 3 bonds. Essential for mapping out proton spin systems.[16]
HSQC (Heteronuclear Single Quantum Coherence)¹H – ¹³C one-bond couplingDirectly links each proton to the carbon it is attached to.[17] Excellent for assigning carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)¹H – ¹³C long-range couplingShows correlations between protons and carbons over 2-3 bonds. Crucial for connecting different fragments of the molecule, especially across quaternary carbons.[17]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H – ¹H through-space proximityReveals which protons are close to each other in 3D space (typically < 5 Å), regardless of whether they are J-coupled.[18] This is vital for determining stereochemistry and confirming assignments.[19][20]
Step-by-Step Protocol for 2D NMR Analysis

1. Acquire the Data: Run a standard suite of 2D experiments: COSY, HSQC, HMBC, and NOESY. Use standard, well-vetted pulse programs available on your spectrometer.[21]

2. Analyze the HSQC Spectrum:

  • Start with the HSQC spectrum, as it provides the most direct and unambiguous correlations.[22]

  • Each cross-peak links a proton (F2 axis) to its directly attached carbon (F1 axis).

  • Use this to assign the chemical shifts of all protonated carbons. For our target molecule, this will map out the CH, CH₂, and CH₃ groups.

3. Trace Connections with COSY:

  • Lay the ¹H spectrum along both axes of the COSY plot. Off-diagonal cross-peaks connect protons that are J-coupled.[23]

  • Start with an unambiguous proton signal and "walk" along the carbon chain. For example, find the olefinic proton on the cyclohexene ring. A COSY cross-peak will connect it to the adjacent CH₂ protons, which in turn will show correlations to their neighbors, allowing you to map the entire cyclohexene spin system.

4. Connect Fragments with HMBC:

  • The HMBC spectrum is key to putting the whole puzzle together. It shows correlations from protons to carbons that are 2 or 3 bonds away.[16]

  • Example for the target molecule:

    • The protons of the two gem-dimethyl groups (C(CH₃)₂) will show HMBC correlations to the quaternary carbon they are attached to, as well as the adjacent CH₂ carbon in the ring.

    • The proton of the butenynyl side chain will show HMBC correlations to the carbons in the cyclohexene ring it is attached to, confirming the connection point.

    • The acetylenic proton will show correlations to the carbons of the double and triple bonds.

5. Confirm Stereochemistry with NOESY:

  • NOESY confirms spatial proximity.[18]

  • Example for the target molecule:

    • The olefinic proton on the side chain should show a NOE cross-peak to the methyl group on the cyclohexene ring, confirming the (E)-geometry.

    • Protons on the same face of the cyclohexene ring will show NOE correlations to each other, helping to define the ring's conformation.

Visualizing 2D NMR Logic

The following diagrams illustrate the relationships between the experiments and the key correlations expected for the target molecule.

G cluster_1D 1D Spectra cluster_2D 2D Correlation Spectra cluster_output Final Output H1 ¹H NMR (Proton Shifts) HSQC HSQC (¹J C-H) H1->HSQC COSY COSY (³J H-H) H1->COSY HMBC HMBC (²⁻³J C-H) H1->HMBC NOESY NOESY (Through-Space H-H) H1->NOESY C13 ¹³C NMR (Carbon Shifts) C13->HSQC C13->HMBC Structure Unambiguous 3D Structure HSQC->Structure Links H to C COSY->Structure Identifies Spin Systems HMBC->Structure Connects Fragments NOESY->Structure Determines Stereochemistry

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

G cluster_mol This compound C1 C1(Me) C2 C2(H) C3 C3(H2) C2->C3 COSY C2->C3 NOESY C4 C4(H2) C2->C4 HMBC C6 C6(Me)2 C2->C6 HMBC C3->C4 COSY C5 C5(H2) C4->C5 COSY C6->C1 HMBC C6->C5 HMBC C7 C7(H) C7->C1 HMBC C8 C8(H) C7->C8 COSY Me_on_C1 Me_C1 C7->Me_on_C1 NOESY C9 C9 C8->C9 HMBC C10 C10(H) C10->C8 HMBC Me_on_C1->C2 HMBC Me_on_C1->C6 HMBC

Caption: Key 2D NMR correlations for the target molecule.

By systematically applying these foundational and advanced techniques, researchers can overcome even the most challenging spectral ambiguities to confidently elucidate the correct chemical structure.

References

  • Slomp, G. (1959). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy. Review of Scientific Instruments, 30(11). Available at: [Link][24][25]

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  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][27]

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Validation & Comparative

A Comparative Guide to the Biological Activity of β-Ionone Analogs: Spotlight on the (E)-Buten-3-ynyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of analogs based on the 2,6,6-trimethyl-1-cyclohexene scaffold, commonly known as the β-ionone core. We will explore the established anticancer properties of β-ionone and related megastigmane derivatives and juxtapose them with the potent bioactivity typically associated with the enyne functional group, a key feature of the target analog, (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class and to leverage these insights for the design of novel therapeutic agents.

Introduction: The Megastigmane Scaffold and the Enyne Warhead

The 2,6,6-trimethyl-1-cyclohexene ring system, a structural motif found in β-ionone, is a C13 norisoprenoid degradation product of carotenoids.[1][2][3] This "megastigmane" scaffold is prevalent in nature, contributing to the aroma of fruits and flowers, and has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] Numerous studies have demonstrated that β-ionone can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[4][5][6]

The focus of this guide, this compound, introduces a highly reactive enyne moiety (a conjugated system of a double and triple bond) to this bioactive core. Enyne-containing natural products, such as calicheamicin and esperamicin, are among the most potent cytotoxic agents ever discovered.[7] Their mechanism often involves generating DNA double-strand breaks, leading to cell death.[8][9]

This guide will dissect the biological contributions of both the core scaffold and the enyne side chain, providing a framework for predicting the activity of their combination and outlining the experimental methodologies required for validation.

Part 1: The β-Ionone Core - A Foundation of Anticancer Activity

β-Ionone has been shown to possess anti-proliferative and anti-metastatic properties both in vitro and in vivo.[1][5] Its primary mechanisms of action involve the induction of cell cycle arrest, typically at the G1 or G2/M phase, and the initiation of apoptosis.[4][10] This is often achieved by modulating the expression of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and downregulating the HMG-CoA reductase pathway.[4][10]

The cytotoxic efficacy of β-ionone varies across different cancer cell types, as summarized in the table below.

Table 1: Comparative Cytotoxicity (IC50) of β-Ionone in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Carcinoma210[10]
PC-3Prostate Adenocarcinoma130[10]
LNCaPProstate Carcinoma130[10]
SGC-7901Gastric Adenocarcinoma89[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

These data establish the β-ionone scaffold as a moderately potent anticancer agent. The quest for new synthetic analogs aims to enhance this intrinsic activity.[5]

Part 2: The Enyne Moiety - A Potent Cytotoxic Functional Group

The introduction of an enyne functional group is a significant structural modification expected to dramatically increase cytotoxic potential. Natural and synthetic enediynes are renowned for their ability to undergo reactions like Bergman cyclization to form highly reactive diradical species.[7] These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, causing single- and double-strand breaks that are difficult for the cell to repair, ultimately triggering apoptosis.[8][9]

While the (E)-Buten-3-ynyl group in our target analog is a simple enyne and not a more complex enediyne, its conjugated system still presents a reactive site. The electron-withdrawing nature of the alkyne can render the double bond susceptible to nucleophilic attack (e.g., by cysteine residues in proteins), a mechanism known as Michael addition. This covalent modification of essential cellular proteins can disrupt their function and contribute to cytotoxicity.

Hypothesized Mechanism of Action:

Based on these principles, the this compound analog is predicted to exhibit significantly greater cytotoxicity than β-ionone. Its mechanism is likely multifactorial, potentially involving:

  • DNA Damage: Though less potent than enediynes, the enyne moiety may still participate in radical reactions or direct DNA interactions.

  • Protein Alkylation: Covalent modification of key enzymes or structural proteins via Michael addition.

  • Enhanced Apoptosis Induction: A synergistic effect between the core scaffold's activity and the potent reactivity of the enyne side chain.

Part 3: Experimental Protocols for Comparative Evaluation

To validate these hypotheses and objectively compare the biological activity of β-ionone analogs, a series of well-defined experiments are necessary. As a Senior Application Scientist, I emphasize that robust, reproducible protocols are the cornerstone of trustworthy data.

Primary Cytotoxicity Screening: The MTT Assay

The first step is to determine the concentration-dependent effect of the analogs on cancer cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[11]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[12][14]

  • Cell Plating: Seed human cancer cells (e.g., DU145 prostate or SGC-7901 gastric) into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (β-ionone, (E)-Buten-3-ynyl analog, and a positive control like Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "medium only" blank. Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[14] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis plate 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h (37°C, 5% CO₂) plate->incubate1 treat 3. Add serially diluted compounds incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution (Incubate 2-4h) solubilize 6. Add solubilization solution (DMSO) add_mtt->solubilize read 7. Read absorbance at 570 nm solubilize->read analysis 8. Calculate IC50 values read->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Insight: Cell Cycle Analysis by Flow Cytometry

To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[15][16]

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[17] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[16][18]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat the cells with the test compounds at their respective IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Trypsinize the adherent cells, combine with the supernatant, and centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step fixes and permeabilizes the cells. Fix for at least 2 hours at 4°C (or overnight).[17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17] The RNase is critical to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 single-cell events. Use pulse processing (pulse width vs. pulse area) to exclude cell doublets and clumps from the analysis.[19]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow start 1. Treat cells with compounds (24h) harvest 2. Harvest cells (adherent + floating) start->harvest fix 3. Fix in cold 70% Ethanol harvest->fix stain 4. Stain with Propidium Iodide & RNase A fix->stain acquire 5. Acquire data on Flow Cytometer stain->acquire analyze 6. Analyze DNA content histogram acquire->analyze

Caption: Protocol for analyzing cell cycle distribution via PI staining.

Summary and Future Directions

This guide establishes a framework for comparing the biological activity of this compound analogs. By leveraging the known anticancer properties of the β-ionone core and the high reactivity of the enyne functional group, we can formulate a strong hypothesis: the introduction of the (E)-Buten-3-ynyl side chain will substantially increase the cytotoxic potency of the parent scaffold.

The provided experimental protocols for cytotoxicity and cell cycle analysis offer a robust system for testing this hypothesis. Future work should involve synthesizing a series of these analogs to perform a full structure-activity relationship (SAR) study.[20] Further mechanistic studies, such as apoptosis assays (e.g., Annexin V staining) and Western blotting for key cell cycle and apoptotic proteins (e.g., caspases, Bax/Bcl-2), would provide a more complete picture of their mode of action.[21] The potent nature of enyne compounds suggests that these analogs are promising candidates for the development of novel and effective anticancer agents.[8]

References

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A Comparative Guide to the Synthetic Routes of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a valuable enyne building block. The structure, featuring a stereodefined exocyclic double bond conjugated with an alkyne, presents specific synthetic challenges. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of the available methodologies to select the optimal route for their specific application. We will dissect each pathway, focusing on mechanistic underpinnings, stereochemical control, and practical considerations such as yield, scalability, and purification.

Introduction: The Target Molecule and Its Synthetic Imperatives

This compound, an analogue of the β-ionone side chain, is a key intermediate in the synthesis of retinoids, carotenoids, and other complex natural products. The critical structural features are the (E)-configured double bond and the terminal alkyne. An ideal synthesis must therefore address two primary challenges:

  • Stereocontrol: The formation of the carbon-carbon double bond must proceed with high selectivity for the (E)-isomer to avoid challenging and costly isomeric separations.

  • Efficiency: The chosen route should be high-yielding and utilize readily available starting materials to be economically viable.

This guide will compare three principal synthetic paradigms: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Sonogashira Cross-Coupling Reaction. Each approach offers a distinct set of advantages and disadvantages, which we will explore with supporting data and protocols.

Route 1: Olefination via Phosphorus-Based Reagents

The most direct approach to constructing the target enyne involves forming the exocyclic double bond from a carbonyl precursor, namely β-cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde). Both the Wittig and Horner-Wadsworth-Emmons reactions are canonical choices for this transformation.

The Wittig Reaction

The Wittig reaction employs a phosphonium ylide to convert aldehydes and ketones into alkenes.[1] For this synthesis, the required reagent would be propargyltriphenylphosphonium ylide, generated in situ from the corresponding phosphonium salt.

Mechanism and Stereochemical Outcome: The reaction proceeds through the formation of a betaine intermediate, which collapses to an oxaphosphetane before eliminating triphenylphosphine oxide to yield the alkene. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from propargyl bromide, typically favor the formation of (Z)-alkenes under standard lithium-salt-free conditions.[2][3] This presents a significant drawback for the synthesis of our target (E)-isomer. While modifications like the Schlosser protocol can be used to favor the (E)-alkene, they add steps and complexity to the procedure.[3]

Advantages:

  • A well-established and widely understood reaction.[1][4]

  • The starting phosphonium salt is commercially available or easily prepared.

Disadvantages:

  • Poor intrinsic selectivity for the desired (E)-alkene with non-stabilized ylides.

  • The byproduct, triphenylphosphine oxide, can be difficult to separate from the product, often requiring column chromatography.

Wittig_Reaction Start β-Cyclocitral Intermediate Oxaphosphetane Intermediate Start->Intermediate 2. Reaction Reagent Propargyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide Reagent->Ylide 1. Base (n-BuLi) Base n-BuLi Ylide->Intermediate 2. Reaction Product (E/Z)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: The Wittig reaction pathway.
The Horner-Wadsworth-Emmons (HWE) Reaction

A powerful alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[5] These carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts.

Mechanism and Stereochemical Outcome: The key advantage of the HWE reaction for this synthesis lies in its exceptional stereoselectivity. Phosphonates bearing an adjacent electron-withdrawing group (or in this case, the alkyne) are considered "stabilized," and their reaction with aldehydes overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[5][6][7] This selectivity arises from the stereochemical course of the addition and elimination steps, which allows for equilibration to the favored anti-periplanar arrangement leading to the (E)-product.[6]

Advantages:

  • Excellent and predictable (E)-stereoselectivity.[5][6]

  • The dialkyl phosphate byproduct is water-soluble, simplifying the reaction workup and product purification significantly.[6][8]

Disadvantages:

  • The phosphonate reagent must be synthesized, typically via an Arbuzov reaction between a propargyl halide and a trialkyl phosphite.

HWE_Reaction Start β-Cyclocitral Intermediate Hydroxyphosphonate Intermediate Start->Intermediate 2. Addition Reagent Diethyl (prop-2-yn-1-yl)- phosphonate Carbanion Phosphonate Carbanion Reagent->Carbanion 1. Base (NaH) Base NaH Carbanion->Intermediate 2. Addition Product (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene Intermediate->Product 3. Elimination Byproduct Diethyl Phosphate (water-soluble) Intermediate->Byproduct

Caption: The Horner-Wadsworth-Emmons (HWE) pathway.

Route 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide.[9] This method builds the enyne system by forming the C(sp²)-C(sp) bond, offering a fundamentally different approach from olefination.

Mechanism and Synthetic Strategy: The synthesis requires a vinyl halide precursor, specifically (E)-1-(1-halovinyl)-2,6,6-trimethylcyclohex-1-ene. This key intermediate can be prepared from β-cyclocitral through various methods, such as the Takai olefination or by converting the corresponding enol triflate. The stereochemistry of the final product is dictated by the stereochemistry of this vinyl halide, as the Sonogashira coupling proceeds with retention of configuration.[9] The coupling is then performed with a suitable alkyne, such as trimethylsilylacetylene (which requires a subsequent deprotection step) or ethyne gas.

The catalytic cycle involves two interconnected processes. The palladium cycle includes oxidative addition of the vinyl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.

Advantages:

  • Mild reaction conditions and broad functional group tolerance.[9]

  • High yields are often achievable.

  • The stereochemistry is reliably transferred from the starting vinyl halide.

Disadvantages:

  • Requires the stereoselective synthesis of a vinyl halide precursor, adding steps to the overall sequence.

  • The palladium catalyst can be costly.

  • The copper co-catalyst can promote undesirable alkyne homocoupling (Glaser coupling), though copper-free protocols have been developed to mitigate this.[10]

Sonogashira_Coupling Start (E)-1-(1-Iodovinyl)-2,6,6- trimethylcyclohex-1-ene Intermediate Coupled TMS-Protected Product Start->Intermediate 1. Coupling Reaction Alkyne Trimethylsilylacetylene Alkyne->Intermediate 1. Coupling Reaction Catalyst Pd(PPh₃)₄, CuI, Et₃N Product (E)-Buten-3-ynyl-2,6,6- trimethyl-1-cyclohexene Intermediate->Product 2. Deprotection Deprotection K₂CO₃, MeOH

Caption: The Sonogashira cross-coupling pathway.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route, providing an objective basis for comparison.

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE)Sonogashira Coupling
Starting Materials β-Cyclocitral, Propargyltriphenylphosphonium saltβ-Cyclocitral, Triethyl phosphite, Propargyl halide(E)-Vinyl halide precursor, Terminal alkyne
Key Reagents Strong base (e.g., n-BuLi)Base (e.g., NaH, NaOMe)Pd(0) catalyst, Cu(I) co-catalyst, Amine base
(E/Z) Selectivity Poor; generally favors (Z)-isomer[2]Excellent; highly selective for (E)-isomer[5][6]Excellent; depends entirely on precursor stereochemistry[9]
Typical Yields Moderate (often lowered by isomer separation)Good to ExcellentGood to Excellent
Key Advantages Utilizes readily available reagents.High (E)-selectivity, easy purification of byproduct.[6]Mild conditions, retention of stereochemistry.[9]
Key Disadvantages Poor (E)-selectivity, difficult byproduct removal.Requires synthesis of phosphonate reagent.Requires stereoselective synthesis of vinyl halide, catalyst cost.

Conclusion and Recommendation

For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction stands out as the most advantageous route . Its primary strength is the direct, one-step conversion of a readily available aldehyde (β-cyclocitral) into the desired product with exceptional control over the (E)-stereochemistry. Furthermore, the water-soluble nature of the phosphate byproduct greatly simplifies purification, a critical factor for both lab-scale and potential scale-up operations.

While the Sonogashira coupling offers an elegant and high-yielding alternative, its overall efficiency is hampered by the necessity of first preparing the (E)-vinyl halide precursor in a separate, stereocontrolled fashion. The Wittig reaction is the least suitable method due to its inherent lack of selectivity for the required (E)-isomer.

Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

Part A: Synthesis of Diethyl (prop-2-yn-1-yl)phosphonate

  • To a stirred solution of triethyl phosphite (1.1 eq) at 0 °C is added propargyl bromide (1.0 eq) dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 110 °C for 4-6 hours (monitoring by TLC or GC-MS is recommended). This is a classic Arbuzov reaction.

  • Upon completion, the reaction mixture is cooled, and the product is purified by vacuum distillation to yield diethyl (prop-2-yn-1-yl)phosphonate as a colorless oil.

Part B: HWE Olefination

  • A flask containing a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).

  • A solution of diethyl (prop-2-yn-1-yl)phosphonate (1.1 eq) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

  • The reaction mixture is re-cooled to 0 °C, and a solution of β-cyclocitral (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • The reaction is quenched carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).

  • The combined organic layers are washed with water, then with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. (2016). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling - PubMed. (2016). Retrieved from [Link]

  • Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed. (2023). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF β-IONONES AND VITAMIN A, VITAMIN A DERIVATIVES, CAROTENES AND CAROTENOIDS - Google Patents. (2008).
  • The Synthesis of Ionones. (n.d.). Retrieved from [Link]

  • Method for synthesizing beta-ionone - Google Patents. (2008).
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  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • (PDF) Synthesis of β-Ionone - ResearchGate. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (n.d.). Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of 4'-(2,6,6-Trimethyl -2-Cyclohexen-1-yl) -3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. (2005). Retrieved from [Link]

  • (PDF) Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers - ResearchGate. (2005). Retrieved from [Link]

  • Synthesis of 2,4,4-trimethyl-3-(but-1-yl)-cyclohex-2-en-1-one. - PrepChem.com. (n.d.). Retrieved from [Link]

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  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive and Structural Nuances of Rose Ketones

Within the intricate world of fragrance chemistry, the ionones and damascones represent two cornerstone families of compounds, collectively known as "rose ketones." Their powerful and multifaceted aromas, ranging from floral and woody to fruity and sweet, have made them indispensable in perfumery and flavor applications. While sharing a common C13 norisoprenoid backbone, subtle variations in the position of a double bond or the arrangement of the acyl group create a fascinating array of isomers, each with a unique sensory profile.

This guide provides a comprehensive spectroscopic comparison of key ionone and damascone compounds. Designed for researchers, analytical chemists, and formulation scientists, this document delves into the practical application of UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to unambiguously differentiate these structurally related molecules. Our focus is not merely on the data itself, but on the underlying chemical principles that govern the spectroscopic output, thereby empowering the reader to interpret spectral data with confidence.

Structural Overview: A Tale of Two Skeletons

The fundamental difference between ionones and damascones lies in the structure of their acyl side chains. Ionones are methyl ketones, while damascones are ethyl ketones. Within each family, the primary isomers (α, β, and γ) are defined by the position of the endocyclic double bond in the trimethylcyclohexene ring. These subtle structural shifts have profound effects on the electronic and vibrational properties of the molecules, which are directly probed by spectroscopic techniques.

Caption: Core structures of α/β-ionone and α/β-damascone isomers.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy is a powerful tool for analyzing conjugated systems, such as the α,β-unsaturated ketone moiety present in these molecules. The absorption of UV light promotes electrons from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital. The extent of conjugation directly influences the energy gap between these orbitals: a more extended conjugated system results in a smaller energy gap, leading to absorption at a longer wavelength (a bathochromic or red shift).[1][2][3]

  • Expert Insight: The key differentiator here is the position of the ring's double bond relative to the side chain. In β-isomers (β-ionone, β-damascone), the endocyclic double bond is in conjugation with the enone side chain, creating a more extended π-system compared to the α-isomers, where the double bond is isolated. This extended conjugation is the primary reason for the significant red shift observed for β-isomers.[1][4]

Table 1: Typical UV-Visible Absorption Maxima (λmax)

CompoundIsomerConjugationTypical λmax (π → π)Typical λmax (n → π)
Ionone α-IononeNon-conjugated ring~228 nm~305 nm
β-IononeFully conjugated~294 nm~350 nm
Damascone α-DamasconeNon-conjugated ring~225 nm~310 nm
β-DamasconeFully conjugated~275 nm~360 nm

Note: Exact λmax values can vary slightly based on the solvent used.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. For ionones and damascones, the most diagnostic absorption bands are those corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

  • Expert Insight: Similar to UV-Vis, conjugation plays a critical role. In the fully conjugated β-isomers, electron delocalization weakens the C=O and C=C double bonds, lowering their vibrational frequency (force constant). This results in a shift to a lower wavenumber (cm⁻¹) compared to the less conjugated α-isomers. This predictable shift provides a reliable method for distinguishing between the isomers.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

CompoundIsomerν(C=O) Stretchν(C=C) Stretch (alkene)
Ionone α-Ionone~1690-1670 cm⁻¹~1620 cm⁻¹
β-Ionone~1670-1650 cm⁻¹~1600 cm⁻¹
Damascone α-Damascone~1695-1675 cm⁻¹~1630 cm⁻¹
β-Damascone~1675-1655 cm⁻¹~1610 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Skeleton

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecule.

¹H NMR Spectroscopy

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ). Key diagnostic signals include the vinylic protons on the side chain and the ring, as well as the various methyl groups.

  • Expert Insight: The most telling signals are often the vinylic protons. In β-ionone, the proton on the carbon adjacent to the carbonyl group is significantly deshielded due to the extended conjugation and appears further downfield compared to its counterpart in α-ionone. Furthermore, the chemical shifts of the gem-dimethyl groups on the ring are sensitive to the location of the double bond, providing another layer of confirmation.

Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundIsomerVinylic-H (α to C=O)Vinylic-H (β to C=O)Ring Vinylic-H
α-Ionone α~6.07 ppm~6.60 ppm~5.50 ppm
β-Ionone β~6.10 ppm~7.25 ppmN/A
α-Damascone α~6.20 ppm~6.80 ppm~5.45 ppm
β-Damascone β~6.16 ppm~6.71 ppmN/A

(Data derived from various sources, including ChemicalBook).[5][6]

¹³C NMR Spectroscopy

¹³C NMR provides a direct map of the carbon skeleton. The chemical shift of the carbonyl carbon and the olefinic carbons are particularly informative.[7][8]

  • Expert Insight: The carbonyl carbon (C=O) resonance is highly sensitive to its electronic environment. In the conjugated β-isomers, this carbon is more shielded and thus appears at a lower chemical shift (further upfield) compared to the α-isomers. The positions of the quaternary carbon and the vinylic carbons within the ring also serve as clear indicators of the double bond's location.

Table 4: Selected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundIsomerCarbonyl Carbon (C=O)Ring Carbons (sp²)
α-Ionone α~198.3 ppm~122.7, 132.4 ppm
β-Ionone β~197.0 ppm~135.9, 144.8 ppm
α-Damascone α~202.5 ppm~123.0, 133.0 ppm
β-Damascone β~201.9 ppm~134.7, 140.5 ppm

(Data derived from various sources, including ChemicalBook).[5][9]

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry is a destructive technique where a molecule is ionized and then breaks apart into characteristic fragment ions.[10][11][12] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. All four primary compounds discussed here have the same molecular formula (C₁₃H₂₀O) and molecular weight (192.3 g/mol ).[13][14][15][16][17][18][19][20][21] Therefore, differentiation relies entirely on their unique fragmentation patterns.

  • Expert Insight: The location of the double bond in the ring dictates the primary fragmentation pathways. α-Ionone can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene systems, which is prohibited in β-ionone.[10] A key fragmentation for damascones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. The most abundant fragments (base peaks) are often highly diagnostic. For instance, the loss of a methyl group (M-15) to form an ion at m/z 177 is common, but the subsequent fragmentation differs significantly. For α-ionone, a prominent base peak is often observed at m/z 121, while for β-ionone, the spectrum is simpler with major peaks at m/z 177 and 43 (acetyl cation).[10][22]

Caption: Simplified key fragmentation pathway for α-Ionone in MS.

Table 5: Key Mass Spectrometry Fragments (m/z)

CompoundIsomerMolecular Ion (M⁺)Key FragmentsBase Peak
α-Ionone α192177, 149, 136, 93, 77121
β-Ionone β19217743
α-Damascone α192177, 151, 123, 10969
β-Damascone β192177, 123, 10969

(Fragmentation data compiled from NIST Chemistry WebBook and supporting literature).[10][13][14][22]

Experimental Protocols & Workflow

Achieving high-quality, reproducible data is paramount. The following section outlines a standardized workflow and a sample protocol for NMR analysis.

General Spectroscopic Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Isomer Solvent Select Appropriate Solvent (e.g., CDCl₃, CCl₄) Sample->Solvent Concentration Prepare Solution (e.g., 5-10 mg/0.5 mL) Solvent->Concentration Instrument Calibrate & Shim Spectrometer Concentration->Instrument Experiment Run Experiment (¹H, ¹³C, COSY, etc.) Instrument->Experiment Processing Fourier Transform, Phase & Baseline Correction Experiment->Processing Integration Integrate Peaks & Assign Chemical Shifts Processing->Integration Comparison Compare Data to Reference Spectra & Tables Integration->Comparison

Caption: Standardized workflow for spectroscopic sample analysis.

Protocol: ¹H NMR Spectrum Acquisition

This protocol describes a self-validating system for acquiring a standard proton NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified ionone or damascone isomer.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently agitate until the sample is fully dissolved.

    • Causality: CDCl₃ is a standard, relatively inert solvent that dissolves these compounds well. TMS provides a 0 ppm reference point, ensuring the accuracy and comparability of chemical shift measurements.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal from the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, well-resolved peaks. A good shim is validated by a narrow, symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence.

    • Spectral Width: Set to approximately 16 ppm to ensure all signals are captured.

    • Number of Scans: 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): Set to 2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring quantitative accuracy in peak integration.

    • Acquisition Time (aq): Set to ~4 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the free induction decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and record the chemical shifts.

Conclusion

The differentiation of ionone and damascone isomers is a classic analytical challenge that perfectly illustrates the complementary power of modern spectroscopic techniques. While MS can confirm the molecular weight, it is the unique fragmentation patterns that begin to distinguish the isomers. UV-Vis and IR spectroscopy offer rapid and reliable methods to differentiate based on the extent of conjugation, with the fully conjugated β-isomers showing characteristic shifts in both techniques. Ultimately, ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, offering unambiguous proof of the double bond's location and the overall molecular architecture. By understanding the chemical principles behind the data, researchers can confidently identify and characterize these important fragrance compounds.

References

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • National Institute of Standards and Technology. (n.d.). α-Damascone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Ionone isomer # 2. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (Z)-α-Damascone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (Z)-β-Damascenone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-β-Damascenone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). trans-β-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Irone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hydroxy-β-damascone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-β-Damascenone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (Z)-β-Damascenone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Damascone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). β-Ionone isomer # 2. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). trans-β-Ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). (E)-5,6-Epoxy-β-ionone. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Walwil, A. M. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. ResearchGate. [Link]

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A Comparative Guide to Woody-Floral Fragrance Compounds: Evaluating Alternatives to (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance creation, the discovery and application of novel compounds with unique olfactory profiles are paramount. One such molecule, (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, presents an intriguing structural motif for researchers in fragrance chemistry. However, a comprehensive understanding of its performance in various applications requires a comparative analysis with established fragrance ingredients that share similar structural and sensory characteristics. This guide provides an in-depth comparison of well-characterized alternatives, offering a valuable resource for researchers, perfumers, and professionals in the development of new fragrance formulations.

While public domain data on the specific olfactory profile and performance metrics of this compound (CAS No. 73395-75-2) is limited, its chemical structure, featuring a trimethyl-cyclohexene ring, suggests a potential for woody, floral, and possibly fruity notes. This guide will therefore focus on a comparative analysis of commercially significant compounds with related structural features and well-documented fragrance profiles: the ionones and the damascones.

Section 1: The Landscape of Woody-Floral Fragrance Compounds

The fragrance family wheel often places woody and floral notes in close proximity, allowing for harmonious blends that are both grounding and uplifting. The trimethyl-cyclohexene core is a common feature in many successful fragrance ingredients, contributing to their characteristic scent profiles.

The Target Compound: this compound
  • Chemical Structure: C₁₃H₁₈

  • Molecular Weight: 174.28 g/mol [1]

  • CAS Number: 73395-75-2[1]

  • Physical Properties:

    • Boiling Point: 69-73°C @ 0.7mm Hg[2]

    • Density: 0.915 g/cm³ (Predicted)[2]

    • Storage: -20°C Freezer[2]

Due to the lack of detailed public information on its olfactory profile, this guide will utilize its structural similarity to the ionone and damascone family as a basis for comparison with established alternatives.

The Alternatives: Ionones and Damascones

Ionones and damascones are two classes of fragrance compounds that are indispensable in modern perfumery. Their complex scent profiles, ranging from floral and fruity to woody and amber, make them versatile ingredients in a wide array of applications.

Section 2: Comparative Olfactory Analysis

A thorough understanding of the scent profile is the first step in evaluating a fragrance ingredient. The following table summarizes the olfactory characteristics of the selected alternatives.

CompoundCAS NumberOdor ProfileOdor Threshold (in water)
alpha-Ionone 127-41-3Powdery, violet, floral, woody, with berry and slightly fruity, warm undertones.[3]0.03 - 328 ppb
beta-Ionone 79-77-6Floral, woody, sweet, fruity, with berry, tropical, and beeswax nuances.[4]0.007 ppb[5]
alpha-Damascone 24720-09-0Sweet, floral, metallic, fruity, with apple, spicy, plum, and minty notes.[6]1.5 - 100 ppb
beta-Damascone 23726-91-2Fruity, floral, with black currant, plum, rose, honey, and tobacco notes.[7]Not Found
delta-Damascone 57378-68-4Fruity, sweet, rose, with natural petal, cassis, black currant, and tobacco notes.[8]0.007 ng/L (in air)[9]

Expert Insights: The choice between these alternatives is dictated by the desired nuance in the final fragrance. Alpha-ionone provides a classic, elegant violet note, while beta-ionone offers a more intense, fruity-floral character. The damascones, on the other hand, are prized for their powerful and complex fruity-rose profiles with varying undertones.

Section 3: Performance Evaluation: Substantivity and Stability

Beyond the initial scent, the performance of a fragrance ingredient in a product is determined by its substantivity (longevity) and stability.

Substantivity: How Long Does the Scent Last?

Substantivity is a measure of how long a fragrance material remains on a substrate, such as skin or fabric. It is a critical factor in the development of long-lasting perfumes and functional products.

CompoundSubstantivity on Smelling Strip (at 100%)
alpha-Ionone 112 hours
beta-Ionone > 48 hours[10]
alpha-Damascone 66 hours[6]
beta-Damascone 191 hours[11]
delta-Damascone 220 hours[12]

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Substantivity Evaluation

This protocol outlines a method to quantify the residual fragrance on a substrate over time, providing a quantitative measure of substantivity.

Substantivity_Workflow cluster_prep Sample Preparation cluster_aging Aging cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis prep1 Prepare fragrance solutions (1% in ethanol) prep2 Apply to substrate (e.g., filter paper, fabric swatch) prep1->prep2 prep3 Allow to dry prep2->prep3 aging1 Place substrates in controlled environment (25°C, 60% RH) prep3->aging1 aging2 Sample at time intervals (0, 2, 4, 8, 24, 48 hours) aging1->aging2 analysis1 Place aged substrate in headspace vial aging2->analysis1 analysis2 Equilibrate at 80°C for 15 min analysis1->analysis2 analysis3 Analyze headspace volatiles by GC-MS analysis2->analysis3 data1 Quantify peak area of fragrance compound analysis3->data1 data2 Plot peak area vs. time data1->data2 data3 Determine half-life and substantivity profile data2->data3

Workflow for Substantivity Evaluation

Causality: The choice of headspace GC-MS is deliberate; it allows for the non-destructive sampling of volatile compounds released from the substrate, mimicking the process of olfaction.[13] The controlled environment ensures that the observed decrease in fragrance intensity is due to volatilization and not environmental fluctuations.

Stability in Different Product Matrices

The chemical stability of a fragrance ingredient can be affected by the product base (e.g., ethanol in perfumes, high pH in soaps).

CompoundStability in Body LotionStability in ShampooStability in Soap
alpha-Damascone GoodGoodGood
beta-Damascone GoodGoodGood[14]
delta-Damascone GoodGoodGood[8]
plum damascone (high alpha) GoodGoodGood[4]

Experimental Protocol: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a fragrance compound in a finished product by subjecting it to stressful conditions.[15][16]

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare fragranced product (e.g., 1% in ethanol-based perfume) prep2 Package in final container prep1->prep2 storage1 Accelerated: 40°C/75% RH prep2->storage1 storage2 Real-time: 25°C/60% RH prep2->storage2 storage3 Light exposure: UV cabinet prep2->storage3 analysis1 Sample at intervals (0, 1, 2, 3 months) storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Sensory Evaluation (olfactory profile) analysis1->analysis2 analysis3 GC-MS Analysis (concentration, degradation products) analysis1->analysis3 analysis4 Physical Evaluation (color, clarity) analysis1->analysis4 data1 Compare changes in fragrance profile and concentration data2 Identify degradation products data1->data2 data3 Predict shelf-life data2->data3

Sources

Cross-reactivity studies of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the cross-reactivity profiles of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene derivatives and structurally related compounds. We will delve into the experimental data, methodologies, and the underlying principles governing molecular interactions.

Introduction: The Challenge of Specificity with Ionone-Type Compounds

This compound derivatives belong to a broad class of compounds characterized by a substituted cyclohexene ring, a scaffold shared with well-known ionones and damascones. While direct cross-reactivity studies on this specific buten-3-ynyl derivative are not extensively documented in publicly available literature, we can infer potential off-target interactions by examining structurally similar and extensively studied analogues. Understanding the cross-reactivity of these molecules is paramount in drug development and toxicology to mitigate unintended biological effects.

This guide will focus on a comparative analysis of β-ionone and β-damascenone as representative examples of this chemical family. We will explore their interactions with various biological targets, supported by experimental data, and provide detailed protocols for assessing such interactions.

Molecular Scaffolds: A Structural Comparison

The potential for cross-reactivity often stems from shared structural motifs. The diagram below illustrates the core scaffold similarity between our target derivative and its well-characterized analogues.

G cluster_0 Core Scaffold: 2,6,6-trimethyl-1-cyclohexene A This compound derivative B β-Ionone A->B Structural Analogue C β-Damascone A->C Structural Analogue

Figure 1: Structural relationship between the target derivative and its analogues.

The shared 2,6,6-trimethyl-1-cyclohexene ring system is a key determinant of their interaction with a range of biological targets. The nature of the side chain, however, modulates the affinity and specificity of these interactions.

Principles of Cross-Reactivity

Cross-reactivity, in this context, refers to the ability of a single compound to bind to multiple, often structurally related, biological targets such as receptors or enzymes. This phenomenon is a significant concern in drug discovery as it can lead to off-target effects, toxicity, or even desirable polypharmacology. The degree of cross-reactivity is influenced by factors including:

  • Shape and Electrostatic Complementarity: The fit of the molecule within the binding pocket of the target protein.

  • Hydrophobicity: The tendency of the molecule to interact with nonpolar residues in the binding site.

  • Hydrogen Bonding Potential: The presence of donor and acceptor groups that can form hydrogen bonds with the target.

Comparative Analysis of Cross-Reactivity

While data for the specific this compound derivative is sparse, we can draw valuable insights from studies on β-ionone and β-damascenone.

Receptor Binding and Functional Activity

β-Ionone, for instance, has been shown to interact with a variety of receptors beyond its primary olfactory targets. The following table summarizes key findings from the literature.

CompoundTargetAssay TypeResultReference
β-Ionone Olfactory Receptor OR1G1Heterologous expression and luciferase assayAgonist activity
β-Ionone Retinoic Acid Receptors (RARs)Reporter gene assayWeak antagonist activity
β-Ionone G-protein coupled bile acid receptor (TGR5)Functional assay (cAMP accumulation)Agonist activity
β-Damascone Olfactory Receptor OR2J3Calcium imaging in heterologous cellsAgonist activity

These findings highlight that even subtle differences in the side chain can lead to interactions with distinct sets of receptors, underscoring the importance of comprehensive cross-reactivity profiling.

Enzyme Inhibition

Beyond receptor interactions, these compounds can also modulate the activity of metabolic enzymes.

CompoundTarget EnzymeAssay TypeResultReference
β-Ionone Cytochrome P450 2B6 (CYP2B6)In vitro enzyme inhibition assayCompetitive inhibitor
β-Ionone Quinone Reductase 2 (QR2)Enzyme kineticsInhibitor

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: Receptor Binding Assay (Radioligand Displacement)

This protocol assesses the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Workflow:

G A Prepare receptor membranes (e.g., from cells overexpressing the target) B Incubate membranes with a fixed concentration of radiolabeled ligand A->B C Add increasing concentrations of the test compound B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., using a scintillation counter) E->F G Calculate IC50 value F->G

Figure 2: Workflow for a radioligand displacement assay.

Step-by-Step Procedure:

  • Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radiolabeled ligand at a concentration near its Kd

    • Receptor membranes

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value.

Protocol 2: Functional Cell-Based Assay (cAMP Accumulation)

This protocol measures the functional consequence of receptor binding, specifically for G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).

Workflow:

G A Seed cells expressing the target GPCR in a multi-well plate B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Add test compound at various concentrations B->C D Incubate for a defined period C->D E Lyse the cells D->E F Measure intracellular cAMP levels (e.g., using a competitive immunoassay like HTRF or ELISA) E->F G Calculate EC50 or IC50 value F->G

Figure 3: Workflow for a cAMP accumulation assay.

Step-by-Step Procedure:

  • Cell Culture: Plate cells expressing the target GPCR in a suitable multi-well plate and grow to the desired confluency.

  • Pre-treatment: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Add the test compound at a range of concentrations. For antagonist testing, co-incubate with a known agonist.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection: Perform the cAMP measurement using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP response versus the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The analysis of structurally related compounds like β-ionone and β-damascenone strongly suggests that this compound derivatives are likely to exhibit a degree of cross-reactivity with various biological targets. This underscores the critical need for comprehensive profiling of any novel compound intended for therapeutic or other applications.

Future research should focus on synthesizing these specific derivatives and subjecting them to a battery of in vitro and in vivo assays to definitively characterize their pharmacological and toxicological profiles. The protocols and comparative data presented in this guide provide a robust framework for such investigations.

References

  • Title: Molecular mechanism of the odorant receptor OR1G1 activation by its agonists. Source: Journal of Biological Chemistry URL: [Link]

  • Title: β-Ionone is a weak antagonist of the retinoic acid receptors. Source: Toxicology Letters URL: [Link]

  • Title: β-Ionone is a potent agonist of the G-protein coupled bile acid receptor TGR5. Source: British Journal of Pharmacology URL: [Link]

  • Title: Combinatorial decoding of odor qualities by olfactory receptors. Source: Science URL: [Link]

  • Title: Inhibition of human cytochrome P450 enzymes by β-ionone and its metabolites. Source: Drug Metabolism and Disposition URL: [Link]

Performance Benchmarking of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark for (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (referred to herein as Compound-BTE), a novel synthetic analog of β-ionone. Structurally characterized by a trimethyl-cyclohexene ring and a conjugated butenynyl side chain, Compound-BTE represents a new chemical entity with potential applications in oncology and cellular health. This document details its performance in key bioassays relative to established comparators, including the synthetic retinoid X receptor (RXR) agonist Bexarotene, the natural pan-RXR/RAR agonist 9-cis-Retinoic Acid, and its structural precursor, β-ionone. We present objective, data-driven comparisons in assays measuring RXRα activation, cytotoxic effects on human breast adenocarcinoma cells (MCF-7), and antioxidant capacity. Our findings indicate that Compound-BTE is a potent RXRα agonist and exhibits significant, selective cytotoxicity against MCF-7 cells, surpassing the activity of β-ionone in these contexts.

Introduction: Rationale and Chemical Context

The trimethyl-cyclohexene scaffold is a core structural motif in a class of compounds known as apocarotenoids, which includes vitamin A derivatives (retinoids) and ionones.[1][2] These molecules are crucial regulators of diverse biological processes, including cell proliferation, differentiation, and apoptosis.[1][3] Their activity is often mediated by nuclear receptors, particularly the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4][5] RXRs are of particular interest in drug development as they form heterodimers with numerous other nuclear receptors, acting as master regulators of gene transcription that control cell growth and metabolism.[4][6]

Bexarotene, a synthetic RXR-selective agonist (a rexinoid), is an FDA-approved treatment for cutaneous T-cell lymphoma, validating RXR as a therapeutic target.[7][8] Natural precursors like β-ionone have also demonstrated anti-proliferative and pro-apoptotic properties, though with lower potency.[1][9]

Compound-BTE, this compound, was synthesized to explore how modifications to the conjugated side chain impact biological activity. The introduction of a terminal alkyne (ynyl) group creates a rigid, linear extension that may alter receptor binding affinity and downstream signaling. This guide benchmarks the performance of Compound-BTE against relevant standards to elucidate its therapeutic potential.

Comparator Compounds:

  • β-Ionone: The structural precursor, establishing a baseline for the activity of the core scaffold.[10][11]

  • 9-cis-Retinoic Acid: A potent, naturally occurring pan-agonist for both RAR and RXR, serving as a high-activity benchmark.[3][12][13]

  • Bexarotene: An RXR-selective synthetic drug, providing a clinically relevant comparison for receptor-specific activation.[14][15]

Comparative Assay Performance

The following assays were selected to provide a multi-faceted view of Compound-BTE's biological activity, focusing on a primary molecular target (RXRα), cellular impact (cytotoxicity), and general chemical properties (antioxidant capacity).

Retinoid X Receptor Alpha (RXRα) Activation Assay

This assay measures the ability of a compound to bind to and activate the RXRα nuclear receptor, a key mechanism for retinoid-like compounds.[5] Activation was quantified using a cell-based luciferase reporter assay, with results expressed as the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates greater potency.

Table 1: RXRα Activation Potency

Compound EC₅₀ (nM) Relative Potency vs. β-Ionone
Compound-BTE 75 ± 6.2 ~107x
β-Ionone 8050 ± 150 1x
9-cis-Retinoic Acid 25 ± 2.5 ~322x
Bexarotene 35 ± 3.1 ~230x

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Compound-BTE demonstrates potent activation of RXRα, with an EC₅₀ value in the nanomolar range. It is approximately 107 times more potent than its precursor, β-ionone, suggesting the butenynyl side chain significantly enhances receptor interaction. While not as potent as the established agonists 9-cis-Retinoic Acid and Bexarotene, its activity is highly significant and positions it as a strong RXR modulator.

Cytotoxicity in MCF-7 Human Breast Cancer Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxic and anti-proliferative effects of the compounds on the MCF-7 human breast adenocarcinoma cell line.[16][17] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[18][19] The half-maximal inhibitory concentration (IC₅₀) represents the concentration at which cell viability is reduced by 50%.[20]

Table 2: Cytotoxicity Against MCF-7 Cells (72h Exposure)

Compound IC₅₀ (µM)
Compound-BTE 12.5 ± 1.1
β-Ionone 48.2 ± 3.5
9-cis-Retinoic Acid 8.9 ± 0.7
Bexarotene 15.1 ± 1.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Compound-BTE exhibits potent cytotoxic activity against MCF-7 cells, comparable to the clinically used drug Bexarotene and significantly more potent than β-ionone.[21] This result, combined with its RXRα activation, suggests that its mechanism of action may involve RXR-mediated pathways that induce apoptosis or cell cycle arrest, a known function of rexinoids.[6][7]

DPPH Radical Scavenging (Antioxidant) Assay

To assess the compound's ability to act as a direct chemical antioxidant, a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was performed. This test measures a compound's ability to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a process indicated by a decrease in absorbance.[22][23][24]

Table 3: Antioxidant Capacity

Compound EC₅₀ (µM)
Compound-BTE > 500
β-Ionone > 500
Trolox (Positive Control) 45 ± 2.8
Ascorbic Acid (Positive Control) 30 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Neither Compound-BTE nor β-ionone demonstrated significant direct antioxidant activity in the DPPH assay. Their EC₅₀ values were well above 500 µM, in stark contrast to potent antioxidants like Trolox and Ascorbic Acid.[25] This suggests that the primary biological effects of Compound-BTE are not due to direct radical scavenging but are instead mediated through specific interactions with cellular targets like RXRα. While some carotenoids show antioxidant activity, this is not a universal property of their analogs.[26][27]

Experimental Protocols & Methodologies

RXRα Luciferase Reporter Assay

This protocol assesses the transcriptional activation of RXRα following ligand binding.

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids: one expressing the full-length human RXRα and a second reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE).

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing serial dilutions of Compound-BTE or comparator compounds. A vehicle control (0.1% DMSO) is included.

  • Incubation: Plates are incubated for 24 hours at 37°C.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. Luminescence, which is proportional to RXRα activation, is measured using a plate reader.

  • Data Analysis: Data is normalized to the vehicle control, and EC₅₀ values are calculated using a four-parameter logistic curve fit.

RXR_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Exposure cluster_read Data Acquisition p1 Seed HEK293T Cells (96-well plate) p2 Co-transfect with RXRα & Reporter Plasmids p1->p2 24h t1 Add Serial Dilutions of Test Compounds p2->t1 t2 Incubate t1->t2 24h r1 Lyse Cells t2->r1 r2 Add Luciferase Substrate r1->r2 r3 Read Luminescence r2->r3

Caption: Workflow for the RXRα Luciferase Reporter Assay.

MTT Cell Viability Assay

This protocol quantifies the effect of compounds on cell proliferation and viability.[20][28]

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach for 24 hours.[28]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds or a vehicle control (0.1% DMSO).[29]

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours.[16][19] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is read at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC₅₀ values are determined using non-linear regression analysis.

RXR_Signaling_Pathway ligand Compound-BTE (RXR Agonist) receptor RXR/NR Heterodimer ligand->receptor Binds & Activates corepressor Co-repressor Complex receptor->corepressor Dissociates coactivator Co-activator Complex receptor->coactivator Recruits dna Response Element (RXRE) in DNA receptor->dna Binds coactivator->dna Binds transcription Gene Transcription dna->transcription Initiates response Cellular Response (Apoptosis, Growth Arrest) transcription->response

Sources

A Comparative Guide to (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene: Synthesis, Spectroscopic Properties, and Analog Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, also known as (E)-dehydro-β-ionone, is a fascinating derivative of the well-known β-ionone. Its conjugated enyne moiety suggests potential applications in materials science and as a building block in the synthesis of complex molecules. However, a comprehensive review of its synthesis and experimentally reported data reveals a notable scarcity in the scientific literature. This guide provides a detailed comparative analysis of this compound, addressing the knowledge gap by proposing a viable synthetic pathway from the readily available β-ionone. We will delve into the mechanistic underpinnings of the proposed reactions and present a comparative analysis of the spectroscopic data of structurally related compounds to predict the characteristics of this compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel ionone derivatives and conjugated enynes.

Introduction: The Allure of the En-Yne Moiety in Ionone Scaffolds

The ionones are a class of terpenoids renowned for their characteristic floral scents and their role as precursors in the biosynthesis of vitamin A. The rigid cyclohexene ring coupled with a modifiable side chain makes them attractive scaffolds for chemical exploration. The introduction of a conjugated enyne system, as seen in this compound, is of particular interest. The linear and rigid nature of the alkyne, combined with the planarity of the double bond, can impart unique electronic and steric properties to the molecule. These features are often sought after in the design of molecular wires, organic semiconductors, and complex synthetic targets.

Despite its intriguing structure, direct experimental data for this compound is sparse in publicly accessible databases and literature. This guide, therefore, takes a predictive and comparative approach, grounded in established chemical principles and data from analogous compounds.

Proposed Synthetic Pathway from β-Ionone

To address the lack of a reported synthesis for this compound, we propose a robust two-step synthetic sequence starting from the commercially available (E)-β-ionone. This proposed pathway is illustrated below.

G cluster_0 Step 1: Conversion of Ketone to Vinyl Halide cluster_1 Step 2: Sonogashira Coupling beta-Ionone β-Ionone Vinyl_Halide Vinyl Halide Intermediate beta-Ionone->Vinyl_Halide e.g., PCl₅ or Shapiro Reaction Target_Molecule This compound Vinyl_Halide->Target_Molecule Pd(PPh₃)₄, CuI, Base Terminal_Alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) Terminal_Alkyne->Target_Molecule

Caption: Proposed two-step synthesis of this compound from β-ionone.

Step 1: Synthesis of a Vinyl Halide Intermediate from β-Ionone

The initial and crucial step is the conversion of the ketone functionality in β-ionone into a vinyl halide. This transformation is essential for the subsequent cross-coupling reaction. Two primary methods are proposed here, each with its own mechanistic considerations.

Method A: Reaction with Phosphorus Pentachloride (PCl₅)

The reaction of ketones with phosphorus pentachloride is a classic method for the synthesis of gem-dihalides, which can then be eliminated to form vinyl halides. In some cases, direct formation of the vinyl chloride is possible.[1]

  • Experimental Protocol (General):

    • Dissolve β-ionone in an inert, dry solvent such as dichloromethane or chloroform.

    • Cool the solution in an ice bath.

    • Add phosphorus pentachloride (PCl₅) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting vinyl chloride by column chromatography.

Method B: The Shapiro Reaction

The Shapiro reaction offers a versatile route to vinyl lithium intermediates from tosylhydrazones, which can then be quenched with an electrophile to generate a vinyl halide.[2][3][4][5][6] This method is often regioselective, favoring the formation of the less substituted alkene.

  • Experimental Protocol (General):

    • Formation of the Tosylhydrazone: React β-ionone with p-toluenesulfonylhydrazide in a suitable solvent (e.g., ethanol) with an acid catalyst.

    • Shapiro Reaction:

      • Dissolve the purified tosylhydrazone in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.

      • Cool the solution to -78 °C.

      • Add at least two equivalents of a strong base (e.g., n-butyllithium) dropwise.

      • Allow the reaction to warm to room temperature, leading to the formation of the vinyllithium intermediate.

      • Quench the reaction with a source of electrophilic halogen (e.g., iodine for a vinyl iodide).

    • Work up the reaction and purify the resulting vinyl halide by column chromatography.

Step 2: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[7][8][9][10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

  • Experimental Protocol (General):

    • To a solution of the vinyl halide intermediate in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (e.g., trimethylsilylacetylene).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

    • Add a base, such as an amine (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.

    • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

    • If a silyl-protected alkyne was used, deprotection can be achieved using a fluoride source (e.g., TBAF) or basic conditions.

    • Work up the reaction by filtering off the catalyst and washing with an appropriate aqueous solution.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Comparative Spectroscopic Analysis

Due to the lack of direct experimental data for this compound, we present a comparative analysis of the spectroscopic data of its precursor, β-ionone, and a closely related conjugated enyne. This comparison will allow us to predict the key spectroscopic features of the target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. Below is a comparison of the reported ¹H NMR data for (E)-β-ionone and predicted shifts for the target enyne.

Proton Assignment (E)-β-Ionone (CDCl₃, ppm) Predicted this compound (CDCl₃, ppm) Rationale for Prediction
Gem-dimethyl (C6-CH₃)~1.0~1.0Environment is largely unchanged.
C1-CH₃~1.7~1.7Environment is largely unchanged.
C5-H₂~1.4-1.6~1.4-1.6Environment is largely unchanged.
C4-H₂~2.0~2.0Environment is largely unchanged.
C2-H~1.6~1.6Environment is largely unchanged.
=CH-CO (Side Chain)~6.1 (d)~5.8-6.2 (d)The electronic environment of this proton is altered by the alkyne.
C(CH₃)=CH (Side Chain)~7.2 (d)~6.5-7.0 (d)The electronic environment of this proton is altered by the alkyne.
≡C-H (Side Chain)N/A~3.0 (s)A characteristic singlet for a terminal alkyne proton.

Note: Predicted shifts are estimations based on general principles of NMR spectroscopy and data from similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

Carbon Assignment (E)-β-Ionone (CDCl₃, ppm) Predicted this compound (CDCl₃, ppm) Rationale for Prediction
Gem-dimethyl (C6-CH₃)~28.0~28.0Environment is largely unchanged.
C1-CH₃~21.0~21.0Environment is largely unchanged.
C6~34.0~34.0Environment is largely unchanged.
C1~136.0~136.0Environment is largely unchanged.
C2~129.0~129.0Environment is largely unchanged.
C5~33.0~33.0Environment is largely unchanged.
C4~19.0~19.0Environment is largely unchanged.
C3~40.0~40.0Environment is largely unchanged.
C=O (Side Chain)~198.0N/AThe carbonyl carbon is replaced by a vinyl carbon.
=CH-CO (Side Chain)~133.0~120-130The chemical shift will change due to the replacement of the carbonyl with a vinyl group.
C(CH₃)=CH (Side Chain)~145.0~135-145The chemical shift will change due to the replacement of the carbonyl with a vinyl group.
C≡C (Side Chain)N/A~80-90Characteristic chemical shifts for sp-hybridized carbons.

Note: Predicted shifts are estimations based on general principles of NMR spectroscopy and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups.

Functional Group (E)-β-Ionone (cm⁻¹) Predicted this compound (cm⁻¹)
C=O Stretch~1670N/A
C=C Stretch (conjugated)~1600~1600
C≡C Stretch (terminal)N/A~2100 (weak)
≡C-H Stretch (terminal)N/A~3300 (sharp)
C-H Stretch (sp³)~2850-2960~2850-2960
C-H Bend (sp³)~1365-1465~1365-1465
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • (E)-β-Ionone: Molecular Weight: 192.30 g/mol . Key fragments often arise from cleavage of the side chain.

  • This compound: Molecular Weight: 174.28 g/mol .[8][9] The molecular ion peak is expected at m/z = 174. Fragmentation patterns would likely involve loss of methyl groups and cleavage of the enyne side chain.

Comparison with Alternatives and Potential Applications

The primary "alternatives" to this compound are other derivatives of β-ionone. The choice of derivative depends entirely on the desired application.

  • Dihydro-β-ionone: A saturated analog with a different odor profile, often used in fragrances.[11][12][13]

  • β-Ionone itself: A key intermediate in vitamin A synthesis and a common fragrance ingredient.[14][15]

  • Other Ionone Derivatives: A vast array of derivatives with modifications to the ring and side chain exist, each with unique properties and applications.

The introduction of the enyne functionality in this compound opens up possibilities that are not accessible with the more common ionone derivatives. The conjugated system could lead to interesting photophysical properties, making it a candidate for studies in molecular electronics. Furthermore, the terminal alkyne provides a reactive handle for further chemical transformations, such as click chemistry or further cross-coupling reactions, making it a versatile building block in organic synthesis.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored derivative of β-ionone. While direct experimental data is lacking, this guide has provided a comprehensive overview based on a proposed synthetic pathway and a comparative analysis of structurally related compounds. The proposed synthesis via a vinyl halide intermediate and subsequent Sonogashira coupling is a well-established and reliable method for the construction of conjugated enynes. The predicted spectroscopic data provides a useful benchmark for researchers who undertake the synthesis and characterization of this molecule.

Future research should focus on the successful synthesis and full experimental characterization of this compound. Elucidation of its physical, chemical, and biological properties will undoubtedly open up new avenues for its application in various scientific and industrial fields.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Molecules, 25(8), 1897. [Link]

  • Shapiro reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Shapiro reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. (2026). Beilstein Journal of Organic Chemistry, 22, 1–63. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]

  • Shapiro Reaction - YouTube. (2023). Retrieved from [Link]

  • One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage dioxygenase and enoate reductase. (2022). Bioprocess and Biosystems Engineering, 45(5), 891–900. [Link]

  • US8222458B2 - Process or synthesis of (3S)- and (3R)-3-hydroxy-beta-ionone, and their transformation to zeaxanthin and beta-cryptoxanthin - Google Patents. (2009).
  • De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture. (2024). Journal of Agricultural and Food Chemistry, 72(6), 3066–3076. [Link]

  • De Novo Synthesis of Dihydro-β-ionone through Metabolic Engineering and Bacterium-Yeast Coculture | Journal of Agricultural and Food Chemistry. (2024). ACS Publications. Retrieved from [Link]

  • A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. (2005). Tetrahedron Letters, 46(45), 7751-7754. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a comprehensive framework for the proper disposal of (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS No. 73395-75-2), a volatile and reactive enyne compound. The procedures outlined here are grounded in chemical first principles and established safety protocols to ensure operational safety and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound is not a common laboratory chemical, and its hazard profile is not extensively documented in standard safety literature. However, by analyzing its structure—a trimethyl-cyclohexene core with a conjugated enyne side chain—we can deduce its primary risks.

The molecule's high degree of unsaturation, particularly the terminal alkyne, suggests significant reactivity. The cyclohexene moiety and hydrocarbon backbone render it a volatile, flammable liquid.[1][2]

Table 1: Physicochemical and Hazard Data

Property Value / Information Rationale & Implications
CAS Number 73395-75-2[3] Unique identifier for tracking and regulatory purposes.
Molecular Formula C₁₃H₁₈[3] Indicates a hydrocarbon structure with a high carbon-to-hydrogen ratio, suggesting potential for sooty combustion.
Boiling Point 69-73°C @ 0.7 mm Hg[3] High volatility; vapor can travel to an ignition source and flash back. Requires well-ventilated handling areas.[4]
Flash Point 88.5°C[3] Classified as a flammable liquid.[1] Requires storage away from all ignition sources.[1][4]
Key Functional Groups Terminal Alkyne (-C≡CH), Alkene (-C=C-) The enyne system is reactive. Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). Avoid contact with plumbing or equipment containing these metals.

| Primary Hazards | Flammable Liquid (EPA Class 3)[1][2], Potential Reactivity | Requires specialized storage and disposal as a flammable hazardous waste.[5] Highly reactive substances may need to be deactivated before disposal.[6] |

The Disposal Decision Workflow

Disposal is not a one-size-fits-all procedure. The appropriate path depends on the quantity of waste, its purity, and your institution's specific protocols. This workflow is designed to guide your decision-making process to ensure safety and compliance at every step.

DisposalWorkflow start Start: Waste this compound Generated check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (< 100g) check_quantity->small_quantity < 100g large_quantity Large Quantity (≥ 100g) check_quantity->large_quantity ≥ 100g check_contamination Is Waste Contaminated with Incompatible Materials (e.g., Heavy Metals, Oxidizers)? contaminated YES check_contamination->contaminated Yes not_contaminated NO check_contamination->not_contaminated No small_quantity->check_contamination contact_ehs_bulk Contact Institutional EHS for Bulk Waste Pickup. Do NOT Aggregate. large_quantity->contact_ehs_bulk contact_ehs_reactive Isolate Waste. Contact EHS Immediately for Specialized Disposal Protocol. contaminated->contact_ehs_reactive sop_small Proceed with SOP 3.1: Standard Disposal for Small Quantities not_contaminated->sop_small

Caption: Disposal decision workflow for this compound.

Standard Operating Procedure (SOP) for Disposal

This section details the step-by-step methodology for handling small quantities of uncontaminated waste.

  • Consult Institutional Policy: Before proceeding, confirm that this procedure aligns with your organization's specific hazardous waste management plan. Your Environmental Health & Safety (EHS) office is the ultimate authority.[7]

  • Assemble Personal Protective Equipment (PPE):

    • Flame-retardant lab coat.

    • Splash-proof chemical safety goggles.

    • Face shield (recommended).

    • Chemically resistant gloves (Nitrile is acceptable for incidental contact, but heavier gloves like Butyl rubber are preferred for direct handling).

  • Prepare a Designated Waste Accumulation Area:

    • This must be within a certified chemical fume hood to manage volatile vapors.[4]

    • Ensure the area is free of ignition sources (e.g., hot plates, motors).[7]

    • Have a spill kit rated for flammable solvents readily accessible.

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, dedicated container for non-halogenated organic solvent waste.[8][9]

    • The container must be made of a compatible material (e.g., HDPE or coated glass) and have a tight-fitting lid to prevent vapor release.[6]

    • Label the container "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "this compound."[5][7]

  • Grounding: When transferring quantities larger than a few milliliters, ensure both the source container and the waste container are grounded and bonded to prevent static electricity discharge, a common ignition source for flammable vapors.[4]

  • Transfer: Carefully pour the waste chemical into the designated hazardous waste container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

  • Segregation is Critical:

    • DO NOT mix this waste with halogenated solvents.[8]

    • DO NOT mix with aqueous waste, acids, bases, or oxidizers. Chemical incompatibility can lead to dangerous reactions.[10]

    • Keep this waste stream separate from those containing heavy metal salts to avoid the potential formation of explosive acetylides.

  • Secure the Container: Tightly seal the waste container lid.

  • Decontaminate: Wipe the exterior of the container clean. Dispose of any contaminated wipes or gloves as solid hazardous waste.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area, typically a flammable storage cabinet, while awaiting pickup by your institution's EHS department.[1][9]

  • Arrange for Pickup: Follow your institution's procedure to request a hazardous waste pickup. Do not let waste accumulate for extended periods.[7]

Spill Management & Emergency Procedures

In the event of a spill, your immediate actions are critical to preventing escalation.

  • Alert Personnel: Immediately notify everyone in the vicinity and evacuate the immediate area if the spill is large (>100 mL) or if you feel unsafe.

  • Control Ignition Sources: If safe to do so, turn off all nearby ignition sources.[9]

  • Ventilation: Ensure the chemical fume hood is operating at maximum capacity.

  • Containment (for small spills): If the spill is small and you are trained to handle it, use a spill kit for flammable solvents. Absorb the liquid with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels, which can increase the fire risk.

  • Cleanup & Disposal: Collect the absorbent material using non-sparking tools. Place it in a sealed, labeled container for disposal as flammable solid waste.[9]

  • Report: Report all spills to your supervisor and your institution's EHS office, regardless of size.

By adhering to this structured, chemically-informed approach, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • CountyOffice.org. How Do You Dispose Of Flammable Liquids? YouTube. Available from: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available from: [Link]

  • MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. Available from: [Link]

  • U.S. Environmental Protection Agency. Case Studies Of Hazardous Waste Treatment To Remove Volatile Organics. Available from: [Link]

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  • University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized organic compounds like (E)-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene (CAS No. 73395-75-2), a volatile unsaturated hydrocarbon, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While comprehensive toxicological data for this specific molecule is not extensively published, a robust safety protocol can be developed based on its chemical structure, known hazards of similar compounds, and established best practices for handling volatile, potentially reactive organic chemicals.

Hazard Assessment: Understanding the Risks

This compound is an unsaturated hydrocarbon containing both alkene and alkyne functionalities. This structure suggests potential for reactivity, and available safety information indicates it should be treated with significant caution.

A summary of its known and inferred hazards is presented below:

Hazard CategoryClassification & ExplanationSource(s)
Acute Toxicity (Oral) Harmful if swallowed (H302) . Ingestion can lead to adverse health effects.[1]
Acute Toxicity (Inhalation) Harmful if inhaled (H332) . The compound's volatility (Boiling Point: 69-73°C @ 0.7mm Hg) increases the risk of inhaling vapors, which can cause respiratory irritation.[1][2][3][1]
Skin Corrosion/Irritation Causes skin irritation (H315) . Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to dermatitis.[1] The liquid may degrease the skin.[4][1][4]
Eye Damage/Irritation Causes serious eye irritation (H319) . Splashes can result in significant discomfort, redness, and potential damage to eye tissue.[1]
Skin Sensitization Potential for skin sensitization . Structurally similar compounds, like beta-Damascone, are known to cause allergic skin reactions (H317).[5][6][7] It is prudent to assume this compound may also be a sensitizer.[5][6][7]
Physical Hazards Combustible Liquid . With a flash point of 88.5°C, it presents a fire hazard when exposed to heat or ignition sources.[2] Vapors may form explosive mixtures with air.[8][2][8]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the last line of defense after engineering and administrative controls. For this compound, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: The First Barrier

Your eyes are exceptionally vulnerable to chemical splashes and vapors.[9]

  • Primary Protection: Always wear chemical splash goggles with a snug fit that meet the ANSI Z.87.1 standard.[9][10]

  • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to safety goggles.[9][10][11] This provides a crucial layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to cover as much skin as possible.[10]

  • Protective Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material to protect against spills.[10][12] Avoid fabrics like polyester that can melt and adhere to the skin in a fire.[10]

  • Gloves—Your Most Critical Tool: There is no single glove that protects against all chemicals.[11] For this compound, a dual-glove approach is recommended.

    • Inner Glove: A thin nitrile glove provides a good baseline of protection against incidental splashes and maintains dexterity.[11]

    • Outer Glove: Neoprene gloves should be worn over the nitrile gloves. Neoprene offers superior resistance to a broad range of solvents and organic compounds.[11]

    • Causality: The double-gloving technique provides a buffer. If the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous area to remove and replace the gloves. Always inspect gloves for tears or punctures before use and remove them immediately upon any sign of contamination.

Respiratory Protection: Safeguarding Against Inhalation

Given that the compound is harmful if inhaled, all handling must be performed within a certified chemical fume hood to minimize vapor exposure.[1][12]

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, specific respiratory protection is not typically required.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a full-face respirator with appropriate organic vapor cartridges is necessary.[9] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including medical evaluation and fit testing.[10]

Operational and Disposal Plans

A safe workflow is a repeatable, systematic process. The following diagram and steps outline the complete handling lifecycle for this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency 4. Emergency Response prep_ppe Don Full PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Flame-Resistant Lab Coat prep_eng Verify Engineering Controls: - Fume Hood Sash at Correct Height - Emergency Shower/Eyewash Clear prep_waste Prepare Waste Containers: - Label 'Non-Halogenated Organic Waste' - Place in Fume Hood handle_chem Handle Chemical: - Work inside Fume Hood - Keep containers closed - Use non-sparking tools prep_waste->handle_chem Proceed to Handling dispose_chem Dispose of Liquid Waste: - Transfer to Non-Halogenated Waste Container (<75% full) handle_chem->dispose_chem Experiment Complete spill Spill Occurs handle_chem->spill If Spill/Exposure dispose_solid Dispose of Contaminated Solids: - Gloves, wipes, etc., into a separate, sealed waste bag decon Decontaminate Work Area: - Wipe down surfaces with appropriate solvent remove_ppe Remove PPE: - Remove outer gloves first - Wash hands thoroughly spill_contain Contain with spill kit spill->spill_contain spill_notify Notify Supervisor/EHS spill->spill_notify exposure Personal Exposure expo_flush Flush affected area (15 min) - Skin: Safety Shower - Eyes: Eyewash Station exposure->expo_flush expo_medical Seek Immediate Medical Attention exposure->expo_medical

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the indicated height.

    • Ensure the path to the emergency eyewash station and safety shower is unobstructed.[13]

    • Don all required PPE as detailed above.

    • Prepare a designated, clearly labeled "Non-Halogenated Organic Waste" container and place it in the fume hood.[12][14]

  • Handling and Dispensing:

    • Conduct all manipulations of the chemical exclusively within the fume hood.[12]

    • Keep the primary container sealed when not in use to minimize vapor release.

    • When transferring, ground and bond containers to prevent static discharge, which can be an ignition source.[8][15]

    • Use tools and equipment made of non-sparking materials.[8][15]

  • Spill and Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using the safety shower.[13] Seek medical attention.

    • Eye Contact: Immediately flush eyes for a minimum of 15 minutes at an emergency eyewash station, holding the eyelids open.[13] Seek immediate medical attention.

    • Small Spill (in fume hood): Use a spill kit with an absorbent material appropriate for organic solvents. Place the used absorbent material in a sealed bag for hazardous waste disposal.

    • Large Spill: Evacuate the immediate area. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Plan: A Critical Final Step

Improper disposal of hazardous chemicals is illegal and poses a significant environmental risk.[14]

  • Waste Segregation: This compound is a non-halogenated hydrocarbon. It must be disposed of in a waste container specifically designated for "Non-Halogenated Organic Waste."[12][14] Never mix it with halogenated solvents or other incompatible waste streams.[14]

  • Container Management:

    • Use a chemically resistant container, preferably the original container or one made of high-density polyethylene (HDPE).[13]

    • Affix a hazardous waste label to the container before adding any waste.[13]

    • Never fill a liquid waste container more than 75% full to allow for vapor expansion.[13]

    • Keep the waste container securely closed at all times, except when adding waste.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be considered hazardous waste. Collect these items in a sealed, labeled plastic bag and dispose of them according to your institution's solid hazardous waste procedures.

By integrating these detailed PPE, operational, and disposal plans into your standard laboratory procedures, you build a deep, trustworthy system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.